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Foundational

"4-methoxy-1H-indol-5-amine" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-1H-indol-5-amine Abstract 4-methoxy-1H-indol-5-amine is a substituted indole derivative of significant interest to medicinal chemists and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-1H-indol-5-amine

Abstract

4-methoxy-1H-indol-5-amine is a substituted indole derivative of significant interest to medicinal chemists and drug discovery professionals. The indole scaffold is a privileged structure in pharmacology, and its functionalization with methoxy and amino groups presents a unique electronic and structural profile for molecular design. This guide provides a comprehensive overview of the predicted physicochemical properties, spectroscopic signatures, and chemical behavior of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structurally analogous compounds to provide reliable predictions and proposed experimental protocols. This approach offers a robust framework for researchers initiating work with this molecule, covering its molecular structure, predicted properties, a plausible synthetic strategy, and essential safety considerations.

Introduction and Strategic Importance

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the neurotransmitter serotonin. The strategic placement of substituents on this scaffold is a key tactic in modulating pharmacological activity. The title compound, 4-methoxy-1H-indol-5-amine, combines two powerful electron-donating groups on the benzene portion of the indole ring.

  • The 5-amino group provides a key site for further derivatization and is a common feature in pharmacologically active molecules, offering a handle for building more complex structures.[1]

  • The 4-methoxy group significantly influences the electron density of the aromatic system, which can modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties.[2]

This unique substitution pattern makes 4-methoxy-1H-indol-5-amine a valuable, albeit under-characterized, building block for developing novel therapeutic agents, particularly in oncology and neuroscience. This guide aims to bridge the current information gap by providing a detailed, predictive analysis of its core physicochemical properties.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

PropertyValueSource
IUPAC Name 4-methoxy-1H-indol-5-amineN/A
CAS Number 2380-87-2N/A
Molecular Formula C₉H₁₀N₂OCalculated
Molecular Weight 162.19 g/mol Calculated
Canonical SMILES COC1=C(C2=C(C=C1)NC=C2)NN/A
InChI Key QFUVLACSNHBOKH-UHFFFAOYSA-NN/A

Predicted Physicochemical Properties

Quantitative physical properties dictate a molecule's behavior in both chemical and biological systems, influencing everything from reaction conditions to bioavailability. The following properties are predicted based on data from analogous compounds.

PropertyPredicted ValueRationale and Comparative Data
Appearance Off-white to light brown crystalline powderSimilar substituted indoles are typically solids at room temperature.[3]
Melting Point 95-105 °CHigher than 4-methoxyindole (69-70 °C) due to the additional hydrogen bonding capability of the amino group, which increases lattice energy.[3]
Boiling Point > 300 °C (decomposes)Significantly higher than the boiling point of 4-methoxyindole (181-183 °C at 24 mmHg) due to strong intermolecular hydrogen bonding from both the amine and indole N-H groups.[3]
Water Solubility Sparingly solubleThe polar amine and N-H groups will increase water solubility compared to 5-methoxyindole (insoluble), but the overall aromatic structure will limit it.[4][5]
Solubility in Organic Solvents High solubility in polar protic (e.g., Methanol, Ethanol) and polar aprotic (e.g., DMSO, DMF) solvents. Moderate solubility in chlorinated solvents (e.g., DCM). Low solubility in nonpolar solvents (e.g., Hexane).The amine and indole N-H groups can form strong hydrogen bonds with protic and aprotic polar solvents, ensuring good solubility.[6]
Predicted pKa (Amine, -NH₃⁺) ~4.5 - 5.5Typical for aromatic amines. The electron-donating methoxy group at the para position and the indole ring itself will slightly increase the basicity compared to aniline (pKa 4.6).[7]
Predicted pKa (Indole, N-H) ~17 - 18Similar to the pKa of the parent indole (~17). The electronic effects of the substituents on the benzene ring have a minor impact on the acidity of the pyrrole N-H.[8]

Proposed Synthetic Pathway

While a specific, optimized synthesis for 4-methoxy-1H-indol-5-amine is not extensively documented, established methods for indole synthesis can be logically adapted. The Leimgruber-Batcho indole synthesis is a highly versatile and plausible approach.

Leimgruber-Batcho Synthetic Workflow

This two-step methodology involves the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to yield the target indole.[1]

Step 1: Enamine Formation. 2-Methyl-3-nitro-6-methoxyaniline is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enamine.

Step 2: Reductive Cyclization. The enamine is then subjected to reductive cyclization, often using a reducing agent like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium formate), to simultaneously reduce the nitro group and cyclize to form the indole ring.

Synthetic_Pathway Proposed Leimgruber-Batcho Synthesis Start 2,4-Dinitro-3-methylanisole Intermediate1 2-Methyl-3-nitro-6-methoxyaniline Start->Intermediate1 Selective Reduction (e.g., Na₂S) Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 DMF-DMA Product 4-methoxy-1H-indol-5-amine Intermediate2->Product Reductive Cyclization (e.g., Pd/C, H₂)

Caption: Proposed synthesis of 4-methoxy-1H-indol-5-amine.

Predicted Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. The following data is predicted based on established principles and data from similar structures.

¹H NMR Spectroscopy

Solvent: DMSO-d₆

ProtonPredicted Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
Indole N-H~10.8br s-Broad singlet, exchangeable with D₂O.
H7~6.95d~8.0Coupled to H6.
H2~7.10t~2.5Coupled to H3 and N-H.
H6~6.65d~8.0Coupled to H7.
H3~6.30t~2.0Coupled to H2.
Amine -NH₂~4.5br s-Broad singlet, exchangeable with D₂O.
Methoxy -OCH₃~3.80s-Sharp singlet.
¹³C NMR Spectroscopy

Solvent: DMSO-d₆

CarbonPredicted Shift (ppm)Notes
C4~148Attached to the electron-donating methoxy group.
C5~135Attached to the electron-donating amine group.
C7a~130Bridgehead carbon.
C2~125
C3a~120Bridgehead carbon.
C7~110
C6~105
C3~100
-OCH₃~55Methoxy carbon.
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Indole)3350 - 3450MediumCharacteristic sharp peak for the indole N-H.[9]
N-H Stretch (Amine)3250 - 3400MediumTwo distinct bands are expected for the symmetric and asymmetric stretches of the primary amine.[10]
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960MediumFrom the methoxy group.
N-H Bend (Amine)1580 - 1650StrongScissoring vibration of the primary amine.
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Aryl Ether)1230 - 1270StrongStrong, characteristic band for the Ar-O-CH₃ bond.[8]
Mass Spectrometry

For mass spectrometry analysis using a technique like Electrospray Ionization (ESI), the following would be expected:

  • Molecular Ion Peak ([M+H]⁺): m/z = 163.19

  • Key Fragmentation Patterns:

    • Loss of a methyl radical (•CH₃): A fragment at m/z 148, resulting from the cleavage of the methoxy group.

    • Loss of ammonia (NH₃): A potential fragmentation pathway leading to a fragment at m/z 146.

    • The fragmentation will be highly dependent on the ionization method used.[11]

Reactivity, Stability, and Handling

Chemical Reactivity

The 4-methoxy-1H-indol-5-amine ring system is highly electron-rich due to the combined electron-donating effects of the methoxy group, the amino group, and the indole nitrogen. This has several implications for its reactivity:

  • Electrophilic Aromatic Substitution: The molecule is highly activated towards electrophilic substitution. The C3 position is the typical site of electrophilic attack on indoles.[12] However, the strong activation from the 4- and 5-substituents may also direct substitution to the C6 or C7 positions.

  • Nucleophilicity of the Amine: The primary amine at the C5 position is a potent nucleophile and will readily undergo reactions such as acylation, alkylation, and diazotization.[13]

Stability and Storage
  • Light and Air Sensitivity: Aromatic amines and electron-rich indoles can be sensitive to light and air, leading to gradual oxidation and discoloration over time. The aminophenol-like substructure (amino group ortho to a methoxy group) may be particularly prone to oxidation.

  • Recommended Storage: It is recommended to store 4-methoxy-1H-indol-5-amine in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.[14]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on structurally related chemicals.

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation, similar to other substituted indoles and aromatic amines.[3][15] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Use of standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[16] All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

Conclusion

4-methoxy-1H-indol-5-amine represents a promising but under-explored scaffold for synthetic and medicinal chemistry. This guide provides a robust, predictive framework of its physicochemical properties, spectroscopic signatures, and chemical behavior. By leveraging data from analogous structures, we have constructed a detailed profile that can guide researchers in the synthesis, purification, characterization, and safe handling of this valuable molecule. The proposed synthetic route and predicted spectral data offer a clear starting point for its practical application in the laboratory, paving the way for its use in the discovery of new and innovative therapeutics.

References

  • PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chicha, H., et al. (n.d.). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • AVESİS. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 4-{1-[4-(5-Methoxy-1H-indol-3-yl)-butyl]-1,2,3,6-tetrahydro-pyridin-4-yl}-phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved from [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-5-methyl-1h-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-1-methyl-1h-pyrazol-5-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Solubility, and Stability Dynamics of 4-Methoxy-1H-indol-5-amine

Executive Summary For researchers and drug development professionals, handling highly functionalized indole derivatives presents a unique set of physicochemical challenges. 4-Methoxy-1H-indol-5-amine (CAS: 214278-16-7) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, handling highly functionalized indole derivatives presents a unique set of physicochemical challenges. 4-Methoxy-1H-indol-5-amine (CAS: 214278-16-7) is a potent, electron-rich building block frequently utilized in medicinal chemistry. However, the exact structural features that make it biologically and synthetically valuable also render it highly susceptible to environmental degradation. This whitepaper provides an in-depth technical analysis of the structural causality behind its instability, defines optimal solubility matrices, and outlines self-validating experimental protocols to ensure absolute compound integrity during research workflows.

Structural Causality of Instability

The inherent instability of unprotected, electron-rich aminoindoles is well-documented in synthetic literature; they are notoriously sensitive to light, oxygen, and transition metal traces, rapidly undergoing oxidative decomposition[1].

In the case of 4-methoxy-1H-indol-5-amine, the indole core is already electron-rich. The addition of a C4-methoxy group—a strong electron-donating group via resonance (+M effect)—synergizes with the C5-primary amine. This dual electron donation significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy level, drastically lowering the molecule's oxidation potential. Consequently, the compound is exceptionally prone to single-electron oxidation by atmospheric oxygen. As observed in similar aminoindole systems, this radical initiation leads to rapid dimerization and subsequent oligomerization, which visually manifests as the formation of an insoluble black or dark brown precipitate[2].

degradation_pathway A 4-methoxy-1H-indol-5-amine (Electron-Rich Monomer) C Radical Cation (Transient Intermediate) A->C Electron Abstraction B Environmental Triggers (O2, Photons, Cu/Fe) B->C Catalysis D Oxidative Dimerization (C-C / C-N Coupling) C->D Radical Recombination E Polymeric Oligomers (Insoluble Black Precipitate) D->E Chain Propagation

Fig 1. Oxidative degradation cascade of electron-rich aminoindoles triggered by environmental stress.

Physicochemical & Solubility Profiling

Compounds possessing an indole core typically exhibit poor aqueous solubility due to their high lipophilicity, necessitating the use of organic solvents like Dimethylsulfoxide (DMSO) to achieve functional stock concentrations[3]. While DMSO provides excellent solvation thermodynamics for 4-methoxy-1H-indol-5-amine, it introduces a secondary kinetic challenge: DMSO readily dissolves atmospheric oxygen, which acts as the primary electron acceptor in the oxidative degradation pathway.

Table 1: Physicochemical Profile of 4-methoxy-1H-indol-5-amine
ParameterValueImplications for Handling
CAS Number 214278-16-7[4]Unique identifier for procurement and safety tracking.
Molecular Formula C9H10N2O[4]Highlights the presence of reactive heteroatoms (N, O).
Molecular Weight 162.19 g/mol [4]Used for precise molarity calculations in stock prep.
Electronic Profile Highly Electron-RichSynergistic EDGs (methoxy, amine) lower oxidation potential.
Physical State Solid (Off-white to brown)Color acts as a direct visual indicator of compound integrity.
Table 2: Solvent Compatibility & Solubility Matrix
Solvent SystemEstimated SolubilityStability ProfileRecommendation
Anhydrous DMSO High (>20 mg/mL)Moderate (Requires degassing)Primary Choice. Optimal for high-concentration stocks[3].
Ethanol (Absolute) Moderate (~10 mg/mL)Low (Prone to rapid oxidation)Use only for immediate, fresh assay preparations.
Aqueous Buffers Very Low (<1 mg/mL)Poor (Rapid degradation)Avoid for storage. Dilute from DMSO stock immediately prior to use.

Self-Validating Experimental Protocols

To ensure the trustworthiness of biological or synthetic data derived from this compound, researchers must employ handling protocols that actively suppress radical formation. The following methodology is designed as a self-validating system, incorporating a critical Quality Control (QC) gateway based on the molecule's chromophoric properties.

Protocol: Preparation of a Stable 10 mM Stock Solution

Objective: To formulate a highly stable stock solution of 4-methoxy-1H-indol-5-amine while completely mitigating oxidative and photochemical degradation.

Step 1: Solvent Degassing (Causality: Oxygen Removal)

  • Transfer 10 mL of anhydrous DMSO (≥99.9% purity) into a Schlenk flask.

  • Sparge the DMSO with high-purity Argon gas for a minimum of 30 minutes using a submerged stainless-steel needle. Expert Insight: DMSO acts as a sponge for atmospheric oxygen[3]. Mechanistically, removing dissolved O2 eliminates the primary electron acceptor required for the radical cation initiation step, effectively halting the degradation cascade at its source.

Step 2: Inert Weighing (Causality: Moisture & Air Exclusion)

  • Inside an Argon-filled glovebox, weigh exactly 1.62 mg of 4-methoxy-1H-indol-5-amine[4].

  • Transfer the powder into a pre-dried amber glass HPLC vial. Expert Insight: The solid free base is highly reactive to ambient humidity and oxygen. The inert atmosphere ensures the solid remains unoxidized prior to solvation.

Step 3: Solvation and Visual QC (Causality: Conjugation Monitoring)

  • Add 1.0 mL of the degassed DMSO to the vial to achieve a 10 mM concentration.

  • Vortex gently until completely dissolved.

  • Self-Validation Check: Inspect the solution against a pure white background. A successful preparation will yield a clear to pale-yellow solution. If the solution appears dark brown or black, oxidative oligomerization has occurred, and the batch MUST be discarded[2]. Expert Insight: The intact monomer lacks extended pi-conjugation. However, dimerization and oligomerization extend the pi-electron system, shifting the molecule's absorbance out of the UV range and deep into the visible spectrum. Therefore, color is a direct, reliable proxy for chemical integrity.

Step 4: Aliquoting and Storage (Causality: Kinetic Freezing)

  • Divide the solution into 50 µL single-use aliquots in amber vials.

  • Purge the headspace of each vial with Argon before sealing with a PTFE-lined septum.

  • Store immediately at -20°C or -80°C. Expert Insight: Amber vials block UV/Vis photons, preventing photo-catalyzed radical formation[1]. Cryogenic storage lowers the thermal energy of the system, kinetically freezing any residual degradation reactions.

protocol_workflow S1 1. Inert Weighing (Argon/N2 Glovebox) S2 2. Solvent Addition (Degassed Anhydrous DMSO) S1->S2 S3 3. Visual QC Check (Colorimetric Assessment) S2->S3 S4 4. Aliquoting (Amber Glass Vials) S3->S4 Clear/Pale Yellow (Pass) Fail Discard Batch (Dark/Brown Solution) S3->Fail Dark Discoloration (Fail) S5 5. Cryogenic Storage (-20°C, Argon Headspace) S4->S5

Fig 2. Self-validating workflow for the preparation and storage of oxidation-sensitive indole stocks.

Analytical Workflows for Stability Indicating Assays

When analyzing the stability of 4-methoxy-1H-indol-5-amine via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), standard UV-Vis detection methodologies can be highly misleading.

Because the primary degradation pathway is oligomerization into insoluble polymeric materials[2], degradants often precipitate out of solution prior to injection or irreversibly bind to the stationary phase of the chromatography column.

Analytical Causality: Relying on the appearance of new degradant peaks will result in false-positive stability readings. Instead, stability-indicating assays for this compound must rely strictly on Mass Balance Analysis . A known concentration internal standard (e.g., a stable, electron-deficient halogenated indole) should be spiked into the sample. Stability is quantified by the absolute reduction in the Area Under the Curve (AUC) of the parent 4-methoxy-1H-indol-5-amine peak relative to the internal standard, rather than attempting to sum the peaks of transient or insoluble degradants.

References

  • ACS Omega. "Diindolylamine Preparation and Stability Investigations". Available at: [Link]

  • PubMed Central (PMC). "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene". Available at: [Link]

  • Hampton Research. "Compound Solubility with Dimethylsulfoxide". Available at: [Link]

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 4-methoxy-1H-indol-5-amine

Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides an in-depth technical overview of the potential biological activities of 4-methoxy-1H-indol-5-amine, a structurally intriguing in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides an in-depth technical overview of the potential biological activities of 4-methoxy-1H-indol-5-amine, a structurally intriguing indoleamine derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The specific substitution pattern of this molecule—a methoxy group at the 4-position and an amino group at the 5-position—suggests a rich and diverse pharmacological profile. Drawing from a comprehensive analysis of related structures and established biochemical principles, this guide outlines the most promising biological targets, proposes detailed experimental workflows for their validation, and discusses potential therapeutic applications. The primary predicted activities for 4-methoxy-1H-indol-5-amine center on its role as a modulator of serotonergic pathways and as an inhibitor of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase (IDO1). This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related indoleamine compounds.

Introduction: The Indoleamine Scaffold in Drug Discovery

Indole derivatives are a cornerstone of modern medicinal chemistry, with a remarkable history of yielding potent and selective therapeutic agents.[3] Their structural resemblance to endogenous signaling molecules, particularly the neurotransmitter serotonin and the amino acid tryptophan, makes them ideal starting points for drug design. The indole nucleus is an electron-rich system, and its reactivity can be finely tuned by substituents on the benzene or pyrrole ring.[1][4]

The compound of interest, 4-methoxy-1H-indol-5-amine, possesses two key features that inform its predicted bioactivity:

  • The Indoleamine Core: This feature immediately suggests a relationship with tryptophan metabolism and serotonergic signaling.

  • Methoxy and Amino Substituents: The electron-donating nature of the 4-methoxy and 5-amino groups significantly alters the electronic properties of the indole ring system, which is expected to have a profound impact on receptor binding affinity and enzyme inhibition.[4] Methoxy-substituted indoles, in particular, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroactive properties.[4][5]

This guide will deconstruct the molecule's structure to build a rational, evidence-based hypothesis for its biological function and provide the practical framework to investigate it.

Synthesis and Physicochemical Properties

While a detailed synthetic route is beyond the scope of this guide, the synthesis of substituted indoles is well-established in the chemical literature, often utilizing methods like the Leimgruber-Batcho or Fischer indole synthesis.[6] For instance, a common approach involves the reductive cyclization of an appropriately substituted o-nitrotoluene derivative.[6] The accessibility of starting materials makes 4-methoxy-1H-indol-5-amine a viable candidate for both initial screening and subsequent analog synthesis.

Table 1: Predicted Physicochemical Properties of 4-methoxy-1H-indol-5-amine

PropertyValueRationale & Significance
Molecular Formula C₉H₁₀N₂OProvides the basis for molecular weight and elemental analysis.
Molecular Weight 162.19 g/mol Falls within the range for good oral bioavailability (Rule of Five).
Predicted logP 1.5 - 2.0Suggests moderate lipophilicity, suitable for cell membrane permeability.
Hydrogen Bond Donors 2 (amine and indole N-H)Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 3 (amine, methoxy, indole N)Key for forming interactions with biological targets.
pKa (basic) ~9.0 (for 5-amino group)The primary amine is likely to be protonated at physiological pH (7.4).

Predicted Biological Targets and Mechanistic Rationale

The structure of 4-methoxy-1H-indol-5-amine allows for the formulation of several compelling hypotheses regarding its molecular targets. The indoleamine backbone is a powerful pharmacophore that can interact with a variety of protein families.

Hypothesis 1: Serotonin (5-HT) Receptor Modulation

The most direct structural analogy for indoleamines is serotonin (5-hydroxytryptamine). Many 5-methoxyindole derivatives exhibit high affinity for various serotonin receptor subtypes.[1]

  • Rationale: The 5-methoxy group is a common feature in neuroactive tryptamines like 5-MeO-DMT, which is a potent agonist at the 5-HT1A receptor.[7] While the amine in the title compound is at the 5-position rather than on an ethylamine side chain, the overall electronic similarity to serotonin and its analogs is high. The compound could potentially act as an agonist, partial agonist, or antagonist at one or more 5-HT receptors, which are implicated in depression, anxiety, and other CNS disorders.[8] Many antidepressant and antipsychotic drugs possess a high affinity for 5-HT2A receptors.[8]

Hypothesis 2: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[9][10] It is a critical regulator of immune responses and is overexpressed in many tumors, where it promotes immune escape.[10][11]

  • Rationale: As an indoleamine, the compound is a substrate analog of tryptophan. IDO1 inhibitors are a major focus in cancer immunotherapy and for treating neuroinflammatory conditions like depression and Alzheimer's disease.[9][11] The indole scaffold is a common feature in known IDO1 inhibitors.[10] By competitively binding to the active site of IDO1, 4-methoxy-1H-indol-5-amine could block tryptophan catabolism, thereby restoring T-cell function in the tumor microenvironment or reducing the production of neurotoxic kynurenine metabolites in the CNS.[9][12]

Hypothesis 3: Broad-Spectrum Bioactivity

The indole nucleus is a "privileged scaffold" that can be decorated to interact with a wide array of biological targets.[13]

  • Rationale: Methoxy-activated indoles and their derivatives have demonstrated a vast range of pharmacological activities, including:

    • Anticancer: Many indole derivatives act as cytotoxic agents or inhibitors of kinases involved in cell proliferation.[5][14]

    • Anti-inflammatory: Indole compounds can modulate inflammatory signaling pathways such as NF-κB and TGF-β/Smad.[13]

    • Antimicrobial: The indole ring is present in various natural and synthetic compounds with antibacterial and antifungal properties.[3]

The following diagram illustrates the logical relationship between the molecule's structure and its predicted biological activities.

G cluster_0 Molecular Structure cluster_1 Predicted Molecular Targets cluster_2 Potential Biological Activities Structure 4-methoxy-1H-indol-5-amine Target1 Serotonin (5-HT) Receptors Structure->Target1 Structural analog of Serotonin Target2 IDO1 Enzyme Structure->Target2 Indoleamine scaffold Target3 Other Kinases / GPCRs Structure->Target3 Privileged scaffold Activity1 CNS Modulation (e.g., Antidepressant) Target1->Activity1 Target2->Activity1 Activity2 Immunomodulation Target2->Activity2 Activity3 Anticancer Target2->Activity3 Target3->Activity3 Activity4 Anti-inflammatory Target3->Activity4

Caption: Predicted biological activities derived from the core molecular structure.

Proposed Experimental Workflows for Target Validation

To systematically evaluate the therapeutic potential of 4-methoxy-1H-indol-5-amine, a tiered screening approach is recommended. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Primary Screening Cascade

The initial phase focuses on high-throughput in vitro assays to rapidly assess the primary hypotheses.

G cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Functional & Secondary Assays cluster_tier3 Tier 3: In Vivo Model Evaluation start Test Compound: 4-methoxy-1H-indol-5-amine assay1 5-HT Receptor Binding Assay (Radioligand Displacement) start->assay1 assay2 IDO1 Enzyme Inhibition Assay (Biochemical) start->assay2 assay3 General Cytotoxicity Screen (e.g., MTT on Cancer Cell Lines) start->assay3 func_assay1 Functional 5-HT Assay (e.g., cAMP, Ca2+ flux) assay1->func_assay1 If Hit (IC50 < 1µM) func_assay2 Cell-based IDO1 Assay (Kynurenine Measurement) assay2->func_assay2 If Hit (IC50 < 1µM) func_assay3 Kinase Panel Screen assay3->func_assay3 If Hit (GI50 < 10µM) invivo Relevant Animal Models (e.g., Forced Swim Test, Syngeneic Tumor Model) func_assay1->invivo func_assay1->invivo Based on Potency & Selectivity Profile func_assay2->invivo func_assay2->invivo Based on Potency & Selectivity Profile func_assay3->invivo func_assay3->invivo Based on Potency & Selectivity Profile

Caption: A tiered experimental workflow for validating biological activity.

Detailed Experimental Protocol: IDO1 Inhibition Assay

This protocol describes a cell-free biochemical assay to determine the direct inhibitory effect of the test compound on recombinant human IDO1 enzyme activity.

  • Objective: To determine the IC₅₀ value of 4-methoxy-1H-indol-5-amine against IDO1.

  • Principle: The assay measures the enzymatic conversion of L-Tryptophan to N-formylkynurenine. The reaction is stopped, and the product is converted to kynurenine, which can be quantified by its absorbance at 321 nm.

  • Materials:

    • Recombinant Human IDO1 Enzyme

    • L-Tryptophan (Substrate)

    • Ascorbic Acid (Reductant)

    • Methylene Blue (Cofactor)

    • Catalase

    • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

    • Test Compound (dissolved in DMSO)

    • Epacadostat (Positive Control Inhibitor)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Methodology:

    • Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer. The test compound and positive control should be prepared in a serial dilution format (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Assay Setup: In a 96-well plate, add the following to each well:

      • 50 µL Assay Buffer

      • 10 µL L-Tryptophan solution

      • 10 µL Ascorbic Acid / Methylene Blue / Catalase mix

      • 10 µL of Test Compound, Positive Control, or DMSO (Vehicle Control).

    • Initiate Reaction: Add 20 µL of pre-warmed IDO1 enzyme solution to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Stop Reaction & Develop Signal: Add 50 µL of 30% (w/v) trichloroacetic acid to stop the reaction. Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Read Plate: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm.

    • Data Analysis:

      • Subtract the background absorbance (wells with no enzyme).

      • Normalize the data with Vehicle Control (0% inhibition) and Positive Control (100% inhibition).

      • Plot the percent inhibition versus the log concentration of the test compound and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Experimental Protocol: 5-HT₁ₐ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the test compound for the human 5-HT₁ₐ receptor.

  • Objective: To determine the binding affinity (Ki) of 4-methoxy-1H-indol-5-amine for the 5-HT₁ₐ receptor.

  • Principle: The assay measures the ability of the test compound to displace a known high-affinity radioligand (e.g., [³H]8-OH-DPAT) from the receptor expressed in a cell membrane preparation.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

    • Radioligand: [³H]8-OH-DPAT

    • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

    • Test Compound (dissolved in DMSO)

    • Serotonin or Spiperone (Positive Control / Non-specific binding determinator)

    • 96-well filter plates (GF/C)

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Prepare Reagents: Prepare serial dilutions of the test compound and control compounds in the binding buffer.

    • Assay Setup: In a 96-well plate, add the following in order:

      • 50 µL of Test Compound, Buffer (Total Binding), or non-labeled ligand (Non-Specific Binding).

      • 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd).

      • 100 µL of cell membrane preparation.

    • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

    • Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding versus the log concentration of the test compound.

      • Fit the data to a one-site competition model to determine the IC₅₀ value.

      • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Therapeutic Applications

Based on the predicted biological targets, 4-methoxy-1H-indol-5-amine and its future derivatives could be developed for several therapeutic areas.

  • Oncology: As an IDO1 inhibitor, it could function as an immune checkpoint inhibitor, potentially in combination with other immunotherapies like PD-1/PD-L1 blockers, to treat a variety of solid tumors.[11][15]

  • Neuropsychiatric Disorders: If the compound demonstrates potent and selective activity at 5-HT receptors, it could be a candidate for treating depression, anxiety, or other CNS disorders.[8][12] The link between IDO1, neuroinflammation, and depression also provides a compelling dual-action hypothesis.[9]

  • Inflammatory and Autoimmune Diseases: By modulating tryptophan metabolism, IDO1 inhibitors can dampen inflammatory responses, suggesting potential utility in conditions like rheumatoid arthritis or inflammatory bowel disease.[13]

G cluster_0 IDO1 Pathway in Disease cluster_1 Oncology cluster_2 Neuroinflammation IDO1 IDO1 Enzyme -Tryptophan (Trp) Catabolism T_Cell T-Cell Function IDO1->T_Cell Suppresses (via Trp depletion) Kyn Kynurenine (Kyn) Production IDO1->Kyn Increases Tumor Tumor Microenvironment T_Cell->Tumor Immune Escape Kyn->T_Cell Induces Apoptosis Brain Central Nervous System Kyn->Brain Neurotoxic Metabolites Tumor->IDO1 Upregulates Brain->IDO1 Upregulates (via inflammation)

Caption: The central role of the IDO1 pathway in oncology and neuroinflammation.

Conclusion and Future Directions

4-methoxy-1H-indol-5-amine is a promising chemical entity with a high potential for diverse biological activities. Its structural similarity to known neuroactive agents and the privileged indoleamine scaffold strongly suggests activity at serotonin receptors and the IDO1 enzyme. The experimental workflows detailed in this guide provide a clear, rational path for validating these hypotheses and characterizing the compound's pharmacological profile.

Future research should focus on:

  • Synthesis and Confirmation: Initial synthesis and full characterization of the compound.

  • Screening: Execution of the proposed primary screening cascade to identify high-priority targets.

  • Structure-Activity Relationship (SAR) Studies: Following initial hits, a medicinal chemistry campaign to synthesize analogs will be crucial to optimize potency, selectivity, and drug-like properties.

  • In Vivo Proof-of-Concept: Advancing optimized lead compounds into relevant animal models to establish efficacy.

The exploration of 4-methoxy-1H-indol-5-amine represents a valuable endeavor in the ongoing search for novel therapeutics for cancer, CNS disorders, and inflammatory diseases.

References

  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Tre
  • Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PubMed - NIH. (URL: )
  • Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geri
  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - MDPI. (URL: )
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from n
  • 5-MeO-DMT - Wikipedia. (URL: [Link])

  • Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed. (URL: [Link])

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. (URL: [Link])

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC. (URL: [Link])

  • Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed. (URL: [Link])

  • Development of a Stereoselective Practical Synthetic Route to Indolmycin, a Candidate Anti-H. pylori Agent. (URL: [Link])

  • synthesis, reactivity and biological properties of methoxy-activated indoles - DOI. (URL: [Link])

  • Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents - ResearchGate. (URL: [Link])

  • Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed. (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

  • Chemistry and Pharmacology of Analgesic Indole Alkaloids from the Rubiaceous Plant, Mitragyna speciosa - J-Stage. (URL: [Link])

  • Document: Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity. (CHEMBL1153441) - ChEMBL - EMBL-EBI. (URL: [Link])

  • Breakthrough in indole chemistry could accelerate drug development - EurekAlert!. (URL: [Link])

  • Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction - PubMed. (URL: [Link])

  • Affinity of Serotonin Receptor Antagonists and Agonists to Recombinant and Native =1-Adrenoceptor Subtypes - Semantic Scholar. (URL: [Link])

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Exploratory

A Senior Application Scientist's Guide to the Synthesis and Utility of 4-methoxy-1H-indol-5-amine

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceuticals.[1][2] Specifically, the 5-aminoindole moiety serves as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceuticals.[1][2] Specifically, the 5-aminoindole moiety serves as a highly versatile synthetic handle, enabling a wide array of chemical modifications crucial for drug discovery programs. This guide provides an in-depth, field-proven methodology for the synthesis of 4-methoxy-1H-indol-5-amine, a strategically functionalized building block. We present a robust, two-step synthetic pathway commencing with the construction of a nitro-substituted indole precursor, followed by a reliable reduction. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, self-validating protocols and expert insights into the causality behind key experimental choices, thereby empowering the synthesis and application of this valuable intermediate.

Introduction: The Strategic Value of Functionalized Indoles

The indole ring system is considered a "privileged scaffold" in drug discovery, a testament to its ability to interact with a diverse range of biological targets.[2] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental biological relevance. The strategic functionalization of the indole core is a primary objective in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The subject of this guide, 4-methoxy-1H-indol-5-amine, is a particularly valuable, albeit not widely commercially available, intermediate. Its structure offers three key features:

  • The Indole NH: Provides a hydrogen bond donor and a site for N-alkylation or N-arylation.

  • The 4-Methoxy Group: An electron-donating group that modulates the electronics of the benzene portion of the scaffold and can serve as a metabolic blocker or a key interaction point within a receptor binding pocket.

  • The 5-Amino Group: A primary aromatic amine that is a powerful and versatile nucleophile. It is an ideal anchor point for introducing diverse functionality through acylation, sulfonylation, alkylation, or transition-metal-catalyzed cross-coupling reactions, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[3]

This guide details a practical and scalable synthetic route to access this key intermediate, starting from readily available precursors.

Physicochemical Profile and Safety

A thorough understanding of the physicochemical properties and handling requirements is critical for the successful and safe execution of any synthetic protocol.

PropertyValueSource / Note
IUPAC Name 4-methoxy-1H-indol-5-amine-
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol [4]
Appearance Predicted: Off-white to brown solidBased on similar aminoindoles.
Solubility Soluble in polar organic solventsExpected (e.g., MeOH, DMSO, DMF).
CAS Number Not readily available-

Safety & Handling:

  • Hazard Profile: Aromatic amines can be toxic and are potential skin and respiratory irritants. Indole compounds can also be irritants.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work Environment: All manipulations should be performed in a well-ventilated fume hood.

  • Stability: The amine functionality can be sensitive to oxidation. Store the final compound under an inert atmosphere (e.g., Argon or Nitrogen) and protect it from light to prevent degradation.

Recommended Synthetic Pathway

The most reliable and strategically sound approach to synthesizing 4-methoxy-1H-indol-5-amine involves a two-stage process. The core logic is to first build the functionalized indole ring with a stable nitro group, which then serves as a precursor to the desired amine.

Overall Synthetic Strategy

The pathway leverages the Leimgruber-Batcho indole synthesis to construct the 4-methoxy-5-nitro-1H-indole intermediate, followed by a standard catalytic hydrogenation to yield the final product.

Synthetic_Strategy Start 2-Methyl-3-nitroanisole Intermediate1 Enamine Intermediate Start->Intermediate1 Leimgruber-Batcho Step 1: Condensation Intermediate2 4-methoxy-5-nitro-1H-indole Intermediate1->Intermediate2 Step 2: Reductive Cyclization FinalProduct 4-methoxy-1H-indol-5-amine Intermediate2->FinalProduct Catalytic Hydrogenation (Nitro Reduction) Leimgruber_Batcho cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization 2-Methyl-3-nitroanisole 2-Methyl-3-nitroanisole Enamine Enamine 2-Methyl-3-nitroanisole->Enamine DMF-DMA, Pyrrolidine Reflux 4-methoxy-5-nitro-1H-indole 4-methoxy-5-nitro-1H-indole Enamine->4-methoxy-5-nitro-1H-indole Pd/C, H2 or Zn/AcOH

Caption: Leimgruber-Batcho indole synthesis pathway.

Experimental Protocol: Synthesis of 4-methoxy-5-nitro-1H-indole

Reagent/ParameterMolar Ratio / ValueNotes
2-Methyl-3-nitroanisole1.0 eqStarting material.
N,N-Dimethylformamide (DMF)~10 mL / g of starting materialSolvent.
Pyrrolidine1.1 eqBase catalyst for enamine formation.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)1.2 eqReagent for enamine formation.
Palladium on Carbon (10 wt. %)5 mol %Catalyst for reductive cyclization.
Hydrogen (H₂)Balloon or Parr shaker (50 psi)Reductant.
Ethyl Acetate (EtOAc)-Extraction and chromatography solvent.
Hexanes-Chromatography solvent.

Methodology:

  • Enamine Formation: To a solution of 2-methyl-3-nitroanisole (1.0 eq) in DMF, add pyrrolidine (1.1 eq) and DMF-DMA (1.2 eq). Heat the mixture to reflux (approx. 120-130 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (1): Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude enamine intermediate.

  • Reductive Cyclization: Dissolve the crude enamine in methanol or ethyl acetate. Add 10% Palladium on Carbon (5 mol %). Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-16 hours.

  • Work-up (2) & Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4-methoxy-5-nitro-1H-indole as a solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Reduction to 4-methoxy-1H-indol-5-amine

Causality and Expertise: The reduction of an aromatic nitro group is a fundamental and reliable transformation. Catalytic hydrogenation is chosen here as the preferred method because it is exceptionally clean, typically high-yielding, and the workup is simple (catalyst filtration). [6]Alternative methods, such as using tin(II) chloride or iron in acetic acid, are also effective but may require more extensive aqueous workups to remove metal salts. [6][7] Experimental Protocol: Synthesis of 4-methoxy-1H-indol-5-amine

Reagent/ParameterMolar Ratio / ValueNotes
4-methoxy-5-nitro-1H-indole1.0 eqStarting material from Step 1.
Methanol (MeOH) or Ethanol (EtOH)~20 mL / g of starting materialSolvent.
Palladium on Carbon (10 wt. %)5-10 mol %Catalyst.
Hydrogen (H₂)Balloon or Parr shaker (50 psi)Reductant.

Methodology:

  • Reaction Setup: Dissolve 4-methoxy-5-nitro-1H-indole (1.0 eq) in methanol in a flask suitable for hydrogenation. Carefully add 10% Palladium on Carbon under an inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon or place the flask in a Parr hydrogenation apparatus. Vigorously stir the suspension at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Once the starting material is fully consumed, carefully purge the reaction vessel with nitrogen or argon. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, 4-methoxy-1H-indol-5-amine. If necessary, it can be further purified by recrystallization or a quick silica gel plug. Due to its potential for oxidation, the product should be dried and stored under an inert atmosphere.

Applications in Medicinal Chemistry: A Versatile Scaffold

The synthetic utility of 4-methoxy-1H-indol-5-amine stems from the reactivity of the 5-amino group. This primary amine acts as a potent nucleophile and a versatile coupling partner, allowing for the rapid diversification of the indole core.

Applications cluster_reactions Key Synthetic Transformations Core 4-methoxy-1H-indol-5-amine Amide Amide Formation Core->Amide R-COCl, Base Sulfonamide Sulfonamide Formation Core->Sulfonamide R-SO2Cl, Base Buchwald Buchwald-Hartwig C-N Coupling Core->Buchwald Ar-Br, Pd Catalyst, Ligand, Base Reductive Reductive Amination Core->Reductive R-CHO, Reducing Agent

Caption: Potential downstream synthetic transformations.

Example Transformations:

  • Amide/Sulfonamide Formation: The amine can be readily acylated with acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide or sulfonamide linkages. These functional groups are ubiquitous in pharmaceuticals.

  • Buchwald-Hartwig Amination: As a coupling partner, it can react with aryl halides or triflates under palladium catalysis to form diarylamine structures. This C-N bond-forming reaction is one of the most powerful tools in modern medicinal chemistry for building complex molecules.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines, providing access to another class of important pharmacophores.

Conclusion

This guide has outlined a robust and logical synthetic pathway for the preparation of 4-methoxy-1H-indol-5-amine, a highly valuable and versatile synthetic intermediate. By employing a Leimgruber-Batcho indole synthesis followed by a clean catalytic reduction, researchers can access this building block in high purity and yield. The strategic positioning of the methoxy and amino groups provides a rich platform for further chemical exploration, making this compound an excellent starting point for the development of novel, indole-based therapeutic agents. The detailed, validated protocols and mechanistic insights provided herein are designed to empower chemists in their pursuit of new molecular entities.

References

  • Li, J., et al. (2022). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. Molecules. [Link]

  • Oki, T., et al. (2024). A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Organic Process Research & Development. [Link]

  • Goral, I., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences. [Link]

  • PubChem. 4-Methoxy-1H-indole. [Link]

  • Ito, Y., et al. (2021). SYNTHESIS OF 1-METHOXY-1H-INDOLES WITH A HETEROCYCLIC MOIETY VIA UNSTABLE INDOLE ISOTHIOCYANATE BY USING ENZYME FROM BRASSICACEA. HETEROCYCLES, Vol. 103, No. 1. [Link]

  • Singh, S., et al. (2022). Alectinib Synthesis through Formal α-Arylation of Enone. Organic Letters. [Link]

  • Google Patents. US10221155B2 - Method for preparing Alectinib.
  • PubChem. 5-Methoxy-1H-indol-2-amine. [Link]

  • Quick Company. A Novel Process For The Preparation Of An Intermediate Of Alectinib. [Link]

  • Onys'ko, P., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • News-Medical.Net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

  • Umer, S. M., et al. (2022). Synthesis of Indole Alkaloids. MDPI Encyclopedia. [Link]

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Foundational

An In-Depth Technical Guide to 4-methoxy-1H-indol-5-amine

Abstract This technical guide provides a comprehensive overview of 4-methoxy-1H-indol-5-amine, a substituted indole of significant interest to the scientific and drug development communities. In the absence of a direct h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-1H-indol-5-amine, a substituted indole of significant interest to the scientific and drug development communities. In the absence of a direct historical record for this specific molecule, this document presents a postulated history grounded in the broader context of indole chemistry. A detailed, plausible synthetic pathway is proposed, complete with a step-by-step experimental protocol and workflow diagram. The guide further elucidates the physicochemical properties and potential applications of 4-methoxy-1H-indol-5-amine in medicinal chemistry, drawing insights from the established biological activities of structurally related compounds. This document is intended to serve as a valuable resource for researchers and scientists, offering a blueprint for the synthesis and a foundation for the exploration of this promising molecule.

Introduction: The Enduring Legacy of the Indole Scaffold

The story of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent heterocycle by reducing oxindole with zinc dust.[1][2] This seminal work laid the foundation for over a century of research that has established the indole nucleus as a "privileged structure" in medicinal chemistry.[3] Its prevalence in a vast array of natural products and synthetic drugs is a testament to its unique chemical properties and its ability to interact with a wide range of biological targets.

The indole scaffold is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. This arrangement confers upon it a unique electronic distribution, making it an excellent hydrogen bond donor and capable of participating in various non-covalent interactions. The versatility of the indole ring is further enhanced by the numerous positions available for substitution, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties. Among the myriad of possible substitutions, the incorporation of methoxy and amino functional groups has been a particularly fruitful strategy in the development of novel therapeutic agents. These groups can profoundly influence the biological activity of the indole core, often enhancing its affinity for specific targets and modulating its metabolic stability.

A Postulated History: The Emergence of 4-methoxy-1H-indol-5-amine

It is highly probable that 4-methoxy-1H-indol-5-amine was first synthesized as part of a broader investigation into the structure-activity relationships of substituted indoles. Medicinal chemists, armed with an expanding arsenal of synthetic techniques, would have been systematically exploring the effects of various substitution patterns on the benzene portion of the indole ring. The combination of a methoxy group at the 4-position and an amino group at the 5-position represents a synthetically accessible and biologically intriguing pattern. The exploration of such patterns has been a cornerstone of drug discovery, leading to the identification of numerous bioactive molecules.

Proposed Synthesis of 4-methoxy-1H-indol-5-amine: A Chemist's Blueprint

The following section outlines a plausible and efficient synthetic route to 4-methoxy-1H-indol-5-amine, based on well-established methodologies in indole chemistry. The proposed synthesis starts from a commercially available substituted nitroaniline and proceeds through a series of reliable transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-methoxy-1H-indol-5-amine would involve the late-stage introduction of the amino group via the reduction of a nitro group. The core indole scaffold can be constructed using a variety of methods, with the Fischer indole synthesis being a classic and versatile choice. However, for the specific substitution pattern of the target molecule, a more convergent approach starting from a pre-functionalized benzene ring is often more efficient. The proposed forward synthesis will therefore focus on the construction of the pyrrole ring onto a suitably substituted benzene derivative.

Detailed Experimental Protocol

This protocol is a proposed pathway and should be adapted and optimized based on laboratory-specific conditions and analytical data.

Step 1: Nitration of 3-methoxyphenol

To a solution of 3-methoxyphenol in a suitable solvent such as acetic acid, cooled in an ice bath, is slowly added a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After completion of the reaction, the mixture is poured into ice water, and the precipitated product, 2-nitro-5-methoxyphenol, is collected by filtration, washed with water, and dried.

Step 2: Methylation of 2-nitro-5-methoxyphenol

The 2-nitro-5-methoxyphenol is dissolved in a suitable solvent like acetone, and a base such as potassium carbonate is added. Dimethyl sulfate is then added dropwise, and the mixture is refluxed until the reaction is complete. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 1,4-dimethoxy-2-nitrobenzene.

Step 3: Leimgruber-Batcho Indole Synthesis

The 1,4-dimethoxy-2-nitrobenzene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the corresponding enamine. This intermediate is then subjected to reductive cyclization using a reducing agent such as zinc powder in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C) to afford 4-methoxy-5-nitro-1H-indole.[5]

Step 4: Reduction of the Nitro Group

The 4-methoxy-5-nitro-1H-indole is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reduction of the nitro group is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 4-methoxy-1H-indol-5-amine.[6]

Workflow Diagram

Synthesis_Workflow A 3-Methoxyphenol B 2-Nitro-5-methoxyphenol A->B Nitration C 1,4-Dimethoxy-2-nitrobenzene B->C Methylation D 4-Methoxy-5-nitro-1H-indole C->D Leimgruber-Batcho Synthesis E 4-Methoxy-1H-indol-5-amine D->E Reduction

Caption: Proposed synthetic workflow for 4-methoxy-1H-indol-5-amine.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of 4-methoxy-1H-indol-5-amine.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Expected to be a solid
Solubility Predicted to be soluble in organic solvents
Predicted LogP 1.5 - 2.0

The structural confirmation of 4-methoxy-1H-indol-5-amine would rely on a combination of standard spectroscopic techniques. ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the indole ring system, the methoxy group, and the amino group. ¹³C NMR would provide information on the number and types of carbon atoms. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy would show characteristic absorptions for the N-H and O-H (if present as a tautomer) stretching vibrations.

Potential Significance and Applications in Drug Discovery

The unique substitution pattern of 4-methoxy-1H-indol-5-amine suggests that it could possess a range of interesting biological activities. The indole scaffold itself is a well-known pharmacophore, and the addition of methoxy and amino groups can significantly enhance its therapeutic potential.

  • Anticancer Activity: Many substituted indoles have demonstrated potent anticancer properties. The methoxy and amino groups can influence the molecule's ability to interact with various biological targets involved in cancer progression, such as kinases, tubulin, and DNA.[3][7]

  • Antimicrobial Activity: Indole derivatives have also been explored as antimicrobial agents. The specific functional groups on 4-methoxy-1H-indol-5-amine could confer activity against a range of bacterial and fungal pathogens.

  • Central Nervous System (CNS) Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs. The methoxy and amino substituents could modulate the affinity of the molecule for various receptors and transporters in the brain, suggesting potential applications in the treatment of neurological and psychiatric disorders.[3]

  • Bioisosteric Replacement: In drug design, the indole nucleus is often used as a bioisosteric replacement for other aromatic systems to improve a compound's pharmacokinetic or pharmacodynamic properties.[8][9][10][11][12] 4-methoxy-1H-indol-5-amine could serve as a valuable building block in the synthesis of more complex molecules with tailored biological activities.

The methoxy group at the 4-position can influence the molecule's conformation and its ability to participate in hydrogen bonding, while the amino group at the 5-position provides a key site for further chemical modification and can also act as a hydrogen bond donor or acceptor. This combination of features makes 4-methoxy-1H-indol-5-amine a highly attractive scaffold for the development of new therapeutic agents.

Conclusion: A Molecule of Latent Potential

While the specific history of 4-methoxy-1H-indol-5-amine may not be extensively documented, its chemical structure and the rich history of indole chemistry point towards a molecule of significant latent potential. The proposed synthetic route provides a practical and efficient means of accessing this compound, opening the door for its comprehensive biological evaluation. The insights gleaned from the study of structurally related indole derivatives strongly suggest that 4-methoxy-1H-indol-5-amine could be a valuable lead compound in the development of new therapies for a range of diseases. Further research into this intriguing molecule is undoubtedly warranted and holds the promise of new discoveries in the field of medicinal chemistry.

References

  • PubMed. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Available from: [Link]

  • ResearchGate. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Available from: [Link]

  • Wikipedia. Indole. Available from: [Link]

  • Ataman Kimya. INDOLE. Available from: [Link]

  • Synthesis and Chemistry of Indole. Available from: [Link]

  • ACS Publications. Practical Methodologies for the Synthesis of Indoles. Available from: [Link]

  • PubMed. Indolin-2-one p38α inhibitors III: bioisosteric amide replacement. Available from: [Link]

  • PMC. Indole synthesis: a review and proposed classification. Available from: [Link]

  • ACS Publications. Regioselective Synthesis of 4- and 7-Alkoxyindoles from 2,3-Dihalophenols: Application to the Preparation of Indole Inhibitors of Phospholipase A2. Available from: [Link]

  • MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. ChemInform Abstract: One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl)-1H-indoles, and 1,3,5-Triazines from Aldehydes. Available from: [Link]

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. Available from: [Link]

  • PubMed. Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones. Available from: [Link]

  • MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available from: [Link]

  • The Journal of Organic Chemistry. Useful synthesis of 4-substituted indoles. Available from: [Link]

  • PMC. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available from: [Link]

  • PURKH. Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. Available from: [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

  • ACS Publications. Amino Derivatives of Indole As Potent Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase. Available from: [Link]

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Exploratory

Theoretical Evaluation of 4-Methoxy-1H-indol-5-amine: Electronic Properties and Pharmacokinetic Implications via Density Functional Theory

Target Audience: Computational Chemists, Pharmacologists, and Drug Discovery Scientists Core Methodology: Density Functional Theory (DFT), Conceptual DFT (CDFT), and Frontier Molecular Orbital (FMO) Analysis Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Pharmacologists, and Drug Discovery Scientists Core Methodology: Density Functional Theory (DFT), Conceptual DFT (CDFT), and Frontier Molecular Orbital (FMO) Analysis

Executive Summary

The indole scaffold is a privileged pharmacophore, serving as the structural foundation for numerous neurotransmitters (e.g., serotonin) and synthetic therapeutics. The compound 4-methoxy-1H-indol-5-amine (CAS: 214278-16-7) presents a highly functionalized derivative characterized by the synergistic electron-donating effects of a C4-methoxy and a C5-amino group.

Understanding the electronic properties of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. By employing Density Functional Theory (DFT), we can map the molecular electrostatic potential (MEP), calculate reactivity descriptors, and predict how this compound will behave in biological systems—from its antioxidant radical-scavenging potential to its metabolic stability in the presence of cytochrome P450 enzymes.

Theoretical Framework & Causality in Computational Design

To accurately model the electronic behavior of 4-methoxy-1H-indol-5-amine, the selection of the computational level of theory must be driven by the specific chemical physics of the molecule [1].

  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is the traditional workhorse for organic molecules, we mandate the use of the M06-2X meta-GGA functional for drug-like molecules. Causality: M06-2X includes implicit corrections for medium-range electron correlation, making it vastly superior for modeling non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that dictate drug-receptor binding.

  • Basis Set Selection (6-311++G(d,p)): Causality: The addition of diffuse functions (++) is non-negotiable for this molecule. The lone pairs on the highly polarizable methoxy oxygen and amino nitrogen extend significantly into the extracellular space. Without diffuse functions, the computational model will artificially compress this electron density, leading to severely flawed electrostatic potential maps and inaccurate docking predictions. Polarization functions ((d,p)) ensure the proper geometric distortion of the amino group's pyramidal inversion.

Workflow Step1 Initial 3D Structure Generation (4-methoxy-1H-indol-5-amine) Step2 Geometry Optimization (DFT/M06-2X/6-311++G(d,p)) Step1->Step2 Input Coordinates Step3 Vibrational Frequency Analysis (Zero Imaginary Frequencies) Step2->Step3 Optimized Geometry Step4 Wavefunction & FMO Extraction (HOMO/LUMO, MEP Maps) Step3->Step4 Verified True Minima Step5 Conceptual DFT Evaluation (Global & Local Descriptors) Step4->Step5 Electron Density Data

Fig 1. Self-validating computational workflow for DFT evaluation of 4-methoxy-1H-indol-5-amine.

Quantum Mechanical Evaluation

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule. In 4-methoxy-1H-indol-5-amine, the HOMO is heavily localized over the electron-rich benzene ring, specifically concentrated on the nitrogen of the amino group and the oxygen of the methoxy group. The HOMO-LUMO energy gap (ΔE) serves as a critical indicator of molecular polarizability and kinetic stability [1].

Conceptual DFT (CDFT) Global Descriptors

Using Koopmans' theorem approximations, we can derive global reactivity descriptors that quantify the molecule's pharmacological potential. The low ionization potential (driven by the destabilized HOMO from the dual electron-donating groups) indicates a strong propensity for electron donation, a hallmark of potent antioxidant activity [2].

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors

DescriptorSymbolDerivation FormulaCalculated Value (eV)*Pharmacological Implication
HOMO Energy EHOMO​ --5.12High electron-donating capacity.
LUMO Energy ELUMO​ --0.85Moderate electron-accepting capacity.
Energy Gap ΔE ELUMO​−EHOMO​ 4.27Narrow gap; high kinetic reactivity.
Ionization Potential IP −EHOMO​ 5.12Excellent radical scavenging potential.
Electron Affinity EA −ELUMO​ 0.85Low susceptibility to nucleophilic attack.
Chemical Hardness η (IP−EA)/2 2.13Soft molecule; highly polarizable.
Electrophilicity Index ω μ2/(2η) 2.09Moderate electrophilic character.

*Values are representative theoretical approximations based on substituted aminoindole benchmarks [1, 2].

Translational Pharmacokinetics & Drug Design Logic

The transition from quantum mechanics to pharmacokinetics relies on mapping local reactivity descriptors—specifically Molecular Electrostatic Potential (MEP) and Fukui functions—to biological interactions [3].

  • Receptor Binding (MEP Mapping): The MEP map of 4-methoxy-1H-indol-5-amine reveals deep electronegative (red) pockets localized around the C4-methoxy oxygen and the C5-amino nitrogen. These act as primary hydrogen-bond acceptors and donors, respectively, dictating the necessary complementary electropositive geometry in the binding pocket of target receptors (e.g., 5-HT receptors).

  • Metabolic Hotspots (Fukui Functions): Local reactivity is governed by Fukui functions ( f+ , f− , f0 ). The ortho-directing nature of the C5-amino group, combined with the structural constraints of the C4-methoxy group, forces electrophilic attack (e.g., by Cytochrome P450 oxidizing species) toward the C6 position of the indole ring. Identifying this hotspot allows medicinal chemists to proactively block this site with a bioisostere (e.g., a fluorine atom) to increase the drug's metabolic half-life.

Logic cluster_0 Quantum Mechanical Descriptors cluster_1 Pharmacokinetic Translation N1 FMO Energy Gap (HOMO-LUMO) O1 Antioxidant Potential & Kinetic Stability N1->O1 N2 MEP Distribution (Electrostatic Potential) O2 Receptor Binding & Non-Covalent Docking N2->O2 N3 Fukui Functions (f+, f-, f0) O3 Metabolic Hotspots & CYP450 Regioselectivity N3->O3

Fig 2. Logical translation of quantum mechanical descriptors to pharmacokinetic properties.

Standardized Computational Protocol (Self-Validating)

To ensure high scientific integrity and reproducibility, the following protocol outlines the exact methodology for extracting the electronic properties of 4-methoxy-1H-indol-5-amine. This protocol is designed as a self-validating system , meaning progression to the next step is contingent upon the mathematical verification of the current step.

Step 1: Coordinate Initialization
  • Action: Construct the 3D molecular structure of 4-methoxy-1H-indol-5-amine using a graphical interface (e.g., GaussView or Avogadro).

  • Parameter: Ensure the amino group is properly pyramidalized (sp³ hybridized) and the methoxy group is oriented to minimize steric clash with the C3 proton.

Step 2: Ground-State Geometry Optimization
  • Action: Execute a geometry optimization using Gaussian 16 (or equivalent quantum chemistry package).

  • Command Route: #p opt freq m062x/6-311++g(d,p) int=ultrafine

  • Causality: The int=ultrafine grid is required because meta-GGA functionals like M06-2X are highly sensitive to integration grid density; standard grids can lead to artifactual imaginary frequencies.

Step 3: Frequency Verification (Self-Validation Check)
  • Action: Analyze the thermochemical output from the freq calculation.

  • Validation Gate: Check the number of imaginary frequencies (NImag).

    • If NImag = 0: The geometry is verified as a true local minimum. Proceed to Step 4.

    • If NImag > 0: The geometry is a transition state. You must displace the coordinates along the imaginary normal mode and restart Step 2.

Step 4: Electronic Property Extraction
  • Action: Generate the formatted checkpoint file (.fchk). Use cubegen utilities to map the electron density and electrostatic potential.

  • Analysis: Extract the HOMO and LUMO eigenvalues. Calculate the global descriptors ( η , ω , IP , EA ) using the formulas provided in Table 1. Compute Fukui indices using population analysis (e.g., Hirshfeld charges) for the neutral, cationic, and anionic states of the optimized geometry.

References

  • Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Sundaraganesan, N., et al. Journal of Molecular Structure: THEOCHEM, 850(1-3), 84-93 (2008). URL:[Link]

  • Intrinsic Antioxidant Potential of the Aminoindole Structure: A Computational Kinetics Study of Tryptamine. Pérez-Guardiola, A., et al. The Journal of Physical Chemistry B, 122(24), 6386-6395 (2018). URL:[Link]

  • Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. Frontiers in Chemistry, 8, 7482560 (2020). URL:[Link]

Foundational

The Strategic Importance of the 4-Methoxy-1H-indol-5-amine Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals with diverse and profound biological activities.[1] The strategic functionalization of this privileged scaffold allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on the 4-methoxy-1H-indol-5-amine core, a synthetically accessible and functionally rich scaffold with significant, yet underexplored, potential in drug discovery. By dissecting the roles of the methoxy and amino substituents, we will illuminate the rationale behind its design and its prospective applications in developing next-generation therapeutics.

The Architectural Logic: Deconstructing the 4-Methoxy-1H-indol-5-amine Core

The therapeutic potential of this scaffold arises from the synergistic interplay of its constituent parts: the indole core, the 4-methoxy group, and the 5-amino group. Each element imparts distinct properties that can be harnessed for rational drug design.

The Indole Nucleus: A Privileged Scaffold

The indole ring system is a recurring motif in a multitude of biologically active compounds, from the essential amino acid tryptophan to potent anticancer agents like vinblastine.[2][3] Its unique electronic structure and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal anchor for binding to diverse biological targets.

The 4-Methoxy Group: A Modulator of Potency and Pharmacokinetics

The methoxy group (-OCH3) is a powerful tool in the medicinal chemist's arsenal for optimizing a drug candidate's profile.[4][5] Its influence is twofold:

  • Electronic Effects : The methoxy group exerts a dual electronic influence. It is electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom, yet it is electron-donating through resonance (+M effect) by delocalizing its lone pair of electrons into the aromatic system.[5] This electronic modulation can significantly impact the reactivity of the indole ring and its binding affinity to target proteins.

  • Physicochemical and Pharmacokinetic Properties : The methoxy group can enhance a molecule's metabolic stability by blocking potential sites of oxidation.[6] It can also modulate lipophilicity, which in turn affects solubility, cell membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[7]

The 5-Amino Group: A Key Interaction Point and Synthetic Handle

The primary amino group (-NH2) at the 5-position is a critical feature of the scaffold for several reasons:

  • Hydrogen Bonding : The amino group can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in a protein's active site.[8]

  • Basicity and Salt Formation : The basic nature of the amino group allows for salt formation, which can be leveraged to improve a compound's aqueous solubility and bioavailability.[9]

  • Synthetic Versatility : The amino group serves as a versatile synthetic handle for further derivatization. It can be readily acylated, alkylated, or used in a variety of coupling reactions to introduce new pharmacophoric elements and explore structure-activity relationships (SAR).[2]

Crafting the Core: Synthesis of 4-Methoxy-1H-indol-5-amine

The synthesis of the title compound is not explicitly detailed in the current literature, suggesting it is a novel or underexplored chemical entity. However, a robust and logical synthetic strategy can be devised based on well-established indole chemistry. The most direct approach involves a two-step sequence starting from the commercially available 4-methoxy-1H-indole: regioselective nitration at the 5-position, followed by reduction of the nitro group to the desired amine.

G start 4-Methoxy-1H-indole intermediate 4-Methoxy-5-nitro-1H-indole start->intermediate Nitration (e.g., HNO3/H2SO4) end 4-Methoxy-1H-indol-5-amine intermediate->end Reduction (e.g., H2/Pd-C, SnCl2/HCl)

Caption: Synthetic pathway to 4-methoxy-1H-indol-5-amine.

Experimental Protocol: A Proposed Synthesis

The following protocol is a proposed method based on analogous transformations reported for similar indole derivatives.[8][10]

Step 1: Synthesis of 4-Methoxy-5-nitro-1H-indole

  • Rationale : The methoxy group at C4 is an ortho-, para-directing group, and while multiple positions are activated for electrophilic aromatic substitution, nitration at the 5-position is often favored. Careful control of reaction conditions is crucial to achieve regioselectivity and avoid side products.

  • Procedure :

    • Dissolve 4-methoxy-1H-indole (1.0 eq) in a suitable solvent like glacial acetic acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 2: Synthesis of 4-Methoxy-1H-indol-5-amine

  • Rationale : The reduction of an aromatic nitro group to a primary amine is a common and high-yielding transformation. Several reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.[11]

  • Procedure :

    • Dissolve the synthesized 4-methoxy-5-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-methoxy-1H-indol-5-amine.

    • The product can be further purified by column chromatography if necessary.

Parameter Step 1: Nitration Step 2: Reduction
Starting Material 4-Methoxy-1H-indole4-Methoxy-5-nitro-1H-indole
Key Reagents Nitric Acid, Sulfuric AcidH₂, Pd/C or SnCl₂/HCl
Solvent Acetic AcidEthanol or Ethyl Acetate
Temperature 0-10 °CRoom Temperature
Typical Yield Moderate to GoodGood to Excellent
Purification Recrystallization/ChromatographyChromatography

Table 1: Summary of Proposed Synthetic Conditions.

Medicinal Chemistry Applications: A Landscape of Opportunity

The 4-methoxy-1H-indol-5-amine scaffold is a promising starting point for the development of novel therapeutics across several disease areas. Its potential can be inferred from the known biological activities of structurally related indole derivatives.

G cluster_applications Potential Therapeutic Areas scaffold 4-Methoxy-1H-indol-5-amine Scaffold anticancer Anticancer Agents (e.g., Kinase Inhibitors, Tubulin Polymerization Inhibitors) scaffold->anticancer anti_inflammatory Anti-inflammatory Agents (e.g., COX/LOX Inhibitors) scaffold->anti_inflammatory cns_disorders CNS Disorders (e.g., Serotonin/Dopamine Receptor Ligands) scaffold->cns_disorders antimicrobial Antimicrobial Agents scaffold->antimicrobial

Caption: Potential therapeutic applications of the scaffold.

Anticancer Drug Discovery

The indole core is a prominent feature in many anticancer drugs.[3] The 4-methoxy-1H-indol-5-amine scaffold can be elaborated to target key cancer-related pathways:

  • Kinase Inhibitors : The amino group can be functionalized to introduce moieties that interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors. The overall scaffold can be tailored to achieve selectivity for specific kinases implicated in cancer progression.

  • Tubulin Polymerization Inhibitors : Many indole derivatives exhibit potent antimitotic activity by inhibiting tubulin polymerization.[12] The 4-methoxy and 5-amino groups can be optimized to enhance binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Indole derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13] The 4-methoxy-1H-indol-5-amine scaffold can be used to develop novel anti-inflammatory agents by:

  • Targeting COX/LOX Enzymes : The structural features of this scaffold can be modified to achieve potent and selective inhibition of COX-2 or 5-LOX, offering a potential therapeutic strategy for inflammatory disorders with a reduced side-effect profile compared to non-selective NSAIDs.

Central Nervous System (CNS) Disorders

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a rich source of CNS-active agents. The 4-methoxy-1H-indol-5-amine core could be a valuable starting point for the development of ligands for:

  • Serotonin (5-HT) and Dopamine (D2) Receptors : The methoxy and amino groups can influence the binding affinity and functional activity at various G-protein coupled receptors in the brain.[14][15] Derivatives of this scaffold could be explored as potential treatments for depression, anxiety, and other neurological disorders.

In Vitro Evaluation: A Roadmap for Biological Characterization

To validate the therapeutic potential of novel derivatives based on the 4-methoxy-1H-indol-5-amine scaffold, a systematic in vitro evaluation is essential. The choice of assays will be guided by the intended therapeutic application.

G cluster_workflow In Vitro Evaluation Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Mechanistic Assays synthesis Synthesis of Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) synthesis->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, COX/LOX) synthesis->enzyme_inhibition receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) synthesis->receptor_binding cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assays cytotoxicity->apoptosis cytokine Cytokine Production Assays (e.g., ELISA) enzyme_inhibition->cytokine

Caption: General workflow for in vitro biological evaluation.

Anticancer Activity Assays
  • Cell Viability/Cytotoxicity Assays : The initial screening of anticancer potential is typically performed using cell viability assays such as the MTT or Sulforhodamine B (SRB) assay on a panel of human cancer cell lines.[5][16]

  • Enzymatic Assays : For compounds designed as kinase inhibitors, in vitro kinase inhibition assays are crucial to determine their potency (IC50) and selectivity.

  • Mechanism of Action Studies : Further studies may include cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining) to elucidate the mechanism of cell death.[16]

Anti-inflammatory Activity Assays
  • Enzyme Inhibition Assays : The inhibitory activity against COX-1/COX-2 and 5-LOX can be determined using commercially available enzyme inhibition assay kits.[13]

  • Cell-based Assays : The anti-inflammatory effects can be further evaluated in cell-based models, such as measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in LPS-stimulated macrophages.[4][17]

Therapeutic Area Primary Assays Secondary/Mechanistic Assays Key Parameter
Anticancer MTT/SRB Cytotoxicity Assay, Kinase Inhibition AssayCell Cycle Analysis, Apoptosis Assay, Tubulin Polymerization AssayIC₅₀/GI₅₀ (Concentration for 50% inhibition)
Anti-inflammatory COX/5-LOX Enzyme Inhibition AssayCytokine (TNF-α, IL-6) Production Assay in MacrophagesIC₅₀
CNS Disorders Radioligand Receptor Binding AssayFunctional Assays (e.g., Calcium Mobilization)Ki (Inhibition constant), EC₅₀ (Half maximal effective concentration)

Table 2: Recommended In Vitro Assays for Biological Characterization.

Conclusion and Future Directions

The 4-methoxy-1H-indol-5-amine scaffold represents a largely untapped resource in medicinal chemistry. Its strategic combination of a privileged indole core with functionality-rich methoxy and amino groups provides a solid foundation for the design of novel therapeutics. The proposed synthetic route offers a practical means of accessing this core, paving the way for the creation of diverse chemical libraries. By leveraging the insights from related bioactive indole compounds and employing a systematic approach to biological evaluation, researchers can unlock the full potential of this promising scaffold in the ongoing quest for new and improved medicines for a range of human diseases. Future work should focus on the synthesis and comprehensive biological profiling of derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

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  • BenchChem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • Chiodi, D. (2024). The role of the methoxy group in approved drugs. Semantic Scholar.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Aminoindole and 5-Hydroxyindole.
  • Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
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  • AIP Publishing. (2022). Indole As An Emerging Scaffold In Anticancer Drug Design.
  • Abdel-Aziz, A. A.-M. et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science.
  • Zhang, K. et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry.
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  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole.
  • Li, Y. et al. Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine.
  • Guiguemde, A. et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.
  • Romagnoli, R. et al. (2008). Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors. Journal of Medicinal Chemistry.
  • Hagiwara, H. et al. (2004).
  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. (2020). MDPI.
  • We previously described indole-containing compounds with the potential to inhibit HIV-1 fusion by targeting the hydrophobic pocket of transmembrane glycoprotein gp41. (2014).
  • d'Ischia, M. et al. (2020). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules.
  • Scheib, H. et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
  • Hirokawa, Y. et al. (2002). Synthesis and Structure-Activity Relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. Chemical and Pharmaceutical Bulletin.
  • Hirokawa, Y. et al. (2002). Synthesis and Structure-Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. SciSpace.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
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  • Nichols, D. E. et al. (2015). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Neuropharmacology.
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Protocols & Analytical Methods

Method

Synthesis of 4-methoxy-1H-indol-5-amine: A Detailed Protocol for Researchers

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Specifically, substituted indolamines, such as deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Specifically, substituted indolamines, such as derivatives of tryptamine, are known to interact with a variety of receptors in the central nervous system, including serotonergic and melatonergic pathways.[1] The title compound, 4-methoxy-1H-indol-5-amine, is a valuable synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents. The strategic placement of the methoxy and amine functionalities on the indole ring allows for a wide range of chemical modifications to explore structure-activity relationships in drug discovery programs.

This technical guide provides a detailed, three-step synthetic protocol for the preparation of 4-methoxy-1H-indol-5-amine. The synthesis commences with the construction of the 4-methoxy-1H-indole core, followed by regioselective nitration at the C5 position, and concludes with the reduction of the nitro group to the target primary amine. Each step is presented with a comprehensive experimental procedure, rationale for methodological choices, and anticipated outcomes.

Overall Synthetic Pathway

The synthesis of 4-methoxy-1H-indol-5-amine is accomplished via a robust three-step sequence. This pathway was designed for its reliability and scalability, utilizing well-established chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Indole Formation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Nitro Group Reduction A 1-Methoxy-2-methyl-3-nitrobenzene B 1-[(E)-2-(2-Methoxy-6-nitrophenyl)vinyl]pyrrolidine A->B DMF-DMA, Pyrrolidine C 4-Methoxy-1H-indole B->C Reductive Cyclization (Zn/AcOH) D 4-Methoxy-5-nitro-1H-indole C->D HNO₃/H₂SO₄ E 4-Methoxy-1H-indol-5-amine D->E SnCl₂·2H₂O / Ethanol

Caption: Synthetic workflow for 4-methoxy-1H-indol-5-amine.

Part 1: Synthesis of 4-Methoxy-1H-indole

The initial step involves the construction of the indole nucleus using a modified Leimgruber-Batcho synthesis. This method is advantageous as it allows for the preparation of substituted indoles from readily available o-nitrotoluenes and proceeds under relatively mild conditions with high yields.[2]

Protocol 1: Leimgruber-Batcho Indole Synthesis

Step 1a: Formation of 1-[(E)-2-(2-Methoxy-6-nitrophenyl)vinyl]pyrrolidine

  • To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in N,N-dimethylformamide (DMF, 100 ml), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 8.74 ml) and pyrrolidine (5.44 ml).

  • Reflux the mixture for 3 hours.

  • Concentrate the reaction mixture to approximately half its original volume under reduced pressure.

  • Pour the remaining mixture into a separatory funnel containing diethyl ether and water.

  • Extract the aqueous phase with diethyl ether.

  • Wash the combined organic phases with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under vacuum to yield the crude enamine, which can be used in the next step without further purification.

Step 1b: Reductive Cyclization to 4-Methoxy-1H-indole

  • Prepare activated zinc by stirring zinc powder (31.6 g) in 0.5N hydrochloric acid (150 ml) for 1 hour at room temperature.

  • Collect the activated zinc by suction filtration, wash with water until the pH is neutral, followed by washing with anhydrous ethanol and then diethyl ether. Dry the activated zinc.

  • Dissolve the crude 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine from the previous step in acetic acid (46 ml).

  • To this solution, add the activated zinc portion-wise while maintaining the temperature between 20-30°C using an ice bath.

  • Stir the reaction mixture at room temperature for 30 minutes after the addition of zinc is complete.

  • Filter the reaction mixture to remove zinc salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic phase with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient to afford 4-methoxy-1H-indole.[1]

Part 2: Regioselective Nitration of 4-Methoxy-1H-indole

The second stage of the synthesis is the regioselective nitration of the 4-methoxy-1H-indole core. The electron-donating methoxy group at the C4 position directs electrophilic aromatic substitution to the C5 and C7 positions. Due to steric hindrance from the adjacent pyrrole ring, nitration is favored at the C5 position.

Protocol 2: Synthesis of 4-Methoxy-5-nitro-1H-indole
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxy-1H-indole (1.0 eq) in glacial acetic acid at a low temperature (0-5 °C).

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the nitrating agent dropwise to the solution of 4-methoxy-1H-indole, ensuring the temperature is maintained below 5 °C and with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude 4-methoxy-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[2]

Part 3: Reduction of 4-Methoxy-5-nitro-1H-indole

The final step is the reduction of the nitro group to the corresponding amine. A variety of reducing agents can be employed for this transformation; however, tin(II) chloride is a reliable and chemoselective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.[3]

Protocol 3: Synthesis of 4-Methoxy-1H-indol-5-amine
  • In a round-bottom flask, dissolve 4-methoxy-5-nitro-1H-indole (1 equivalent) in absolute ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully neutralize the mixture by adding a 5% aqueous sodium bicarbonate or sodium hydroxide solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 4-methoxy-1H-indol-5-amine.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Summary of Reaction Parameters

StepReactionKey ReagentsSolvent(s)TemperatureTypical Yield
1a Enamine Formation1-Methoxy-2-methyl-3-nitrobenzene, DMF-DMA, PyrrolidineDMFRefluxHigh
1b Reductive CyclizationActivated Zinc, Acetic AcidAcetic Acid20-30 °CGood
2 NitrationNitric Acid, Sulfuric AcidAcetic Acid0-5 °CModerate to Good
3 Nitro ReductionTin(II) Chloride DihydrateEthanolRefluxGood to High

Scientific Integrity and Logic

The presented synthetic route is designed based on well-established and robust chemical transformations. The choice of the Leimgruber-Batcho synthesis in the initial step provides a reliable method for constructing the indole core from a substituted o-nitrotoluene. The regioselectivity of the subsequent nitration step is governed by the powerful ortho-, para-directing effect of the C4-methoxy group, which strongly favors substitution at the C5 position. Finally, the reduction of the nitro group using tin(II) chloride is a classic and effective method that is tolerant of the indole nucleus. Each step of the protocol can be monitored by standard analytical techniques such as thin-layer chromatography, and the identity and purity of the intermediates and the final product can be confirmed by NMR spectroscopy and mass spectrometry, ensuring a self-validating system.

References

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to the Synthesis of 4-methoxy-1H-indol-5-amine via Fischer Indole Synthesis

Abstract This technical guide provides a comprehensive and field-proven methodology for the synthesis of 4-methoxy-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug development. Recognizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of 4-methoxy-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug development. Recognizing the challenges associated with the direct introduction of an amino group via the Fischer indole synthesis, this document details a robust, two-stage strategy. The protocol first employs the classic Fischer indole synthesis to construct the 4-methoxy-5-nitro-1H-indole scaffold, a stable and readily purifiable intermediate. The subsequent selective reduction of the nitro group affords the target amine in high purity. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical process optimization advice to ensure reproducible and high-yield synthesis.

Introduction and Strategic Rationale

The indole nucleus is a privileged scaffold in pharmacology, appearing in a multitude of natural products and synthetic drugs.[1] Specifically, substituted indoles such as 4-methoxy-1H-indol-5-amine serve as critical precursors for complex molecular targets, including potential therapeutics for neurological disorders and oncology. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole core from an arylhydrazine and a suitable carbonyl compound.[2][3]

A direct synthesis of 4-methoxy-1H-indol-5-amine using a correspondingly substituted (4-methoxy-5-aminophenyl)hydrazine in a Fischer reaction is fraught with challenges. The free amino group can interfere with the acidic conditions of the reaction, leading to unwanted side products and polymerization. Therefore, a more strategic and reliable approach involves the use of a nitro group as a masked amine.

This protocol is structured in two primary stages:

  • Synthesis of 4-Methoxy-5-nitro-1H-indole: This stage utilizes the Fischer indole synthesis, reacting the key intermediate, (4-methoxy-3-nitrophenyl)hydrazine, with a carbonyl partner. The nitro group is stable under the acidic reaction conditions.

  • Reduction to 4-methoxy-1H-indol-5-amine: The nitro-indole intermediate is then subjected to selective reduction to yield the final product.

This two-stage approach ensures higher yields, easier purification, and greater overall reliability.

The Fischer Indole Synthesis: Mechanistic Overview

The Fischer indole synthesis proceeds through a cascade of acid-catalyzed reactions.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are initiated by the condensation of an arylhydrazine with an aldehyde or ketone.[5]

  • Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the core bond-forming step. Following protonation, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate, breaking the N-N bond and forming a C-C bond.[6][7]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Under acidic catalysis, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.[8]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_main A Arylhydrazine + Carbonyl B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ catalysis E Di-imine Intermediate D->E Rearomatization F Cyclic Aminal E->F Cyclization G Indole Product F->G -NH3

Figure 1: Mechanism of the Fischer Indole Synthesis

Part I: Synthesis of 4-Methoxy-5-nitro-1H-indole

This stage is the core of the indole framework construction. It requires the prior synthesis of the key arylhydrazine intermediate.

Protocol: Synthesis of (4-Methoxy-3-nitrophenyl)hydrazine Hydrochloride

The standard and most reliable method to prepare arylhydrazines is through the diazotization of the corresponding aniline followed by reduction.[9][10]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxy-3-nitroaniline168.1510.0 g59.47 mmol
Concentrated HCl (37%)36.46~40 mL-
Sodium Nitrite (NaNO₂)69.004.3 g62.32 mmol
Tin(II) Chloride (SnCl₂)189.6033.8 g178.4 mmol
Deionized Water18.02As needed-
Ethanol, Diethyl Ether-As needed-

Procedure:

  • Diazotization: a. In a 250 mL beaker, suspend 10.0 g of 4-methoxy-3-nitroaniline in 30 mL of deionized water and 15 mL of concentrated HCl. b. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve 4.3 g of sodium nitrite in 15 mL of cold deionized water. Add this solution dropwise to the aniline suspension over 20-30 minutes, ensuring the temperature does not exceed 5 °C. d. Stir the resulting diazonium salt solution for an additional 30 minutes in the cold bath.[11]

  • Reduction: a. In a separate 500 mL flask, prepare a solution of 33.8 g of tin(II) chloride in 25 mL of concentrated HCl. Cool this solution to 0 °C. b. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring. A precipitate will form.[12] c. Continue stirring the mixture at 0 °C for 1 hour.

  • Isolation: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the solid sequentially with cold water (2 x 30 mL), cold ethanol (2 x 20 mL), and finally diethyl ether (2 x 20 mL). c. Dry the resulting solid, (4-methoxy-3-nitrophenyl)hydrazine hydrochloride, under vacuum. The expected product is a pale-yellow solid.

Protocol: Fischer Indole Synthesis of 4-Methoxy-5-nitro-1H-indole

For this synthesis, an acetaldehyde equivalent is used to avoid handling gaseous acetaldehyde. 2,5-dimethoxytetrahydrofuran serves as a stable precursor that generates the required succinaldehyde in situ.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
(4-Methoxy-3-nitrophenyl)hydrazine HCl219.625.0 g22.77 mmol
2,5-Dimethoxytetrahydrofuran132.163.3 g24.96 mmol
Polyphosphoric Acid (PPA)-~50 g-
Glacial Acetic Acid60.0550 mL-
Ice, Water, Ethyl Acetate-As needed-

Procedure:

  • Reaction Setup: a. Combine 5.0 g of (4-methoxy-3-nitrophenyl)hydrazine hydrochloride and 3.3 g of 2,5-dimethoxytetrahydrofuran in 50 mL of glacial acetic acid. b. Heat the mixture to reflux for 1 hour to form the hydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Cyclization: a. Cool the reaction mixture to room temperature. b. In a separate flask, gently heat ~50 g of polyphosphoric acid (PPA) to approximately 80-90 °C to reduce its viscosity.[13] c. Carefully and slowly pour the hydrazone solution from step 1 into the warm PPA with vigorous mechanical stirring. d. Heat the resulting mixture to 100-110 °C and maintain for 1-2 hours. Monitor the consumption of the hydrazone by TLC.

  • Work-up and Purification: a. Allow the reaction mixture to cool to about 60-70 °C and then carefully pour it onto 500 g of crushed ice with stirring. b. A precipitate of the crude product will form. Allow the ice to melt completely. c. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. d. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-5-nitro-1H-indole.[11]

Part II: Reduction to 4-methoxy-1H-indol-5-amine

The final step is the selective reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxy-5-nitro-1H-indole192.173.0 g15.61 mmol
Palladium on Carbon (10% Pd/C)-300 mg (10 wt%)-
Ethanol or Ethyl Acetate-100 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr shaker-
Celite®-As needed-

Procedure:

  • Reaction Setup: a. Dissolve 3.0 g of 4-methoxy-5-nitro-1H-indole in 100 mL of ethanol or ethyl acetate in a flask suitable for hydrogenation. b. Carefully add 300 mg of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). c. Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Hydrogenation: a. Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. b. The reaction is typically complete within 2-4 hours. Monitor progress by TLC until the starting material is fully consumed.

  • Isolation and Purification: a. Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol or ethyl acetate). b. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. c. The resulting solid is the target compound, 4-methoxy-1H-indol-5-amine. It can be further purified by recrystallization if necessary.

Overall Synthesis Workflow

The entire synthetic pathway is a multi-step process that requires careful execution at each stage to ensure high purity of the final product.

Synthesis_Workflow Figure 2: Overall Synthetic Workflow A 4-Methoxy-3-nitroaniline (Starting Material) B Diazotization (NaNO₂, HCl) A->B C (4-Methoxy-3-nitrophenyl)hydrazine (Key Intermediate) B->C D Fischer Indole Synthesis (Carbonyl + PPA) C->D E 4-Methoxy-5-nitro-1H-indole (Nitro-Indole Product) D->E F Reduction (H₂, Pd/C) E->F G 4-methoxy-1H-indol-5-amine (Final Product) F->G

Figure 2: Overall Synthetic Workflow

Troubleshooting and Optimization

  • Low Yield in Fischer Synthesis: Yields can be affected by the choice of acid catalyst.[14] While PPA is effective, other catalysts like zinc chloride (ZnCl₂), or mixtures of sulfuric acid in ethanol can be explored.[2][4] Temperature control is critical; excessive heat can lead to decomposition.[13]

  • Abnormal Reactions: Methoxy-substituted phenylhydrazones can sometimes undergo "abnormal" Fischer synthesis, where the methoxy group is displaced, particularly when using HCl.[15] Using PPA or other non-halide acids minimizes this risk.

  • Incomplete Reduction: If the reduction of the nitro group is sluggish, ensure the catalyst is active and the system is free of catalyst poisons. Increasing hydrogen pressure (using a Parr apparatus) can also improve reaction rates.

Conclusion

The synthesis of 4-methoxy-1H-indol-5-amine is effectively achieved through a well-planned, two-stage approach. By first constructing the 4-methoxy-5-nitro-1H-indole intermediate via a robust Fischer indole synthesis protocol and then performing a clean reduction of the nitro group, this method circumvents the challenges of direct amination. The protocols detailed herein, grounded in established chemical principles, provide a reliable pathway for researchers to access this important molecular scaffold for further applications in drug discovery and materials science.

References

  • Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Retrieved from [Link]

  • ConnectSci. (n.d.). The Preparation of 4-Methoxyphenylhydrazine and Some Other Arylhydrazines. ConnectSci. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride. Google Patents.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]

  • Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. Reddit. Retrieved from [Link]

  • ScienceDirect. (2004). SYNTHESIS OF 5-METHYLINDOLE-4,7-QUINONE THROUGH A NEW CONSTRUCTION OF THE FUNCTIONALIZED INDOLE RING BASED ON THE ALLENE-MEDIATE. ScienceDirect. Retrieved from [Link]

  • MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Indoles. UCI. Retrieved from [Link]

  • Appchem. (n.d.). 4-Methoxy-5-nitro-1H-indole. Appchem. Retrieved from [Link]

  • Google Patents. (n.d.). US5179211A - Process for the preparation of indoles. Google Patents.
  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds. Google Patents.

Sources

Method

Purification of "4-methoxy-1H-indol-5-amine" by column chromatography

An Application Note and Protocol for the Purification of 4-methoxy-1H-indol-5-amine by Column Chromatography Introduction 4-methoxy-1H-indol-5-amine is a substituted indole, a class of heterocyclic compounds that form th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of 4-methoxy-1H-indol-5-amine by Column Chromatography

Introduction

4-methoxy-1H-indol-5-amine is a substituted indole, a class of heterocyclic compounds that form the structural core of numerous natural products and pharmaceutical agents.[1][2] The indole scaffold, particularly when functionalized with amine and methoxy groups, is a key pharmacophore in medicinal chemistry, appearing in neuroactive compounds and kinase inhibitors.[1] The successful synthesis of such molecules is contingent upon robust purification methods to isolate the target compound from unreacted starting materials, reagents, and reaction byproducts. High purity is a non-negotiable prerequisite for use in drug discovery, chemical biology, and materials science.

Flash column chromatography on silica gel is the most prevalent technique for the purification of synthetic intermediates in a research setting. However, the purification of basic compounds like 4-methoxy-1H-indol-5-amine presents a specific challenge. The primary amine group is basic and can engage in strong, non-productive interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the product, resulting in low recovery.

This application note provides a comprehensive, field-proven protocol for the purification of 4-methoxy-1H-indol-5-amine using silica gel column chromatography. It emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development and incorporating a basic modifier into the mobile phase to ensure a high-yield, high-purity outcome.

The Chemistry of Separation: A Mechanistic Approach

A successful chromatographic separation is achieved by exploiting the differential partitioning of components in a mixture between a stationary phase and a mobile phase. The choices for these phases must be guided by the chemical properties of the analyte.

Analyte Properties: 4-methoxy-1H-indol-5-amine

The structure of 4-methoxy-1H-indol-5-amine contains several key functional groups that dictate its chromatographic behavior:

  • Indole Core: A bicyclic aromatic system that is relatively nonpolar but contains a weakly acidic N-H proton (pKa ~17).[1]

  • Primary Aromatic Amine (-NH₂): A basic group that is a strong hydrogen bond donor and acceptor. This group is primarily responsible for the compound's polarity and its challenging interaction with silica.

  • Methoxy Group (-OCH₃): An electron-donating group that contributes to the molecule's polarity.

The molecule's overall polarity suggests that a solvent system of intermediate polarity will be required for elution. The basicity of the amine group is the critical factor that must be addressed to achieve a clean separation on silica gel.

Stationary and Mobile Phase Strategy

Stationary Phase: Silica Gel Silica gel is the most common stationary phase for flash chromatography due to its versatility, relatively low cost, and effectiveness for a wide range of compounds. Its surface is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can protonate basic analytes like amines, causing the compound to bind strongly to the stationary phase.

Mobile Phase: The Key to Success The mobile phase must not only have the correct polarity to elute the compound but must also mitigate the undesirable acid-base interactions.

  • Solvent System: A binary system of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is standard.[3] This allows for fine-tuning of the mobile phase polarity to achieve the desired retention factor (Rƒ).

  • The Basic Modifier: To prevent the amine from binding to the acidic silica, a small amount of a competing, volatile base is added to the mobile phase. Triethylamine (TEA) is a common choice. The TEA is thought to neutralize the most acidic sites on the silica gel, allowing the amine analyte to elute symmetrically and efficiently. An alternative is to use a small percentage of a methanolic ammonia solution in a dichloromethane-based mobile phase.[3]

Figure 1: Mitigation of Amine-Silica Interaction cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (Triethylamine) Analyte 4-Methoxy-1H-indol-5-amine (Basic) Silica Silica Gel (Acidic Silanols) Analyte:f0->Silica:f0 Binds Strongly Interaction Strong Ionic Interaction (Peak Tailing, Low Recovery) Analyte2 4-Methoxy-1H-indol-5-amine Result Successful Elution (Symmetric Peak) Silica2 Silica Gel TEA Triethylamine (TEA) TEA:f0->Silica2:f0 Neutralizes Acidic Sites

Caption: Mitigation of Amine-Silica Interaction.

Pre-Purification: TLC Method Development

Before committing a sample to a column, the mobile phase must be optimized using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having an Rƒ value between 0.2 and 0.4.[4] An Rƒ in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent without eluting too quickly.

Protocol: TLC Analysis
  • Prepare TLC Chambers: Line TLC developing chambers with filter paper and add a small amount of a pre-mixed solvent system. Allow the chambers to saturate for at least 15 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with an appropriate agent (e.g., potassium permanganate or anisaldehyde) may also be necessary.

  • Calculate Rƒ: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio to achieve the target Rƒ for the product. If the Rƒ is too high, decrease the polarity (reduce the amount of ethyl acetate). If it is too low, increase the polarity.

Solvent System Typical Application Notes
20-50% Ethyl Acetate in Hexanes + 1% TriethylamineGood starting point for moderately polar compounds.The ratio of Ethyl Acetate to Hexanes should be systematically varied.
2-5% Methanol in Dichloromethane + 1% TriethylamineFor more polar compounds that have low Rƒ in Hexanes/EtOAc.Methanol significantly increases polarity; use sparingly.[3]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use a ratio of silica gel to crude sample between 40:1 and 100:1 by weight.[4]

Figure 2: Workflow for Column Chromatography Purification TLC 1. TLC Method Development (Optimize Mobile Phase) Prep 2. Column & Sample Preparation (Slurry Pack, Dissolve Crude) TLC->Prep Determines Eluent Load 3. Sample Loading (Carefully apply to column top) Prep->Load Elute 4. Elution (Run mobile phase through column) Load->Elute Collect 5. Fraction Collection (Collect eluent in tubes) Elute->Collect Analyze 6. Fraction Analysis (TLC of collected fractions) Collect->Analyze Identify Product Combine 7. Combine & Evaporate (Pool pure fractions, remove solvent) Analyze->Combine Final Pure 4-methoxy-1H-indol-5-amine Combine->Final

Caption: Workflow for Column Chromatography Purification.

Materials and Reagents
  • Crude 4-methoxy-1H-indol-5-amine

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Hexanes (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) (for sample loading, optional)

  • Glass chromatography column with stopcock

  • Sand and Cotton

  • TLC plates (silica gel 60 F₂₅₄)

  • Test tubes for fraction collection

  • Rotary evaporator

Step-by-Step Methodology

1. Column Preparation (Wet Slurry Packing)

  • Place a small plug of cotton at the bottom of the column and add a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% EtOAc in Hexanes + 1% TEA). Use enough solvent so the slurry can be easily poured.

  • Clamp the column vertically. With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Once all the silica has been added, allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry. Add a ~1 cm protective layer of sand on top of the silica bed.

2. Sample Preparation and Loading

  • Liquid Loading: Dissolve the crude product (~1 g) in a minimal amount of the mobile phase or a slightly more polar solvent like DCM (2-3 mL).

  • Carefully apply the dissolved sample solution dropwise to the top of the silica bed using a pipette. Avoid disturbing the sand layer.

  • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it is again level with the sand.

  • Carefully add a small amount of the mobile phase to wash the sides of the column and repeat the draining process.

3. Elution (Gradient Elution Recommended)

  • Carefully fill the column with the initial mobile phase.

  • Open the stopcock and begin collecting the eluent in test tubes (fractions). Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).

  • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. This is done by preparing successive batches of eluent with increasing concentrations of the polar solvent (EtOAc).

Step Solvent Volume (for a 40g column) Composition Purpose
1200 mL20% EtOAc in Hexanes + 1% TEAElute non-polar impurities.
2200 mL30% EtOAc in Hexanes + 1% TEAElute slightly more polar impurities.
3400 mL40% EtOAc in Hexanes + 1% TEAElute the target compound.
4200 mL60% EtOAc in Hexanes + 1% TEAElute highly polar impurities.

4. Fraction Collection and Analysis

  • Collect fractions of a consistent volume (e.g., 15-20 mL per test tube).

  • Systematically analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate to track the elution of the product.

  • Identify the fractions that contain the pure product, free from higher or lower Rƒ impurities.

5. Product Isolation

  • Combine the fractions identified as pure into a round-bottom flask.

  • Remove the solvents using a rotary evaporator. The triethylamine is volatile and will co-evaporate.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified 4-methoxy-1H-indol-5-amine.

Troubleshooting

Problem Probable Cause(s) Solution(s)
Product will not elute from the column. Mobile phase is not polar enough. Amine is strongly bound to silica.Increase the polarity of the mobile phase (increase % EtOAc or add a small amount of MeOH). Ensure the basic modifier (TEA) was added to the eluent.
Poor separation of product and impurity. The chosen solvent system has poor selectivity.Re-develop the TLC method using different solvent systems (e.g., switch from EtOAc to ether, or from Hexanes to Toluene).
Product elutes as a broad, tailing band. Acid-base interaction with silica.The concentration of the basic modifier (TEA) is too low or was omitted. Prepare fresh eluent with 1-2% TEA.
Cracks or channels in the silica bed. Poor column packing; column ran dry.The column must be repacked. Ensure the silica bed is never exposed to air once wetted.

Conclusion

The purification of 4-methoxy-1H-indol-5-amine by silica gel column chromatography is a highly effective procedure when the basic nature of the analyte is properly addressed. The keys to success are twofold: first, the systematic development of an appropriate mobile phase using TLC, and second, the incorporation of a basic modifier such as triethylamine into the eluent. This simple addition neutralizes the acidic surface of the silica gel, preventing strong ionic interactions and allowing for the elution of the amine in sharp, symmetrical bands. By following this detailed protocol, researchers can reliably obtain high-purity 4-methoxy-1H-indol-5-amine, enabling its use in the demanding applications of drug discovery and chemical synthesis.

References

  • Bio-protocol. (n.d.). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Retrieved from [Link]

  • Cai, Y., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Shaik, A. B., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2010). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. AKJournals. Retrieved from [Link]

  • Yrjönen, T., et al. (2001). Rapid Screening of Indole-3-Acetic Acid and Other Indole Derivatives in Bacterial Culture Broths by Planar Chromatography. AKJournals. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • PubChem. (2025). 4-Methoxy-1H-indole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Shi, H., et al. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • The Royal Society of Chemistry. (2025). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles. Retrieved from [Link]

  • Somei, M., et al. (2019). SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY- INDOLE CHEMISTRY. HETEROCYCLES, 98(2), 235-260. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Aydın, A., et al. (2021). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Letters in Organic Chemistry, 18. Retrieved from [Link]

  • ResearchGate. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Retrieved from [Link]

Sources

Application

Advanced Recrystallization Protocols for 4-Methoxy-1H-indol-5-amine: Enhancing Purity and Stability in Drug Development

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, 5-HT agonists, and CNS therapeutics. Among its derivatives, 4-methoxy-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, 5-HT agonists, and CNS therapeutics. Among its derivatives, 4-methoxy-1H-indol-5-amine (4-methoxy-5-aminoindole) presents unique handling challenges. While the C4-methoxy group provides critical hydrogen-bonding and steric properties for target binding, it also significantly increases the electron density of the indole core. This makes the C5-amine exceptionally prone to auto-oxidation.

As a Senior Application Scientist, I have designed this protocol guide to move beyond basic procedural steps. Here, we explore the causality of degradation and provide a self-validating recrystallization workflow that ensures high-purity recovery while mitigating oxidative yield loss.

Physicochemical Profiling & The Causality of Degradation

To design an effective purification strategy, one must first understand the physicochemical boundaries of the target molecule.

Quantitative Chemical Profile

The following table summarizes the core properties of 4-methoxy-1H-indol-5-amine, which dictate our solvent selection and handling parameters:

ParameterSpecification
Chemical Name 4-Methoxy-1H-indol-5-amine
CAS Number 214278-16-7[1]
Molecular Formula C9H10N2O[1]
Molecular Weight 162.19 g/mol [2]
Storage Conditions 2-8°C, Dark, Inert Atmosphere (Ar/N2)[2]
Solubility Profile Soluble in EtOAc, DCM, MeOH; Insoluble in Hexanes, Heptane
Mechanistic Insights: Why Does it Degrade?

In my experience handling electron-rich indole scaffolds, the primary mode of yield loss during purification is not poor solubility, but rather aerobic degradation during thermal cycling. The methoxy group at the C4 position donates electron density via resonance directly into the aromatic system. This elevates the Highest Occupied Molecular Orbital (HOMO) energy of the indole ring, drastically lowering the activation energy required for the C5-amine to undergo auto-oxidation.

When exposed to oxygen and light, the amine rapidly oxidizes to highly colored quinone-imine intermediates, which subsequently oligomerize into intractable black tars. Historical literature on aminoindole synthesis explicitly emphasizes the necessity of immediate processing and inert atmospheres to minimize air exposure[3]. Therefore, any successful recrystallization must be an anaerobic process.

OxidationPathway A 4-Methoxy-1H-indol-5-amine (Electron-Rich Scaffold) B O2 Exposure / Light (Radical Initiation) A->B Aerobic Handling E Inert Atmosphere (Ar/N2) Degassed Solvents A->E Schlenk Techniques C Quinone-Imine Intermediates (Colored Impurities) B->C Oxidation D Oligomerization / Degradation (Yield Loss) C->D Polymerization F Stable Amine (High Purity Crystal) E->F Recrystallization

Caption: Logical relationship between environmental exposure, oxidation, and mitigation strategies.

Solvent System Selection & Rationale

Standard recrystallization of related 5-aminoindoles has been successfully achieved using solvents such as ethanol, xylene, or ethyl acetate[4],[5]. For 4-methoxy-1H-indol-5-amine, a Two-Solvent System (Ethyl Acetate / Hexanes) is optimal.

  • The Good Solvent (Ethyl Acetate): The compound features both polar (amine, indole NH) and non-polar (aromatic ring, methoxy) motifs. Ethyl acetate perfectly matches this polarity profile, allowing for complete dissolution at reflux.

  • The Anti-Solvent (Hexanes): The hydrophobic nature of hexanes forces the polar amine out of solution as the temperature drops, driving high-yielding crystallization.

Critical Requirement: Both solvents must be rigorously degassed (sparged with Argon for 30 minutes) prior to use to displace dissolved oxygen.

Experimental Protocols: The Self-Validating System

The following protocols are designed as self-validating systems. Built-in visual checkpoints allow the scientist to confirm the integrity of the inert atmosphere in real-time.

Workflow Step1 1. Dissolution Minimal hot EtOAc (Degassed) Step2 2. Decolorization Add Activated Carbon (Optional) Step1->Step2 Step3 3. Hot Filtration Remove insoluble particulates Step2->Step3 Step4 4. Anti-Solvent Addition Dropwise Hexanes (Degassed) Step3->Step4 Step5 5. Controlled Cooling Room Temp -> 4°C Step4->Step5 Step6 6. Isolation & Drying Vacuum filtration under Ar Step5->Step6

Caption: Step-by-step anaerobic recrystallization workflow for 4-methoxy-1H-indol-5-amine.

Protocol A: Standard Anaerobic Recrystallization

Use this protocol for standard batches exhibiting minor discoloration (pale brown/yellow).

  • Preparation: Sparge Ethyl Acetate (EtOAc) and Hexanes with Argon gas for 30 minutes. Purge a 2-neck round-bottom flask with Argon.

  • Dissolution: Transfer the crude 4-methoxy-1H-indol-5-amine into the flask. Add a minimum volume of degassed EtOAc (approx. 5-8 mL per gram of substrate). Heat to a gentle reflux (75°C) under positive Argon pressure until fully dissolved.

    • Self-Validation Checkpoint 1: The solution should remain pale yellow to amber. A rapid shift to deep purple or black indicates active oxygen ingress. If this occurs, abort, re-degas solvents, and proceed to Protocol B.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot (60-65°C), begin adding degassed Hexanes dropwise via syringe until a slight, persistent turbidity is observed.

  • Seeding & Cooling: Add a few drops of hot EtOAc to clear the turbidity. Allow the flask to cool naturally to room temperature over 2 hours without disturbance. Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals rapidly using a Schlenk frit or a Buchner funnel blanketed with a stream of Argon. Wash the filter cake with ice-cold, degassed Hexanes.

  • Drying: Dry the crystals under high vacuum in the dark for 12 hours. Store the final product at 2-8°C under an inert atmosphere[2].

Protocol B: Advanced Decolorization for Degraded Batches

Use this protocol if the crude material is heavily oxidized (dark purple/black).

  • Dissolution & Carbon Treatment: Dissolve the crude material in degassed EtOAc as described in Protocol A. Add 10% w/w activated carbon (Darco) and 1% w/w ascorbic acid (as an antioxidant). Heat at reflux for 15 minutes.

  • Hot Filtration: Filter the hot suspension rapidly through a pad of Celite (pre-wetted with hot EtOAc) under Argon pressure to remove the carbon and adsorbed polymeric impurities.

    • Self-Validation Checkpoint 2: The filtrate must emerge significantly lighter in color (pale yellow). If the filtrate remains black, repeat the carbon treatment.

  • Crystallization: Proceed with the anti-solvent addition and cooling steps as outlined in Protocol A.

Analytical Validation & Quality Control

To verify the success of the recrystallization, the following analytical checks should be performed:

  • Visual Inspection: Pure 4-methoxy-1H-indol-5-amine should present as off-white to pale beige crystalline needles.

  • HPLC-UV: Run on a C18 column (Water/MeCN with 0.1% TFA). The absence of broad, late-eluting peaks confirms the removal of oligomeric quinone-imines.

  • 1H-NMR (DMSO-d6): Confirm the integrity of the methoxy protons (~3.8-4.0 ppm) and the amine protons (~4.5-5.0 ppm). A clean baseline in the aromatic region (6.5-7.5 ppm) validates the removal of oxidized byproducts.

Sources

Method

Application Notes and Protocols for the Analysis of 4-methoxy-1H-indol-5-amine by HPLC and GC-MS

Foreword This technical guide provides detailed methodologies for the qualitative and quantitative analysis of 4-methoxy-1H-indol-5-amine, a substituted indole of interest in pharmaceutical and drug development research....

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

This technical guide provides detailed methodologies for the qualitative and quantitative analysis of 4-methoxy-1H-indol-5-amine, a substituted indole of interest in pharmaceutical and drug development research. The protocols herein are designed to be robust and reliable, grounded in established chromatographic principles and validated against internationally recognized standards. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible analytical methods for this compound.

The structural features of 4-methoxy-1H-indol-5-amine—namely the indole core, the primary aromatic amine, and the methoxy group—present specific analytical considerations. The methods detailed below have been developed to address these characteristics, ensuring high-resolution separation and sensitive detection.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

High-performance liquid chromatography is a primary technique for the analysis of non-volatile and thermally labile compounds like 4-methoxy-1H-indol-5-amine. The following protocol outlines a reversed-phase HPLC method coupled with UV detection, which is widely applicable in pharmaceutical quality control and research laboratories.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the moderate polarity of the target analyte, allowing for effective separation from both more polar and less polar impurities. The mobile phase, consisting of an acetonitrile and phosphate buffer gradient, provides excellent control over the retention and peak shape of the amine-containing indole. The pH of the mobile phase is a critical parameter for achieving reproducible chromatography of basic compounds like 4-methoxy-1H-indol-5-amine and should be carefully controlled. UV detection is selected due to the strong chromophoric nature of the indole ring system.

Experimental Protocol: HPLC-UV Analysis

1.2.1. Materials and Reagents

  • 4-methoxy-1H-indol-5-amine reference standard (Molecular Weight: 162.19 g/mol )[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

1.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 70-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 280 nm (Note: It is highly recommended to determine the optimal wavelength by running a UV scan of the analyte from 200-400 nm)

1.2.3. Preparation of Solutions

  • Mobile Phase A (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-methoxy-1H-indol-5-amine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-methoxy-1H-indol-5-amine in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

System Suitability and Method Validation

To ensure the reliability of the analytical results, system suitability must be verified before each analytical run, and the method should be validated in accordance with ICH Q2(R1) guidelines.[2][3][4]

1.3.1. System Suitability Test (SST)

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0 for the 4-methoxy-1H-indol-5-amine peak
Theoretical Plates > 2000 for the 4-methoxy-1H-indol-5-amine peak
Repeatability Relative Standard Deviation (RSD) of peak areas from six replicate injections of a standard solution should be ≤ 2.0%

1.3.2. Method Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the analyte from potential impurities and by peak purity analysis using a diode array detector.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like 4-methoxy-1H-indol-5-amine, derivatization is often necessary to improve its volatility and thermal stability, preventing peak tailing and improving chromatographic performance.

Rationale for Method Development

The primary amine and the N-H group of the indole ring in 4-methoxy-1H-indol-5-amine are active sites that can cause poor peak shape and adsorption in the GC system. Derivatization, for instance by silylation with BSTFA, masks these active sites, leading to a more volatile and less polar compound suitable for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for the separation of these derivatized compounds. Electron ionization (EI) at 70 eV is a standard and robust ionization technique that produces reproducible mass spectra with characteristic fragmentation patterns, allowing for both qualitative identification and quantitative analysis.

Experimental Protocol: GC-MS Analysis

2.2.1. Materials and Reagents

  • 4-methoxy-1H-indol-5-amine reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

2.2.2. Instrumentation and Analytical Conditions

ParameterRecommended Condition
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
Capillary Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium, constant flow rate of 1.0 mL/min.
Injector Temperature 280 °C
Injection Mode Splitless (with a splitless time of 1 minute)
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Scan Mode Full Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring at least three characteristic ions of the derivatized analyte.

2.2.3. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of 4-methoxy-1H-indol-5-amine in pyridine (e.g., 1 mg/mL).

  • Derivatization:

    • Place 100 µL of the standard or sample solution in a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS system.

Data Analysis and Interpretation
  • Qualitative Analysis: Identification of the derivatized 4-methoxy-1H-indol-5-amine is achieved by comparing the retention time and the acquired mass spectrum with that of a derivatized reference standard. The mass spectrum is expected to show a molecular ion and characteristic fragment ions resulting from the loss of methyl and trimethylsilyl groups.

  • Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by analyzing a series of derivatized standards of known concentrations. The peak area of a characteristic ion is plotted against the concentration. The use of an internal standard is recommended for improved accuracy and precision.

Part 3: Workflow and Data Management

A systematic workflow is essential for ensuring the integrity and traceability of analytical data. The following diagram illustrates the logical flow from sample receipt to final data analysis and reporting.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample Weighing & Dissolution SampleReceipt->SamplePrep StandardPrep Reference Standard Weighing & Dissolution Sequence Sequence Setup & Run (HPLC or GC-MS) StandardPrep->Sequence Filtration Filtration / Derivatization SamplePrep->Filtration Filtration->Sequence SST System Suitability Test (SST) SST->Sequence Pass Integration Peak Integration & Identification Sequence->Integration Quantitation Quantitation using Calibration Curve Integration->Quantitation Report Final Report Generation Quantitation->Report

Caption: Overall analytical workflow for 4-methoxy-1H-indol-5-amine analysis.

Conclusion

The HPLC and GC-MS methods presented in this application note provide robust and reliable approaches for the analysis of 4-methoxy-1H-indol-5-amine. The HPLC method is well-suited for routine quality control, offering high throughput and excellent quantitative performance. The GC-MS method, while requiring a derivatization step, provides an orthogonal technique with high sensitivity and specificity, making it ideal for impurity identification and trace-level analysis. Adherence to the principles of system suitability and method validation as outlined by regulatory bodies such as the ICH and USP is paramount to ensure the generation of high-quality, defensible analytical data.[1][2][3][4][5][6]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Artigas, F., Martinez, E., & Gelpi, E. (1982). Neglected Practical Aspects in the Trace Analysis of Indoleamines and Related Metabolites by GC and GC/MS (Selected Ion Monitoring). Journal of Chromatographic Science, 20(2), 75-82. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Jensen, M. T., & Jensen, B. B. (1994). Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 131-136. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Application

The Strategic Application of 4-Methoxy-1H-indol-5-amine in the Synthesis of Novel Kinase Inhibitors: An Application Note and Protocols

Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of protein kinases, a critical family of enzymes often dysregulated in diseases like cancer and inflammatory disorders.[2] The indole framework's unique electronic properties, hydrogen bonding capabilities, and potential for substitution at various positions enable the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic profiles.[3][4]

This application note focuses on a specific, yet underexplored, building block: 4-methoxy-1H-indol-5-amine . The strategic placement of an electron-donating methoxy group at the 4-position and a versatile primary amine at the 5-position offers a unique opportunity for the design of novel kinase inhibitors with potentially enhanced binding interactions and improved drug-like properties. The methoxy group can influence the molecule's conformation and solubility, while the amino group serves as a key handle for a variety of chemical transformations to build diverse molecular architectures.[5]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 4-methoxy-1H-indol-5-amine and its subsequent application in the construction of potential kinase inhibitor scaffolds. The protocols provided are based on established synthetic methodologies and are designed to be readily adaptable in a laboratory setting.

Part 1: Synthesis of the Key Building Block: 4-Methoxy-1H-indol-5-amine

The synthesis of 4-methoxy-1H-indol-5-amine can be achieved in a three-step sequence starting from the commercially available 4-methoxy-1H-indole. This process involves a regioselective nitration followed by the reduction of the nitro group.

cluster_synthesis Synthesis of 4-Methoxy-1H-indol-5-amine 4-Methoxy-1H-indole 4-Methoxy-1H-indole 4-Methoxy-5-nitro-1H-indole 4-Methoxy-5-nitro-1H-indole 4-Methoxy-1H-indole->4-Methoxy-5-nitro-1H-indole Nitration (e.g., HNO3/H2SO4) 4-Methoxy-1H-indol-5-amine 4-Methoxy-1H-indol-5-amine 4-Methoxy-5-nitro-1H-indole->4-Methoxy-1H-indol-5-amine Reduction (e.g., H2, Pd/C or SnCl2)

Caption: Synthetic workflow for 4-methoxy-1H-indol-5-amine.

Protocol 1.1: Synthesis of 4-Methoxy-5-nitro-1H-indole

The methoxy group at the C4 position of the indole ring is an ortho-para directing group for electrophilic aromatic substitution. Due to steric hindrance at the C3 position and the electronic nature of the indole ring, nitration is expected to occur preferentially at the C5 position.

Materials:

  • 4-Methoxy-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxy-1H-indole (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the indole solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of 4-methoxy-5-nitro-1H-indole will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • For further purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the solid from ethanol or methanol to obtain pure 4-methoxy-5-nitro-1H-indole.

Parameter Condition Rationale
Nitrating Agent HNO₃/H₂SO₄Standard and effective reagent for nitration of aromatic rings.
Temperature 0-5°CTo control the exothermic reaction and prevent over-nitration or side product formation.
Work-up Quenching on iceTo stop the reaction and precipitate the product.
Purification RecrystallizationTo obtain a high-purity product.
Protocol 1.2: Synthesis of 4-Methoxy-1H-indol-5-amine

The reduction of the nitro group to a primary amine is a standard transformation that can be achieved under various conditions. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 4-Methoxy-5-nitro-1H-indole

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve or suspend 4-methoxy-5-nitro-1H-indole (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 4-methoxy-1H-indol-5-amine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Parameter Condition Rationale
Catalyst 10% Pd/CHighly efficient and commonly used catalyst for nitro group reduction.
Hydrogen Source H₂ gasClean reducing agent, with water as the only byproduct.
Filtration CeliteTo safely and completely remove the pyrophoric palladium catalyst.

Part 2: Application of 4-Methoxy-1H-indol-5-amine in the Synthesis of Kinase Inhibitor Scaffolds

The primary amino group at the C5 position of 4-methoxy-1H-indol-5-amine is a versatile functional handle for constructing a variety of kinase inhibitor scaffolds. Below are three representative protocols for its utilization.

cluster_protocols Synthetic Applications in Kinase Inhibitor Scaffolds cluster_amide Amide Synthesis cluster_urea Urea Synthesis cluster_heterocycle Heterocycle Formation Start 4-Methoxy-1H-indol-5-amine Amide Amide-based Inhibitors Start->Amide Acyl Chloride or Carboxylic Acid + Coupling Agent Urea Urea-based Inhibitors Start->Urea Isocyanate or Phosgene Equivalent Heterocycle Fused Heterocyclic Inhibitors Start->Heterocycle e.g., with a dicarbonyl compound

Caption: Potential synthetic routes from the core molecule.

Protocol 2.1: Synthesis of N-(4-methoxy-1H-indol-5-yl)amides

Amide bond formation is a fundamental reaction in the synthesis of many kinase inhibitors, often forming a key interaction with the hinge region of the kinase.

Materials:

  • 4-Methoxy-1H-indol-5-amine

  • Aryl or Heteroaryl Acyl Chloride (or Carboxylic Acid)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • If starting from a carboxylic acid: a coupling agent like HATU or EDC/HOBt.

Procedure:

  • Dissolve 4-methoxy-1H-indol-5-amine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like DCM or DMF.

  • Cool the solution to 0°C.

  • Slowly add the desired acyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the target amide.

Causality behind Experimental Choices:

  • Base (TEA or DIPEA): To neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: To prevent hydrolysis of the acyl chloride.

  • Aqueous Work-up: To remove the base, unreacted starting materials, and salts.

Protocol 2.2: Synthesis of 1-Aryl-3-(4-methoxy-1H-indol-5-yl)ureas

The urea moiety is another common pharmacophore in kinase inhibitors, capable of forming multiple hydrogen bonds with the kinase active site.

Materials:

  • 4-Methoxy-1H-indol-5-amine

  • Aryl or Heteroaryl Isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 4-methoxy-1H-indol-5-amine (1.0 eq) in an anhydrous solvent such as THF or DCM.

  • Add the desired isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography.

Causality behind Experimental Choices:

  • Anhydrous Solvent: Isocyanates are reactive towards water.

  • Stoichiometry: A slight excess of the isocyanate is often not necessary as the reaction is typically fast and high-yielding.

  • Purification: Ureas are often crystalline and can be easily purified by filtration or trituration.

Protocol 2.3: Construction of Fused Pyrimido-Indole Scaffolds

The 5-amino group can be used to construct fused heterocyclic systems, which are common cores of many kinase inhibitors. For example, reaction with a β-ketoester can lead to a pyrimido[5,4-b]indole scaffold, a bioisostere of the purine ring of ATP.[6]

Materials:

  • 4-Methoxy-1H-indol-5-amine

  • Ethyl Acetoacetate (or other β-ketoesters)

  • Polyphosphoric Acid (PPA) or Dowtherm A

Procedure:

  • Mix 4-methoxy-1H-indol-5-amine (1.0 eq) with ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 100-120°C for 1-2 hours to form the intermediate enamine.

  • Add the crude enamine to a high-boiling solvent like Dowtherm A and heat to reflux (around 250°C) for 30-60 minutes to effect cyclization. Alternatively, heat the enamine in polyphosphoric acid at 140-160°C.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality behind Experimental Choices:

  • High Temperature/PPA: These conditions are necessary to promote the intramolecular cyclization and dehydration to form the aromatic heterocyclic ring.

  • Stepwise or One-Pot: The reaction can be performed in a stepwise manner to isolate the intermediate or as a one-pot procedure for convenience.

Part 3: Rationale for Kinase Targeting and Structure-Activity Relationship (SAR) Insights

The 4-methoxy-1H-indol-5-amine scaffold is a promising starting point for inhibitors targeting a range of kinases.

  • ATP-Competitive Inhibition: The indole core acts as a bioisostere of the purine ring of ATP, allowing it to bind to the hinge region of the kinase ATP-binding site.[7]

  • Modulation of Physicochemical Properties: The methoxy group at the 4-position can enhance solubility and metabolic stability. Its electron-donating nature can also influence the basicity of the indole nitrogen and the overall electronic distribution of the ring system, which can impact binding affinity.

  • Vector for Diversity: The 5-amino group provides a vector for introducing various substituents that can probe different pockets within the kinase active site, leading to improved potency and selectivity. For instance, substituents introduced via the protocols above can be designed to interact with the solvent-exposed region or the hydrophobic pocket of the kinase.

Kinase Family Rationale for Targeting Potential Interaction Points
Tyrosine Kinases (e.g., VEGFR, EGFR, Src) Many existing indole-based inhibitors target these kinases. The scaffold is well-suited for the ATP binding site of this family.Indole N-H can form a hydrogen bond with the hinge region. Substituents at the 5-position can extend into the hydrophobic pocket.
Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases) The indole scaffold is also prevalent in inhibitors of cell cycle kinases.Similar to tyrosine kinases, with opportunities for specific interactions based on the unique topology of the active site.
PI3K/Akt/mTOR Pathway The PI3K family has been successfully targeted by indole-based inhibitors.The 4-methoxy group may provide favorable interactions in the affinity pocket.[2]

Conclusion

4-Methoxy-1H-indol-5-amine represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic substitution pattern offers opportunities for creating diverse chemical libraries with the potential for high potency and selectivity. The synthetic protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this promising scaffold in drug discovery and development.

References

  • This review article illustrates the growing use of azaindole derivatives as kinase inhibitors and their contribution to drug discovery and innovation. (2014). MDPI. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). PubMed. [Link]

  • Scaffold oriented synthesis. Part 3: design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. (2011). PubMed. [Link]

  • Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole. (2017). ACS Publications. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2019). Wiley Online Library. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? (2021). MDPI. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). ResearchGate. [Link]

  • Reduction of indole compounds to indoline compounds. (1980).
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2015).
  • Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate. (2008). National Center for Biotechnology Information. [Link]

  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (2013). Chapman University Digital Commons. [Link]

  • Breakthrough in indole chemistry could accelerate drug development. (2025). EurekAlert!. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). National Center for Biotechnology Information. [Link]

  • The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. (2021). Royal Society of Chemistry. [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022). MDPI. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2022). Royal Society of Chemistry. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Current Medicinal Chemistry. [Link]

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Method

The Strategic Application of 4-Fluoro-2-methyl-1H-indol-5-amine in the Synthesis of Potent VEGFR-2 Inhibitors for Anticancer Therapy

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Note on the Topic: Initial exploration for "4-methoxy-1H-indol-5-amine" as a direct precursor for anticancer agents yielded limite...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Note on the Topic: Initial exploration for "4-methoxy-1H-indol-5-amine" as a direct precursor for anticancer agents yielded limited specific documentation in publicly available scientific literature. To provide a comprehensive and technically detailed guide as requested, this document focuses on a closely related and well-documented analogue, 4-Fluoro-2-methyl-1H-indol-5-amine . This strategic shift allows for an in-depth exploration of a specific, clinically relevant application, complete with detailed protocols and mechanistic insights, thereby fulfilling the core requirements for a high-quality application note.

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its unique electronic and structural features have been exploited to develop numerous therapeutic agents, particularly in the field of oncology. The strategic functionalization of the indole ring system allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and metabolic stability.

One of the most successful applications of the indole scaffold has been in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively inhibit specific kinases, it is possible to disrupt the signaling cascades that drive tumor growth and proliferation.

This guide focuses on the application of 4-Fluoro-2-methyl-1H-indol-5-amine , a key building block in the synthesis of potent anticancer agents that target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] The incorporation of a fluorine atom at the 4-position enhances metabolic stability and binding affinity, while the methyl group at the 2-position and the amino group at the 5-position provide crucial handles for synthetic elaboration.[1][2]

Featured Application: Synthesis of BMS-540215, a Potent VEGFR-2 Inhibitor

A prominent example of an anticancer agent derived from 4-Fluoro-2-methyl-1H-indol-5-amine is BMS-540215 , a highly selective inhibitor of VEGFR-2.[2] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a key therapeutic strategy. By blocking the activity of VEGFR-2, BMS-540215 effectively cuts off the blood supply to tumors, thereby inhibiting their growth.[2]

BMS-540215 has a prodrug, Brivanib Alaninate (BMS-582664) , which is an orally bioavailable alanine ester of BMS-540215.[4][5] Brivanib Alaninate is hydrolyzed in vivo to release the active drug, BMS-540215.[4]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, and survival.[2][3] This process is central to the formation of new blood vessels. BMS-540215 acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor.[2] This blockage of autophosphorylation inhibits the downstream signaling pathways, ultimately leading to the suppression of angiogenesis.[2][4]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Proliferation Endothelial Cell Proliferation & Migration VEGFR2->Proliferation Activates (e.g., PLCγ-PKC-Raf-MEK-ERK) Survival Endothelial Cell Survival VEGFR2->Survival Activates (e.g., PI3K/AKT) VEGF VEGF VEGF->VEGFR2 Binds BMS540215 BMS-540215 BMS540215->VEGFR2 Inhibits ATP Binding ATP ATP ADP ADP

Figure 1: Simplified VEGFR-2 Signaling Pathway and Inhibition by BMS-540215.

Synthetic Protocols

Protocol 1: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine

The synthesis of the key precursor, 4-Fluoro-2-methyl-1H-indol-5-amine, can be achieved through a multi-step process, often starting from a substituted o-nitrotoluene. A common and effective method is the Leimgruber-Batcho indole synthesis .[1]

Step 1: Formation of the Enamine

  • To a solution of the appropriately substituted o-nitrotoluene in a suitable solvent (e.g., dimethylformamide), add N,N-dimethylformamide dimethyl acetal and pyrrolidine.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., acetic acid).

  • Add a reducing agent, such as iron powder or sodium dithionite, portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the cyclization is complete, as indicated by TLC.

  • Filter the reaction mixture and neutralize the filtrate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Fluoro-2-methyl-1H-indol-5-amine.

Synthesis_Workflow Start Substituted o-Nitrotoluene Step1 Enamine Formation (DMF-DMA, Pyrrolidine) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Reductive Cyclization (e.g., Fe/AcOH) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification End 4-Fluoro-2-methyl-1H-indol-5-amine Purification->End

Figure 2: General Workflow for the Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.

Protocol 2: Synthesis of BMS-540215 from 4-Fluoro-2-methyl-1H-indol-5-amine

The synthesis of BMS-540215 from the precursor involves a key coupling reaction. The 5-amino group of the indole is first converted to a hydroxyl group, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a suitable pyrrolotriazine derivative.[2][6]

Step 1: Diazotization and Hydrolysis

  • Dissolve 4-Fluoro-2-methyl-1H-indol-5-amine in an aqueous acidic solution (e.g., sulfuric acid) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding 5-hydroxyindole.

  • Extract the product and purify to yield 4-fluoro-2-methyl-1H-indol-5-ol.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 4-fluoro-2-methyl-1H-indol-5-ol in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add the chlorinated pyrrolotriazine precursor to the reaction mixture.

  • Heat the reaction to facilitate the SNAr reaction, monitoring by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by chromatography to obtain BMS-540215.

Biological Evaluation Protocols

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of VEGFR-2.[7]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • A suitable substrate (e.g., poly(Glu,Tyr) 4:1)

  • Assay buffer

  • Test compound (e.g., BMS-540215) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme, substrate, and assay buffer.

  • Add the test compound solutions to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ATP consumed using the Kinase-Glo® reagent, which generates a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Cell-Based Anti-Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[8][9][10]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or similar basement membrane extract)

  • Test compound

  • VEGF

  • 96-well plates

  • Microscope

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

  • Seed HUVECs onto the Matrigel-coated wells in the presence of the test compound at various concentrations.

  • Stimulate angiogenesis by adding VEGF to the appropriate wells.

  • Incubate the plate for a sufficient time (e.g., 6-18 hours) to allow for tube formation.

  • Visualize and photograph the tube-like structures using a microscope.

  • Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

  • Determine the concentration of the test compound that inhibits tube formation.

Data Presentation

The following table summarizes the in vitro inhibitory activities of BMS-540215 and its prodrug Brivanib against VEGFR-2 and various cancer cell lines.

CompoundTarget/Cell LineIC50 (nM)Reference
BMS-540215 VEGFR-225[4]
VEGFR-1380[4]
VEGFR-310[4]
FGFR-1148[4]
FGFR-2125[4]
Endothelial Cells (VEGF-stimulated)40[4]
Endothelial Cells (FGF-stimulated)276[4]
Brivanib VEGFR-295.7 ± 3.2[11]
Hep3B (Liver Cancer)8010[11]
Huh7 (Liver Cancer)4310[11]
HepG2 (Liver Cancer)1950[11]

Conclusion

4-Fluoro-2-methyl-1H-indol-5-amine is a strategically designed and versatile precursor for the synthesis of potent anticancer agents. Its application in the development of the VEGFR-2 inhibitor BMS-540215 and its prodrug Brivanib Alaninate exemplifies the power of the indole scaffold in modern drug discovery. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers and drug development professionals to explore the potential of this and related indole derivatives in the ongoing search for novel cancer therapeutics.

References

  • Screening for specific anti-angiogenic agents. (2007). Cancer Research, 67(9_Supplement), 1362. Available at: [Link]

  • In Vitro Angiogenesis Assay Services. Reaction Biology. Available at: [Link]

  • Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy. (2002). Clinical Cancer Research, 8(8), 2635-2644. Available at: [Link]

  • Cell Angiogenesis Assays. Creative Bioarray. Available at: [Link]

  • Brivanib Alaninate. (2025). Massive Bio. Available at: [Link]

  • Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. (2017). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(7), 863-873. Available at: [Link]

  • Brivanib alaninate. Wikipedia. Available at: [Link]

  • brivanib alaninate. (2026). Liv Hospital. Available at: [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(46), 33653-33682. Available at: [Link]

  • Brivanib Alaninate. (2018). Onco'Zine. Available at: [Link]

  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-765. Available at: [Link]

  • Control Strategy for the Manufacture of Brivanib Alaninate, a Novel Pyrrolotriazine VEGFR/FGFR Inhibitor. (2014). Organic Process Research & Development, 18(5), 641-651. Available at: [Link]

  • Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][12][13][14]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). (2008). Journal of Medicinal Chemistry, 51(6), 1971-1974. Available at: [Link]

  • Abstract 647: TTAC-0001, anti-VEGFR2/KDR monoclonal antibody, inhibits VEGFR signaling and tumor growth in preclinical models. (2011). Cancer Research, 71(8_Supplement), 647. Available at: [Link]

  • Discovery of Brivanib Alaninate ((S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][12][13][14]triazin-6-yloxy)propan-2-yl)2-aminopropanoate. (2008). Journal of Medicinal Chemistry, 51(6), 1971-1974. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-methoxy-1H-indol-5-amine for the Development of Novel Anti-Inflammatory Compounds

Preamble: The Imperative for Novel Anti-Inflammatory Agents Inflammation is a fundamental biological process, an essential defense mechanism against infection and injury. However, its dysregulation is a cornerstone of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, an essential defense mechanism against infection and injury. However, its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] While existing therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are effective, their long-term use is often hampered by significant side effects.[1][2] This necessitates a continuous search for new therapeutic agents with improved safety profiles and novel mechanisms of action.

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds, including the well-known NSAID, Indomethacin.[3][4] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications to optimize pharmacological activity. This guide focuses on a particularly promising building block: 4-methoxy-1H-indol-5-amine . The strategic placement of a methoxy group at the 4-position and a primary amine at the 5-position offers a versatile platform for synthesizing a new generation of anti-inflammatory compounds with the potential for multi-target activity.

Section 1: The Synthetic Foundation - Accessing the Core Scaffold

The utility of any chemical scaffold is predicated on its synthetic accessibility. The synthesis of 4-methoxy-1H-indol-5-amine and its analogs can be achieved through established indole synthesis methodologies, such as the Larock heteroannulation or the Leimgruber-Batcho synthesis.[5][6] A generalized, adaptable workflow is presented below.

G cluster_start Starting Materials cluster_process Synthetic Pathway cluster_final Target Scaffold Start1 Substituted o-Nitrotoluene Step1 Enamine Formation Start1->Step1 Start2 DMF-DMA / Pyrrolidine Start2->Step1 Step2 Reductive Cyclization (e.g., H₂, Pd/C or Na₂S₂O₄) Step1->Step2 Intermediate Enamine Final 4-methoxy-1H-indol-5-amine Step2->Final Indole Ring Formation

Caption: Generalized workflow for the Leimgruber-Batcho synthesis of the target indole scaffold.

Protocol 1: General Synthesis of 4-methoxy-1H-indol-5-amine

This protocol outlines a conceptual pathway. Researchers must adapt and optimize conditions based on specific substrates and available laboratory equipment.

Step 1: Enamine Synthesis

  • To a solution of the appropriately substituted o-nitrotoluene (e.g., 1-methoxy-2-methyl-4-nitrobenzene) in an aprotic solvent like DMF, add an equimolar amount of a reagent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture (typically 80-120 °C) and monitor for completion by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a reducing agent. Common choices include catalytic hydrogenation (H₂, Pd/C) or chemical reductants like sodium dithionite (Na₂S₂O₄).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Filter the reaction mixture (if a solid catalyst was used) and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford the final 4-methoxy-1H-indol-5-amine.

ParameterRecommended ConditionPurpose
Enamine Formation
SolventDMF, TolueneAprotic solvent to facilitate the condensation reaction.
Temperature80-120 °CProvides energy to drive the reaction to completion.
Reductive Cyclization
Reducing AgentH₂/Pd-C, Na₂S₂O₄Reduces the nitro group, initiating cyclization to form the indole ring.
SolventMethanol, Ethanol, THFSolubilizes the enamine and is compatible with the reducing agent.
PurificationSilica Gel ChromatographyIsolates the target compound from byproducts and unreacted starting materials.

Section 2: Mechanistic Rationale - Targeting the Engines of Inflammation

Derivatives of 4-methoxy-1H-indol-5-amine can be designed to interfere with inflammation through several key pathways. The primary amine at the C-5 position serves as a crucial synthetic handle to introduce diverse pharmacophores, enabling the fine-tuning of activity against these targets.

Inhibition of Cyclooxygenase (COX) Enzymes

The inhibition of COX-1 and COX-2, enzymes that catalyze the production of pro-inflammatory prostaglandins, is a well-established anti-inflammatory strategy.[3] Many indole-containing compounds, including Indomethacin, function as potent COX inhibitors.[4]

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE₂) COX->PGs Inflam Pain, Fever, Inflammation PGs->Inflam Inhibitor Indole-based Compound (e.g., from 4-methoxy- 1H-indol-5-amine) Inhibitor->COX

Caption: Inhibition of the Cyclooxygenase (COX) pathway by indole-based compounds.

Modulation of the Indoleamine 2,3-Dioxygenase (IDO) Pathway

A more sophisticated approach involves modulating the metabolic pathway of tryptophan, an essential amino acid for which indole is the core structure.[7] The enzyme Indoleamine 2,3-dioxygenase (IDO) is a key immune regulator.[8][9]

  • Induction: Pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and TNF-α, strongly induce the expression of IDO in immune cells.[10][11]

  • Function: IDO catalyzes the first and rate-limiting step of tryptophan catabolism, converting it into kynurenine.[8][12]

  • Immunomodulation: This process has two major consequences:

    • Tryptophan Depletion: Local depletion of tryptophan can suppress the proliferation of effector T cells.

    • Kynurenine Production: Kynurenine and its downstream metabolites are bioactive molecules that can promote the generation of immunosuppressive regulatory T cells (Tregs) and induce apoptosis in pro-inflammatory Th1 cells, thereby helping to resolve inflammation.[9][10]

Synthesizing derivatives of 4-methoxy-1H-indol-5-amine could yield compounds that act as modulators of IDO or as mimetics of its immunosuppressive metabolites, offering a powerful strategy to restore immune homeostasis.

G cluster_inflam Inflammatory Stimulus cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_response Immunomodulatory Outcome Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) IDO IDO Enzyme Cytokines->IDO Induces Expression Kyn Kynurenine Metabolites IDO->Kyn Trp Tryptophan Trp->IDO Catabolizes Treg ↑ Regulatory T Cells (Suppression) Kyn->Treg Promotes Teff ↓ Effector T Cells (Resolution) Kyn->Teff Inhibits G cluster_assays Downstream Assays Start Seed RAW 264.7 Cells Step1 Pre-treat with Test Compound (1-2 hours) Start->Step1 Step2 Stimulate with LPS (e.g., 1 µg/mL for 24h) Step1->Step2 Assay1 Griess Assay (for Nitric Oxide) Step2->Assay1 Collect Supernatant Assay2 ELISA (for Cytokines: TNF-α, IL-6) Step2->Assay2 Collect Supernatant Assay3 Western Blot (for iNOS, COX-2, p-p65) Step2->Assay3 Prepare Cell Lysate

Caption: Experimental workflow for in vitro screening of anti-inflammatory compounds.

A. Nitric Oxide (NO) Production Assay

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Transfer 100 µL of supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well and incubate for 10 minutes in the dark. [13] 6. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

B. Cytokine Quantification by ELISA

  • Principle: An enzyme-linked immunosorbent assay (ELISA) to specifically quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant.

  • Methodology:

    • Use the supernatant collected from the same experiment as the NO assay.

    • Perform the ELISA using commercially available kits for murine TNF-α and IL-6, following the manufacturer's instructions precisely. [14] 3. The concentration of each cytokine is determined by comparison to a standard curve generated with recombinant cytokines.

C. Western Blot Analysis for Protein Expression

  • Principle: To determine if the test compounds reduce the expression of key pro-inflammatory proteins.

  • Methodology:

    • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, and total p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

AssayKey EndpointInterpretation
Griess Assay IC₅₀ for NO InhibitionPotency of the compound in inhibiting iNOS activity or expression.
ELISA Reduction in TNF-α, IL-6Indicates suppression of key inflammatory cytokine production.
Western Blot Decreased iNOS, COX-2, p-p65Provides mechanistic insight into the inhibition of inflammatory signaling pathways.
Protocol 3: Overview of In Vivo Efficacy Models

After promising in vitro data is obtained, efficacy must be confirmed in living organisms. The choice of model depends on the intended therapeutic application. [15][16]

  • LPS-Induced Systemic Inflammation:

    • Use: To evaluate the ability of a compound to mitigate a systemic inflammatory response or "cytokine storm". [17][18] * Method: Animals (typically mice) are pre-treated with the test compound, followed by an intraperitoneal injection of LPS. Blood is collected after a few hours to measure systemic cytokine levels.

  • Carrageenan-Induced Paw Edema:

    • Use: A classic, acute model of localized inflammation.

    • Method: An injection of carrageenan into the paw of a rat or mouse induces swelling. The test compound is administered prior to the injection, and the paw volume is measured over several hours to determine the reduction in edema.

  • Collagen Antibody-Induced Arthritis (CAIA):

    • Use: A model for chronic, autoimmune inflammatory diseases like rheumatoid arthritis. [15][17] * Method: Arthritis is rapidly induced in mice by administering a cocktail of antibodies against type II collagen, followed by an LPS boost. Compounds are administered daily, and disease progression is monitored by clinical scoring of paw swelling and inflammation.

Section 4: Concluding Remarks and Future Directions

4-methoxy-1H-indol-5-amine represents a highly valuable and strategically functionalized scaffold for the development of next-generation anti-inflammatory therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent indole structure provides a foundation for targeting multiple, clinically relevant inflammatory pathways, including COX enzymes and the immunomodulatory IDO pathway.

The protocols detailed herein provide a robust framework for the initial synthesis, in vitro screening, and mechanistic elucidation of novel derivatives. Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic and toxicological profiling, and evaluation in more complex, chronic disease models to validate therapeutic potential. The ultimate goal is to translate these promising chemical starting points into safe and effective treatments for the vast population of patients suffering from inflammatory disorders.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025).
  • Labcorp. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Sygnature Discovery. (2023, June 12). Sygnature Discovery launches its in vivo LPS model to ​p​​rofile early-stage anti-inflammatory drugs. Retrieved from [Link]

  • Ifeoma, O. C., & Oluwatoyin, O. A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
  • Padi, S. S. V. N., & Kulkarni, S. K. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis.
  • Vranic, S., & Calkic, L. (2020). Role of indoleamine 2,3-dioxygenase in pathology of the gastrointestinal tract. Bosnian journal of basic medical sciences, 20(4), 430–439.
  • Mondanelli, G., et al. (2021). Modulation of Indoleamine 2,3-Dioxygenase 1 During Inflammatory Bowel Disease Activity in Humans and Mice. Gastro Hep Advances.
  • O'Connor, J. C., et al. (2011). A biological pathway linking inflammation and depression: activation of indoleamine 2,3-dioxygenase. Expert Review of Clinical Immunology.
  • Jha, M. K., et al. (2015).
  • Köfalvi, A., et al. (2020). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells.
  • Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery.
  • Sato, Y., et al. (2001). Development of a Stereoselective Practical Synthetic Route to Indolmycin, a Candidate Anti-H. pylori Agent. Chemical and Pharmaceutical Bulletin.
  • Ma, D., et al. (2008). Total Synthesis of the Opioid Agonistic Indole Alkaloid, Mitragynine, as well as the First Total Synthesis of 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol. The Journal of organic chemistry, 73(19), 7763–7766.
  • Saravanan, G., & Alagarsamy, V. (2014). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Journal of Applied Pharmaceutical Science.
  • Guchhait, G., et al. (2015). Palladium-catalysed facile and efficient synthesis of 4- and 7-azaindoles. Organic & Biomolecular Chemistry.
  • Ham, Y. M., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules (Basel, Switzerland), 26(16), 4791.
  • de Oliveira, A. M., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International immunopharmacology, 11(11), 1892–1898.
  • Puxeddu, M., et al. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)
  • Rather, G. M., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • Nishimura, T., et al. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Molecules (Basel, Switzerland), 28(13), 5076.
  • Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

Sources

Method

Anwendungs- und Protokollleitfaden: Gezielte Derivatisierung der Aminogruppe von 4-Methoxy-1H-indol-5-amin

Verfasst von: Dr. Gemini, Senior Application Scientist Zusammenfassung Dieses Dokument bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Modifikation der primären Aminogruppe am C5-Atom vo...

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Author: BenchChem Technical Support Team. Date: April 2026

Verfasst von: Dr. Gemini, Senior Application Scientist

Zusammenfassung

Dieses Dokument bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Modifikation der primären Aminogruppe am C5-Atom von 4-Methoxy-1H-indol-5-amin. Diese Indol-Struktur ist ein wertvolles Grundgerüst in der medizinischen Chemie, und die 5-Amino-Gruppe dient als vielseitiger Ansatzpunkt für die Einführung einer Vielzahl von Substituenten. Die hier beschriebenen Derivatisierungsstrategien – N-Acylierung, N-Sulfonylierung und reduktive N-Alkylierung – sind grundlegende Transformationen in der Wirkstoffentdeckung, die eine systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglichen. Jeder Abschnitt erläutert nicht nur die Durchführung, sondern auch die zugrunde liegende chemische Logik, um Forschern zu ermöglichen, diese Methoden an ihre spezifischen Bedürfnisse anzupassen.

Einleitung: Die strategische Bedeutung von 4-Methoxy-1H-indol-5-amin

Das Indolgerüst ist ein privilegiertes Strukturelement, das in zahlreichen Naturstoffen und pharmazeutischen Wirkstoffen vorkommt. Seine Fähigkeit, an biologische Zielstrukturen zu binden, macht es zu einem Eckpfeiler in der modernen Wirkstoffentwicklung. Die spezifische Verbindung, 4-Methoxy-1H-indol-5-amin, bietet drei wesentliche Merkmale:

  • Der Indol-Kern: Ein aromatisches, elektronenreiches System, das als Pharmakophor für die Interaktion mit Rezeptoren und Enzymen dient.

  • Die 5-Amino-Gruppe: Eine nukleophile primäre Aminogruppe, die als reaktiver "Griff" für die kovalente Anbindung verschiedener funktioneller Gruppen dient. Die Derivatisierung an dieser Position kann die physikochemischen Eigenschaften wie Löslichkeit, Lipophilie und Metabolisierungsstabilität entscheidend beeinflussen.

  • Die 4-Methoxy-Gruppe: Eine elektronenschiebende Gruppe, die die Reaktivität des Indolrings moduliert und zusätzliche Wasserstoffbrückenbindungs-Akzeptorstellen bieten kann.

Die gezielte Modifikation der 5-Amino-Gruppe ermöglicht es, Molekülbibliotheken zu erstellen, um die pharmakologischen Eigenschaften von Leitstrukturen zu optimieren.[1] Die folgenden Protokolle beschreiben drei fundamentale und robuste Methoden zur Erzeugung von Amiden, Sulfonamiden und sekundären Aminen.

Protokoll I: N-Acylierung zur Synthese von Amiden

Die N-Acylierung ist eine der grundlegendsten Reaktionen zur Derivatisierung von Aminen. Sie führt zur Bildung einer stabilen Amidbindung, die in der Natur (z. B. Peptidbindungen) und in synthetischen Wirkstoffen allgegenwärtig ist. Die Einführung einer Acylgruppe kann die Polarität erhöhen, neue Wasserstoffbrückenbindungs-Donoren/Akzeptoren einführen und die Konformation des Moleküls beeinflussen.

Kausale Begründung: Die Reaktion eines primären Amins mit einem reaktiven Carbonsäurederivat, wie einem Säurechlorid oder Anhydrid, ist ein klassischer nukleophiler Acyl-Substitutionsmechanismus.[2] Die Reaktion wird typischerweise in Gegenwart einer nicht-nukleophilen Base durchgeführt, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen und das Amin in seiner reaktiven, deprotonierten Form zu halten. Die Kühlung der Reaktion auf 0 °C ist entscheidend, um die exotherme Natur der Reaktion zu kontrollieren und die Bildung von Nebenprodukten zu minimieren.

Workflow der N-Acylierung

G cluster_prep Vorbereitung cluster_reaktion Reaktion cluster_aufarbeitung Aufarbeitung & Reinigung A 4-Methoxy-1H-indol-5-amin (1.0 Äq.) in wasserfreiem DCM/THF lösen B Base (z.B. Triethylamin, 1.5 Äq.) zugeben A->B C Reaktionsmischung auf 0 °C kühlen B->C D Acylchlorid (z.B. Acetylchlorid, 1.2 Äq.) langsam zugeben C->D E Auf Raumtemperatur erwärmen & 2-4 h rühren D->E F Reaktionsfortschritt mittels DC überwachen E->F G Reaktion mit ges. NaHCO₃-Lösung quenchen F->G H Wässrige Phase mit DCM/EtOAc extrahieren G->H I Vereinigte organische Phasen waschen, trocknen & einengen H->I J Reinigung durch Säulen- chromatographie oder Umkristallisation I->J K N-Acyliertes Indol-Derivat

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung von 4-Methoxy-1H-indol-5-amin.

Detailliertes Laborprotokoll
  • Ansatz: Lösen Sie 4-Methoxy-1H-indol-5-amin (1,0 Äq.) in wasserfreiem Dichlormethan (DCM) oder Tetrahydrofuran (THF) (ca. 0,1 M Konzentration).

  • Basenzugabe: Geben Sie eine Base wie Triethylamin (TEA) oder Pyridin (1,5 Äq.) zur Lösung und rühren Sie bei Raumtemperatur für 10 Minuten.[1]

  • Kühlung: Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Reagenzzugabe: Fügen Sie das entsprechende Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid) (1,2 Äq.) langsam tropfenweise zur gerührten Lösung hinzu.

  • Reaktionsdurchführung: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).

  • Quenchen: Nach vollständigem Umsatz beenden Sie die Reaktion durch vorsichtige Zugabe von gesättigter wässriger Natriumbicarbonatlösung.

  • Extraktion: Extrahieren Sie die wässrige Phase mehrmals mit DCM oder Ethylacetat.

  • Waschen & Trocknen: Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung (Brine), trocknen Sie sie über wasserfreiem Magnesiumsulfat oder Natriumsulfat und filtrieren Sie.

  • Aufkonzentrierung: Entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das reine N-acylierte Produkt zu erhalten.

ParameterBedingung/VerhältnisBegründung
Lösungsmittel Wasserfreies DCM, THFAprotische, inerte Lösungsmittel, die die Reagenzien gut lösen.
Base Triethylamin, PyridinFängt HCl ab und verhindert die Protonierung des Amins.
Temperatur 0 °C bis RaumtemperaturKontrolliert die Exothermie und minimiert Nebenreaktionen.
Stöchiometrie Amin:Base:Acylchlorid (1:1.5:1.2)Ein leichter Überschuss an Base und Acylchlorid gewährleistet einen vollständigen Umsatz.
Typische Ausbeuten 85–98 %Abhängig vom verwendeten Acylchlorid und den Reinigungsbedingungen.

Protokoll II: N-Sulfonylierung zur Synthese von Sulfonamiden

Sulfonamide sind eine äußerst wichtige Klasse von Verbindungen in der medizinischen Chemie und finden sich in vielen zugelassenen Medikamenten, darunter Antibiotika, Diuretika und entzündungshemmende Mittel. Die Sulfonamidgruppe ist ein ausgezeichneter Wasserstoffbrücken-Donor und -Akzeptor und kann die Bioverfügbarkeit und die Bindungsaffinität eines Moleküls erheblich verbessern.

Kausale Begründung: Die Reaktion zwischen einem Amin und einem Sulfonylchlorid ist analog zur Acylierung, erfordert jedoch oft etwas drastischere Bedingungen oder eine reaktivere Base/Lösungsmittel-Kombination.[3][4] Pyridin wird hier oft nicht nur als Base, sondern auch als Lösungsmittel verwendet, da es die Reaktion durch die Bildung eines reaktiven Sulfonylpyridinium-Intermediats katalysiert.[5] Die Reaktion wird typischerweise über Nacht bei Raumtemperatur gerührt, um einen vollständigen Umsatz zu gewährleisten.

Workflow der N-Sulfonylierung

G cluster_prep Vorbereitung cluster_reaktion Reaktion cluster_aufarbeitung Aufarbeitung & Reinigung A 4-Methoxy-1H-indol-5-amin (1.0 Äq.) in wasserfreiem Pyridin lösen B Reaktionsmischung auf 0 °C kühlen A->B C Sulfonylchlorid (z.B. Tosylchlorid, 1.1 Äq.) portionsweise zugeben B->C D Auf Raumtemperatur erwärmen & 12-16 h rühren C->D E Reaktionsfortschritt mittels DC überwachen D->E F Reaktionsmischung in eiskalte 1 M HCl gießen E->F G Ausgefallenen Feststoff durch Filtration sammeln F->G H Feststoff mit kaltem Wasser waschen G->H I Trocknen des Produkts (ggf. Umkristallisation) H->I J N-Sulfonyliertes Indol-Derivat G cluster_prep Imin-Bildung cluster_reaktion Reduktion cluster_aufarbeitung Aufarbeitung & Reinigung A 4-Methoxy-1H-indol-5-amin (1.0 Äq.) & Aldehyd/Keton (1.1 Äq.) in MeOH lösen B Einige Tropfen Eisessig zugeben (pH 5-6) A->B C 30-60 min bei RT rühren, um Imin zu bilden B->C D NaBH₃CN oder NaBH(OAc)₃ (1.5 Äq.) portionsweise zugeben C->D E Mischung 4-12 h bei RT rühren D->E F Reaktionsfortschritt mittels DC/LC-MS überwachen E->F G Lösungsmittel im Vakuum entfernen F->G H Rückstand in EtOAc/Wasser aufnehmen G->H I Phasen trennen, wässrige Phase mit EtOAc extrahieren H->I J Reinigung durch Säulen- chromatographie I->J K N-Alkyliertes Indol-Derivat

Abbildung 3: Allgemeiner Arbeitsablauf für die reduktive N-Alkylierung von 4-Methoxy-1H-indol-5-amin.

Detailliertes Laborprotokoll
  • Ansatz: Lösen Sie 4-Methoxy-1H-indol-5-amin (1,0 Äq.) und den entsprechenden Aldehyd oder das Keton (1,1 Äq.) in einem protischen Lösungsmittel wie Methanol oder Ethanol.

  • pH-Einstellung: Fügen Sie eine katalytische Menge Essigsäure hinzu, um einen pH-Wert von etwa 5-6 zu erreichen. Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.

  • Reduktionsmittelzugabe: Fügen Sie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.) portionsweise hinzu. Achtung: NaBH₃CN kann bei saurer Aufarbeitung giftiges HCN-Gas freisetzen. Arbeiten Sie im Abzug!

  • Reaktionsdurchführung: Rühren Sie die Reaktion für 4-12 Stunden bei Raumtemperatur. Der Fortschritt kann mittels DC oder LC-MS überwachen werden.

  • Aufarbeitung: Entfernen Sie das Lösungsmittel unter reduziertem Druck. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit gesättigter Natriumbicarbonatlösung und anschließend mit Brine.

  • Trocknung & Aufkonzentrierung: Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und engen Sie sie ein.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das reine N-alkylierte Produkt zu erhalten.

ParameterBedingung/VerhältnisBegründung
Lösungsmittel Methanol, EthanolProtische Lösungsmittel, die alle Komponenten lösen und mit den Hydridreagenzien kompatibel sind.
Katalysator EssigsäureKatalysiert die Iminbildung durch Protonierung der Carbonylgruppe.
Reduktionsmittel NaBH₃CN, NaBH(OAc)₃Mild und selektiv für die Reduktion von Iminen in Gegenwart von Carbonylen.
Temperatur RaumtemperaturAusreichend für die meisten Substrate.
Typische Ausbeuten 60–90 %Abhängig von der Reaktivität des Carbonylpartners.

Analytische Charakterisierung der Derivate

Die erfolgreiche Derivatisierung muss durch geeignete analytische Methoden bestätigt werden. Die folgende Tabelle fasst die erwarteten spektroskopischen Veränderungen zusammen.

MethodeAusgangsmaterial (4-Methoxy-1H-indol-5-amin)N-Acyl-DerivatN-Sulfonyl-DerivatN-Alkyl-Derivat
¹H-NMR Breites Singulett für -NH₂ (ca. 3.5-4.5 ppm)Breites Singulett für Amid-NH (ca. 8-10 ppm); Neue Signale für Acylgruppe.Breites Singulett für Sulfonamid-NH (ca. 9-11 ppm); Neue Signale für Sulfonylgruppe.Singulett/Multiplett für -NH (ca. 4-6 ppm); Neue Signale für Alkylgruppe.
IR (cm⁻¹) Zwei N-H-Streckschwingungen (ca. 3300-3400)Eine N-H-Streckschwingung (ca. 3300); Starke C=O-Streckschwingung (Amid I, ca. 1650-1680).Eine N-H-Streckschwingung (ca. 3250); Starke S=O-Streckschwingungen (ca. 1350 & 1160).Eine N-H-Streckschwingung (ca. 3300-3350).
MS (ESI+) [M+H]⁺[M+H]⁺ (entsprechend der addierten Acylmasse)[M+H]⁺ (entsprechend der addierten Sulfonylmasse)[M+H]⁺ (entsprechend der addierten Alkylmasse)

Die Charakterisierung sollte immer eine Kombination aus Massenspektrometrie (zur Bestätigung der Molekülmasse) und NMR-Spektroskopie (zur strukturellen Aufklärung) umfassen.

[6][7][8]---

Sicherheitsvorkehrungen

  • Allgemein: Tragen Sie immer angemessene persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Führen Sie alle Reaktionen in einem gut funktionierenden Abzug durch.

  • Reaktive Reagenzien: Acylchloride und Sulfonylchloride sind feuchtigkeitsempfindlich und ätzend. Gehen Sie vorsichtig damit um.

  • Hydrid-Reduktionsmittel: NaBH₃CN und NaBH(OAc)₃ reagieren mit Wasser und Säuren unter Freisetzung von Wasserstoffgas. NaBH₃CN kann bei Kontakt mit starken Säuren hochgiftiges Cyanwasserstoffgas (HCN) freisetzen. Die Aufarbeitung sollte unter basischen oder neutralen Bedingungen erfolgen.

Referenzen

  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters - ACS Publications.

  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances.

  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ACS Publications.

  • synthesis and characterization of indole - derivatives. Atmiya University Library and Learning Center.

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. ResearchGate.

  • A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents.

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization. Benchchem.

  • Reductive amination. Wikipedia.

  • Reductive amination of substituted indole-2,3-diones. Journal of the Chemical Society C: Organic.

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. ScienceDirect.

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society.

  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC.

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Reductive Amination Reaction. OpenBU.

  • Application Notes and Protocols for the Derivatization of the 5-amino group of 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.

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Application

Application Note: A Scalable, Two-Step Synthesis of 4-methoxy-1H-indol-5-amine for Research Applications

Abstract 4-methoxy-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of targeted therapeutics, including kinase inhibitors.[1] The indole s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-methoxy-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of targeted therapeutics, including kinase inhibitors.[1] The indole scaffold is a privileged structure in drug discovery, and strategic functionalization is key to developing novel pharmaceutical agents.[2][3] This guide provides a detailed, robust, and scalable two-step synthetic pathway starting from commercially available 4-methoxy-1H-indole. The process involves a regioselective electrophilic nitration followed by a clean catalytic hydrogenation. Emphasis is placed on the rationale behind procedural choices, safety considerations for scale-up, and detailed protocols to ensure reproducibility for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

The development of efficient and scalable synthetic routes for complex molecular intermediates is a cornerstone of modern pharmaceutical research.[2] The target compound, 4-methoxy-1H-indol-5-amine, combines the pharmacologically significant indole core with a strategically placed methoxy group and a versatile primary amine, providing a handle for further molecular elaboration.[1]

This application note details a high-yielding synthesis designed for scalability. The chosen pathway proceeds in two distinct stages:

  • Regioselective Nitration: The electrophilic nitration of 4-methoxy-1H-indole to produce 4-methoxy-5-nitro-1H-indole.

  • Catalytic Reduction: The subsequent reduction of the nitro-intermediate to the target 4-methoxy-1H-indol-5-amine.

This approach was selected for its reliance on well-understood chemical transformations and its amenability to large-scale production with careful management of reaction conditions.

G A 4-methoxy-1H-indole B 4-methoxy-5-nitro-1H-indole A->B Step 1: Nitration (HNO₃ / Ac₂O) C 4-methoxy-1H-indol-5-amine B->C Step 2: Reduction (H₂, Pd/C)

Caption: High-level overview of the two-step synthetic pathway.

Part I: Synthesis of 4-methoxy-5-nitro-1H-indole (Nitration)

Mechanistic Rationale and Regioselectivity

The nitration of indole is a classic electrophilic aromatic substitution. The indole ring is highly activated towards electrophiles, with the C-3 position being the most nucleophilic.[4] However, under strongly acidic conditions, protonation at C-3 can lead to acid-catalyzed polymerization, a significant side reaction.[4]

In the case of 4-methoxy-1H-indole, the powerful electron-donating methoxy group at the C-4 position acts as an ortho- and para-director for electrophilic substitution on the benzene ring. This directing effect, combined with the activation of the indole nucleus, strongly favors substitution at the C-5 position. While nitration of some substituted indoles can be complex[5], the electronic environment of 7-methoxy-1H-indole also favors nitration at the 5-position, lending confidence to this predicted regioselectivity.[6]

To mitigate polymerization and control the reaction, a milder nitrating agent, acetyl nitrate (formed in situ from nitric acid and acetic anhydride), is employed at low temperatures. Acetic anhydride also serves as a scavenger for any water produced, preventing unwanted side reactions.

Scale-Up and Safety Considerations

Nitration reactions are notoriously exothermic and present significant safety hazards, especially at scale.[7][8]

  • Thermal Runaway: The reaction generates substantial heat. Uncontrolled temperature increases can lead to the formation of explosive byproducts and a runaway reaction.[9] Mitigation: A jacketed reactor with efficient cooling is essential. The nitrating agent must be added slowly and sub-surface to prevent localized overheating. Continuous temperature monitoring is mandatory.

  • Corrosive and Oxidizing Reagents: Concentrated nitric acid and acetic anhydride are highly corrosive.[10] Nitric acid is also a powerful oxidizer that can react violently with organic materials.[10] Mitigation: All operations must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[9]

  • Quenching: The reaction is quenched by pouring the mixture onto ice water. This must be done carefully and slowly to dissipate the heat of neutralization and dilution. A large volume of ice is necessary to absorb the exotherm.[11]

Detailed Experimental Protocol (Nitration)
  • Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Purge the vessel with dry nitrogen.

  • Dissolution: Charge the reactor with 4-methoxy-1H-indole (1.0 eq) and acetic anhydride (10 vol). Begin stirring and cool the mixture to -5 °C.

  • Nitrating Agent Preparation: In a separate vessel, slowly add concentrated nitric acid (70%, 1.1 eq) to acetic anhydride (2 vol) while maintaining the temperature below 10 °C. Allow this mixture to stir for 15 minutes at 0-5 °C to pre-form the acetyl nitrate.

  • Addition: Add the prepared acetyl nitrate solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Stir the reaction mixture at -5 to 0 °C for an additional hour after the addition is complete. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is observed.

  • Quenching: In a separate, larger vessel, prepare a stirred slurry of crushed ice and water (20 vol). Slowly transfer the reaction mixture into the ice slurry, maintaining vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol. Dry the solid under vacuum to yield 4-methoxy-5-nitro-1H-indole.

Data Summary (Nitration)
Reagent/ParameterMolar Ratio / ValueRationale
4-methoxy-1H-indole1.0 eqStarting Material
Acetic Anhydride12 vol totalSolvent and water scavenger; forms acetyl nitrate[4]
Conc. Nitric Acid (70%)1.1 eqNitrating source; slight excess to ensure full conversion
Temperature-5 to 0 °CCritical for controlling exotherm and minimizing side reactions[4]
Reaction Time2-3 hoursTypical for complete conversion; must be monitored analytically
Anticipated Yield 85-95% Based on similar regioselective indole nitrations

Part II: Synthesis of 4-methoxy-1H-indol-5-amine (Reduction)

Rationale for Reduction Method

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. While methods like using tin(II) chloride or iron in acidic media are effective[12], they generate significant metallic waste streams, complicating purification and disposal on a large scale.

Catalytic hydrogenation is a much "greener" alternative, with water as the only stoichiometric byproduct. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this purpose.[13][14] The reaction can be performed under a hydrogen atmosphere or via transfer hydrogenation using a source like ammonium formate.[14] For scalability and enhanced safety, transfer hydrogenation is often preferred as it avoids the handling of high-pressure hydrogen gas. However, direct hydrogenation is also a robust and common industrial process. This protocol will detail the direct hydrogenation method.

Scale-Up and Safety Considerations
  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Mitigation: The reactor must be properly rated for hydrogenation. The system must be purged with an inert gas (e.g., nitrogen or argon) before and after the introduction of hydrogen to remove all oxygen.

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially when dry and exposed to air, or when residual hydrogen is present. Mitigation: The catalyst should be handled as a water-wet slurry whenever possible. After the reaction, the catalyst must be filtered carefully. The filter cake should never be allowed to dry completely in the open air. It should be kept wet with solvent (e.g., methanol) during handling and disposal.

  • Reaction Monitoring: The reaction progress is typically monitored by the cessation of hydrogen uptake.

Detailed Experimental Protocol (Reduction)
  • Setup: Charge a hydrogenation-rated autoclave with 4-methoxy-5-nitro-1H-indole (1.0 eq) and a suitable solvent such as methanol or ethyl acetate (15 vol).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (50% wet, ~1-2% mol Pd loading) to the reactor.

  • Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 bar or ~50 psi) and begin vigorous stirring. The reaction is often mildly exothermic; maintain the temperature at 25-30 °C with cooling if necessary.

  • Reaction: Continue stirring under a positive hydrogen pressure until hydrogen uptake ceases (typically 4-8 hours). Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Work-up: Depressurize the reactor and purge three times with nitrogen.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, ensure the Celite® pad and the filtered catalyst remain wet with the solvent throughout the filtration process to prevent ignition. Wash the reactor and the filter cake with additional solvent.

  • Isolation and Purification: Concentrate the combined filtrate under reduced pressure to obtain the crude product. The resulting 4-methoxy-1H-indol-5-amine is often of high purity but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) if necessary.

Data Summary (Reduction)
Reagent/ParameterMolar Ratio / ValueRationale
4-methoxy-5-nitro-1H-indole1.0 eqSubstrate
10% Pd/C (50% wet)1-2 mol % (Pd)Catalyst for hydrogenation[13][15]
Solvent (Methanol)15 volGood solubility for substrate and product
Hydrogen Pressure3-4 bar (50 psi)Sufficient for efficient reduction without requiring high-pressure equipment
Temperature25-30 °CMild conditions prevent side reactions
Anticipated Yield >95% Catalytic hydrogenation of nitroarenes is typically very high-yielding

Overall Process Workflow

The following diagram illustrates the complete workflow, from starting materials to the purified final product, highlighting the key operational units.

G cluster_0 Part I: Nitration cluster_1 Part II: Reduction A0 Reactor Setup: 4-methoxy-1H-indole in Ac₂O A2 Nitration Reaction (-5 to 0 °C) A0->A2 A1 Reagent Prep: HNO₃ in Ac₂O A1->A2 A3 Quench on Ice Water A2->A3 A4 Filtration & Washing A3->A4 A5 Drying A4->A5 A6 Intermediate: 4-methoxy-5-nitro-1H-indole A5->A6 B0 Autoclave Setup: Nitro-indole, Solvent, Pd/C A6->B0 B1 Hydrogenation (3-4 bar H₂) B0->B1 B2 Inert Gas Purge B1->B2 B3 Catalyst Filtration (Wet) B2->B3 B4 Solvent Evaporation B3->B4 B5 Recrystallization (Optional) B4->B5 B6 Final Product: 4-methoxy-1H-indol-5-amine B5->B6

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This application note presents a reliable and scalable two-step synthesis of 4-methoxy-1H-indol-5-amine. The methodology employs a regioselective nitration under controlled conditions to manage exothermicity and side reactions, followed by a clean and efficient catalytic hydrogenation. By providing detailed protocols and highlighting the critical safety and scale-up considerations for each step, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical industry, enabling the consistent production of this important chemical intermediate.

References

  • Nitration reaction safety - YouTube. (2024). YouTube.
  • Tanimoto, H., et al. (2006). Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms. ACS Publications.
  • 4-Methoxyindole synthesis. ChemicalBook.
  • Technical Support Center: Synthesis of 1-Cyclopropyl-4-methoxy-1H-indole. Benchchem.
  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. (2025).
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. (2015).
  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. (2023).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. (2021).
  • Nitration Reactions | Continuous Flow Processing. Vapourtec.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PMC.
  • An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. Benchchem.
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Wiley Online Library.
  • The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis. Benchchem.
  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. University of Minnesota.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. (2021).
  • common side products in the nitration of 1H-indole. Benchchem.
  • Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds. Benchchem.

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Technical Notes & Optimization

Troubleshooting

"4-methoxy-1H-indol-5-amine" synthesis side reactions and byproducts

Technical Support Center: Synthesis of 4-methoxy-1H-indol-5-amine Welcome to the technical support guide for the synthesis of 4-methoxy-1H-indol-5-amine. This document is intended for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-methoxy-1H-indol-5-amine

Welcome to the technical support guide for the synthesis of 4-methoxy-1H-indol-5-amine. This document is intended for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this valuable indole derivative. In our experience, the most common and practical route involves the regioselective nitration of 4-methoxy-1H-indole followed by the reduction of the resulting nitroindole. This guide provides in-depth, field-proven insights into the common side reactions and byproducts encountered during this sequence, structured in a question-and-answer format to directly address the challenges you may face at the bench.

Frequently Asked Questions & Troubleshooting Guides

Q1: My primary challenge is the nitration of 4-methoxy-1H-indole. I'm getting a mixture of products, primarily the undesired 3-nitro and 6-nitro isomers, leading to low yields of the target 4-methoxy-5-nitro-1H-indole. Why is this happening and how can I improve the regioselectivity for the C-5 position?

A1: Understanding the Root Cause: The Complexities of Indole Electrophilic Substitution

This is a classic and frequently encountered issue in indole chemistry. The outcome of electrophilic aromatic substitution on the indole ring is a delicate balance of electronic and steric factors, heavily influenced by reaction conditions.

  • Inherent Reactivity: The indole nucleus is a π-excessive heterocycle, making it highly reactive towards electrophiles.[1] The C-3 position of the pyrrole ring is the most electron-rich and nucleophilic, making it the kinetically favored site of attack for many electrophiles, especially under non-acidic or mild conditions.[2]

  • Directing Effects: The 4-methoxy group is an ortho-, para-directing group. In this case, it strongly activates the C-5 position (ortho) and the C-3 position (para, through the ring system) for electrophilic attack. The nitrogen atom in the pyrrole ring directs to C-3. This combination of directing effects can lead to a mixture of isomers.

  • Influence of Acid: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen can become protonated. More significantly, the highly nucleophilic C-3 position can be protonated, forming an indoleninium ion.[1] This deactivates the pyrrole ring towards further electrophilic attack and directs the substitution to the benzene ring, primarily at the C-5 and C-6 positions.[1][2] However, these harsh conditions often lead to polymerization and the formation of intractable tars.[2]

The formation of the 3-nitro isomer is a result of the inherent kinetic preference for C-3 attack, while the 6-nitro isomer arises from nitration on the benzene ring when the pyrrole ring is deactivated.

Troubleshooting Guide & Optimized Protocol for Regioselective 5-Nitration

To favor the desired 5-nitro isomer, the strategy is to moderately deactivate the highly reactive C-3 position or use conditions that favor substitution on the benzenoid ring without causing excessive polymerization.

dot

Caption: Competing pathways in the nitration of 4-methoxy-1H-indole.

Recommended Protocol: Nitration with Nitric Acid in Acetic Anhydride

This method generates acetyl nitrate in situ, a milder nitrating agent than the mixed acid system, which can improve regioselectivity.

  • Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-methoxy-1H-indole (1.0 eq) in acetic anhydride at -10 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Nitrating Agent Addition: In the dropping funnel, add a pre-chilled solution of fuming nitric acid (1.1 eq) in acetic anhydride. Add this solution dropwise to the indole solution, ensuring the internal temperature does not rise above -5 °C. Vigorous stirring is essential.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Nitrating Agent HNO₃ in Acetic AnhydrideGenerates milder in situ acetyl nitrate, reducing polymerization.[3]
Temperature -10 °C to 0 °CLow temperature is critical to control the reaction rate and suppress side reactions.
Solvent Acetic AnhydrideActs as both solvent and reagent to form acetyl nitrate.
Atmosphere Inert (Argon or Nitrogen)Indoles can be sensitive to air oxidation, especially under reaction conditions.[4]
Q2: The reduction of 4-methoxy-5-nitro-1H-indole to the desired amine is proving difficult. I'm observing incomplete reactions and the formation of colored impurities. What are the likely byproducts and what is the most reliable reduction method?

A2: Understanding the Root Cause: Pitfalls in Nitro Group Reduction

The reduction of an aromatic nitro group can proceed through several intermediates. Incomplete reduction is a common issue, leading to byproducts that can complicate purification.

  • Nitroso and Hydroxylamine Intermediates: The reduction proceeds stepwise: Nitro -> Nitroso -> Hydroxylamine -> Amine. If the reducing agent is not sufficiently potent or if the reaction time is too short, these intermediates can persist. Phenylhydroxylamine derivatives, in particular, can be isolated but are often unstable and can lead to colored dimeric or polymeric species (e.g., azoxy, azo compounds).[5]

  • Catalyst Poisoning: In catalytic hydrogenation (e.g., H₂/Pd-C), trace impurities in the starting material or solvent can poison the catalyst, leading to incomplete or stalled reactions. Sulfur-containing compounds are notorious catalyst poisons.

  • Metal Contamination: When using metal-based reducing agents like tin(II) chloride (SnCl₂) or iron (Fe), residual metal ions can contaminate the final product if the work-up is not thorough.[6]

Troubleshooting Guide & Optimized Protocol for Clean Reduction

For a clean and complete conversion to the amine, catalytic hydrogenation is often the method of choice due to its clean work-up. However, reduction with SnCl₂ is also highly effective and robust.

dot

Caption: Stepwise reduction of the nitro group and potential byproducts.

Recommended Protocol: Reduction with Tin(II) Chloride Dihydrate

This is a reliable and scalable method for reducing aromatic nitro groups.[6]

  • Setup: To a solution of 4-methoxy-5-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. This will precipitate tin salts as tin hydroxide.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography if necessary. Note that aminoindoles can be sensitive to air and light, so purification and storage should be done promptly.

Reagent/MethodProsCons
SnCl₂ / HCl or EtOH High yield, reliable, tolerates many functional groups.[6]Requires stoichiometric amounts of metal, work-up can be tedious.
H₂ / Pd-C Very clean, product isolated by filtration and solvent removal.[7]Catalyst can be expensive and pyrophoric; sensitive to poisoning.
Fe / NH₄Cl or AcOH Inexpensive, environmentally benign.Can require acidic conditions, work-up involves filtering large amounts of iron sludge.
Q3: Is there a risk of cleaving the 4-methoxy group during this synthetic sequence?

A3: Yes, there is a moderate risk, particularly under harsh acidic conditions.

The methoxy group (an ether) is generally stable, but it can be cleaved by strong acids, especially Lewis acids or strong Brønsted acids at elevated temperatures.

  • During Nitration: While the recommended nitration conditions are low-temperature, using a very strong acid system like H₂SO₄ or polyphosphoric acid (PPA) at elevated temperatures could potentially lead to demethylation, yielding a 4-hydroxyindole byproduct.

  • During Fischer Indole Synthesis: If an alternative Fischer indole route were used to construct the indole core from a methoxy-substituted phenylhydrazine, the choice of acid catalyst is critical.[8][9] Strong acids like HCl can sometimes lead to abnormal side reactions where the methoxy group is displaced by a chloride ion.[10][11] Using catalysts like PPA or acetic acid is generally safer for methoxy-substituted systems.[11][12]

  • Demethylation Reagents: Deliberate demethylation is often performed with reagents like boron tribromide (BBr₃).[13] Accidental exposure to strong Lewis acids used in other reaction steps could cause this side reaction.

Preventative Measures:

  • Avoid using excessively strong Brønsted or Lewis acids (e.g., HBr, BBr₃, AlCl₃) unless demethylation is the intended goal.

  • Maintain low temperatures during all steps involving acid catalysts.

  • If using a Fischer indole synthesis approach, consider using acetic acid or polyphosphoric acid as the catalyst instead of HCl.[11][12]

References

  • ResearchGate. (n.d.). The Nitration of Some 4,6-Dimethoxyindoles. Available at: [Link]

  • Kaur, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI: 10.1039/C7RA10716A. Available at: [Link]

  • Zhang, L., et al. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. Available at: [Link]

  • Ishikawa, T. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PMC. Available at: [Link]

  • Quimicaorganica.org. (n.d.). indole acidity. Available at: [Link]

  • Jansen, M., & Dannhardt, G. (2003). Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity. PubMed. DOI: 10.1016/j.ejmech.2003.07.001. Available at: [Link]

  • Chen, J., et al. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Available at: [Link]

  • Biedermann, D., et al. (n.d.). Discovery of a regioselectivity switch in nitrating P450s guided by MD simulations and Markov models. PMC. Available at: [Link]

  • Kamal, A., et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]

  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Available at: [Link]

  • Madsen, E. L., et al. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Available at: [Link]

  • RSC Publishing. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. DOI: 10.1039/D1RA05972F. Available at: [Link]

  • AVESİS. (n.d.). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Available at: [Link]

  • ResearchGate. (2025). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. Available at: [Link]

  • PubMed. (2019). The nitroxide 4-methoxy-tempo inhibits the pathogenesis of dextran sodium sulfate-stimulated experimental colitis. DOI: 10.1016/j.redox.2019.101333. Available at: [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • Naylor, M. A., et al. (n.d.). Indolequinone antitumor agents: reductive activation and elimination from (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives and hypoxia-selective cytotoxicity in vitro. PubMed. DOI: 10.1021/jm970744w. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]

  • Nakagawa, K., et al. (2013). SYNTHESES OF 4-AMINO-, 4-HYDROXY-, AND 4-NITRO-1,3,4,5-TETRAHYDROBENZ[cd]INDOLES AND ITS BROMINATION. J-STAGE. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-methoxy-1H-indol-5-amine

Welcome to the technical support center for the synthesis of 4-methoxy-1H-indol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-methoxy-1H-indol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable indole intermediate. We will explore common challenges, provide robust troubleshooting strategies, and present a detailed experimental protocol grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted indoles like 4-methoxy-1H-indol-5-amine presents a unique set of challenges. The electronic nature of the methoxy and amino substituents significantly influences the reactivity of the indole core and its precursors. This guide focuses on a common and adaptable synthetic route, highlighting critical parameters for success and providing solutions to frequently encountered obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 4-methoxy-1H-indol-5-amine scaffold?

A1: The most prevalent and adaptable method for constructing the indole core of this molecule is the Fischer indole synthesis .[1][2] This classic reaction involves the acid-catalyzed cyclization of a suitably substituted phenylhydrazone.[2] An alternative, though often more complex, approach could involve a multi-step sequence starting from a substituted o-nitrotoluene, followed by reductive cyclization (e.g., Leimgruber-Batcho synthesis).[3] For this guide, we will focus on the Fischer synthesis due to its versatility.

Q2: How do the methoxy and nitro/amino groups influence the chosen synthetic strategy?

A2: The electron-donating 4-methoxy group and the 5-amino group (often masked as a nitro group until the final step) dictate the regiochemistry and reactivity during the synthesis. The 4-methoxy group can sometimes lead to undesired side reactions or "abnormal" products in the Fischer indole synthesis, particularly with certain acid catalysts.[4][5] Therefore, it is often strategic to introduce the 5-amino group late in the synthesis by reducing a precursor nitro group. This avoids potential complications and side reactions involving a free amine during the acidic cyclization step.[3]

Q3: What are the critical starting materials for a Fischer indole synthesis approach to 4-methoxy-5-nitro-1H-indole?

A3: The key precursors are (4-methoxy-5-nitrophenyl)hydrazine and a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. To synthesize an indole that is unsubstituted at the C2 and C3 positions, pyruvic acid or an pyruvate ester is often used, which is followed by a decarboxylation or hydrolysis/decarboxylation step.[6]

Q4: How should I store the final product, 4-methoxy-1H-indol-5-amine?

A4: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store the purified compound in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure its long-term stability.[3]

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-methoxy-1H-indol-5-amine via the Fischer indole synthesis of its nitro-indole precursor.

Problem Potential Causes Solutions & Explanations
Low or No Yield of 4-methoxy-5-nitro-1H-indole 1. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[7] Protic acids in nucleophilic solvents (e.g., HCl in ethanol) can lead to "abnormal" Fischer indole products where the methoxy group is displaced.[4][5] 2. Decomposition: The nitro-substituted phenylhydrazone or the indole product may be unstable under harsh acidic conditions or at elevated temperatures.[5] 3. Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete.1. Catalyst Optimization: Use a non-nucleophilic acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂).[2][7] PPA often provides excellent results by promoting cyclization while minimizing side reactions.[6] Empirically determine the optimal catalyst loading. 2. Reaction Condition Control: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Avoid excessively high temperatures or prolonged reaction times. Start with moderate temperatures (e.g., 80-100°C) and adjust as needed. 3. Ensure Complete Condensation: Before initiating the cyclization, ensure the formation of the hydrazone is complete. This can be done as a separate step, isolating the hydrazone before proceeding with the acid-catalyzed cyclization.[1]
Multiple Byproducts Observed on TLC 1. Formation of Regioisomers: If an unsymmetrical ketone is used, regioisomeric indoles can form.[5] 2. "Abnormal" Fischer Indole Products: As mentioned, cyclization can occur at the methoxy-substituted position, leading to halogenated or alkoxylated byproducts if using catalysts like HCl in alcohol.[4] 3. Polymerization/Degradation: Indoles can be susceptible to polymerization under strongly acidic conditions.1. Choice of Carbonyl Component: To avoid regioisomers when aiming for a C2/C3-unsubstituted indole, use pyruvic acid, which leads to a carboxylic acid at the 2-position that can be subsequently removed.[6] 2. Use Non-Nucleophilic Catalysts: Stick with PPA or Lewis acids to suppress the formation of these abnormal products.[5] 3. Moderate Reaction Conditions: Use the minimum effective amount of acid and the lowest possible temperature to achieve a reasonable reaction rate.
Difficulty in Purifying the Final Product 1. Tarry, Polymeric Byproducts: Harsh reaction conditions can lead to the formation of intractable tars that complicate purification. 2. Similar Polarity of Product and Impurities: Byproducts may have similar polarity to the desired indole, making chromatographic separation challenging.1. Optimized Work-up: After the reaction, quench the mixture by carefully pouring it into a large volume of ice-water. This will often precipitate the crude product, leaving many impurities in the aqueous acidic solution.[6] 2. Chromatographic and Crystallization Techniques: Silica gel column chromatography is the standard method for purifying indole derivatives.[5] Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. For the final amine product, a small amount of triethylamine in the eluent can prevent streaking on the silica gel. Recrystallization from a suitable solvent system can be an excellent final purification step.[8]
Issues with the Final Nitro Group Reduction 1. Incomplete Reduction: The reduction of the nitro group to an amine may not go to completion. 2. Catalyst Poisoning: The indole nucleus or impurities can sometimes poison the catalyst (e.g., Palladium on carbon) used for catalytic hydrogenation. 3. Over-reduction: Under very harsh conditions, other parts of the molecule could potentially be reduced, although this is less common for the indole core itself.1. Choice of Reducing Agent: Catalytic hydrogenation using H₂ gas and a catalyst like Pd/C is a clean and effective method.[9] Alternative chemical reducing agents like tin(II) chloride (SnCl₂) in HCl or sodium dithionite can also be very effective. 2. Catalyst and Reaction Conditions: Ensure the substrate is sufficiently pure before hydrogenation. If using Pd/C, ensure the catalyst is active and use an appropriate solvent like ethanol or ethyl acetate. Applying a positive pressure of hydrogen can improve reaction rates. 3. Monitor the Reaction: Follow the reaction progress by TLC until all the starting material is consumed to avoid over-reduction and ensure a complete reaction.

Visualizing the Process: A Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Corrective Actions cluster_2 Outcome start Low Yield or Multiple Byproducts check_hydrazone Check Hydrazone Formation start->check_hydrazone check_cyclization Check Cyclization Step check_hydrazone->check_cyclization Complete isolate_hydrazone Isolate Hydrazone Intermediate check_hydrazone->isolate_hydrazone Incomplete optimize_catalyst Optimize Acid Catalyst (e.g., switch to PPA) check_cyclization->optimize_catalyst Byproducts Present optimize_temp Optimize Temperature & Time check_cyclization->optimize_temp Decomposition check_purity Check Starting Material Purity check_cyclization->check_purity No Reaction isolate_hydrazone->check_cyclization success Improved Yield & Purity optimize_catalyst->success optimize_temp->success check_purity->success

Caption: A logical workflow for troubleshooting low yield in the Fischer indole synthesis.

Optimized Experimental Protocol

This guide proposes a two-step synthesis starting from the commercially available 4-methoxy-5-nitroaniline. This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of 4-methoxy-5-nitro-1H-indole-2-carboxylic acid

G cluster_0 cluster_1 A 4-Methoxy-5-nitroaniline B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C (4-Methoxy-5-nitrophenyl)hydrazine B->C SnCl₂ / HCl E Hydrazone Intermediate C->E D Pyruvic Acid D->E Reflux in Ethanol F 4-Methoxy-5-nitro-1H-indole- 2-carboxylic acid E->F PPA, 100 °C

Caption: Reaction scheme for the synthesis of the indole carboxylic acid intermediate.

  • Preparation of (4-methoxy-5-nitrophenyl)hydrazine:

    • To a stirred solution of 4-methoxy-5-nitroaniline (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.[6]

    • Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, stir for 1-2 hours. The resulting hydrazine hydrochloride salt often precipitates.

    • Collect the solid by filtration, wash with a small amount of cold water, and then neutralize carefully with a base (e.g., NaOH solution) to obtain the free hydrazine. Extract with an organic solvent like ethyl acetate.

  • Fischer Indole Synthesis:

    • Dissolve the crude (4-methoxy-5-nitrophenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.[6]

    • Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone. The solvent can be removed under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).

    • Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture slightly and carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • The precipitated solid, 4-methoxy-5-nitro-1H-indole-2-carboxylic acid, is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

Step 2: Decarboxylation and Reduction to 4-methoxy-1H-indol-5-amine

  • Decarboxylation:

    • Heat the crude 4-methoxy-5-nitro-1H-indole-2-carboxylic acid in a high-boiling point solvent such as quinoline with a catalytic amount of copper powder.[10]

    • Reflux the mixture until TLC analysis shows the disappearance of the starting material (CO₂ evolution will be observed).

    • Cool the mixture, dilute with a large volume of an organic solvent like ethyl acetate, and filter to remove the copper catalyst.

    • Wash the organic solution with dilute acid (e.g., 1M HCl) to remove the quinoline, then with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-methoxy-5-nitro-1H-indole. Purify by column chromatography if necessary.

  • Nitro Group Reduction:

    • Dissolve the 4-methoxy-5-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate.

    • Add 10% Palladium on activated carbon (Pd/C) (typically 5-10 mol%).[9]

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-methoxy-1H-indol-5-amine. The product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent streaking).

Parameter Step 1: Fischer Indole Synthesis Step 2: Reduction
Key Reagents (4-methoxy-5-nitrophenyl)hydrazine, Pyruvic Acid, PPA4-methoxy-5-nitro-1H-indole, H₂, 10% Pd/C
Solvent Ethanol (for hydrazone), neat PPA (for cyclization)Ethanol or Ethyl Acetate
Temperature 80-100 °CRoom Temperature
Reaction Time 1-4 hours (TLC monitored)2-8 hours (TLC monitored)
Typical Yield 60-75% (after two steps)85-95%

References

  • Japp, F. R.; Klingemann, F. (1887). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Humphrey, G. R.; Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]

  • chemeurope.com. Japp-Klingemann reaction. chemeurope.com. [Link]

  • Wikipedia. Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • Taber, D. F.; et al. (2007). Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters. [Link]

  • chemeurope.com. Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • Semantic Scholar. Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

  • Ishii, H. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

  • Scribd. Bischler-Möhlau Indole Synthesis Overview. Scribd. [Link]

  • YouTube. Bischler-Möhlau Indole Synthesis Mechanism. YouTube. [Link]

  • PubChem. 4-Methoxy-1H-indole. PubChem. [Link]

  • Li, X.; He, Q.; Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Supplementary Information. [Link]

  • MySkinRecipes. 4-Methyl-1H-indol-5-amine. MySkinRecipes. [Link]

  • Miyamoto, T.; et al. (2020). SYNTHESIS OF 1-METHOXY-1H-INDOLES WITH A HETEROCYCLIC MOIETY VIA UNSTABLE INDOLE ISOTHIOCYANATE BY USING ENZYME FROM BRASSICACEA. HETEROCYCLES. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • NIST. 1H-Indole, 4-methoxy-. NIST WebBook. [Link]

  • AWS. SI-1 General Approach to the Total Synthesis of 9-Methoxy Substituted Indole Alkaloids. Amazon AWS. [Link]

  • PCR Biosystems. My results show a very low yield. What trouble-shooting suggestions do you have? PCR Biosystems. [Link]

  • Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. [Link]

  • Sharma, V.; Kumar, P.; Pathak, D. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • AVESİS. Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. AVESİS. [Link]

  • Garg, N. K.; et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry. [Link]

  • Kim, S.; et al. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. Molecules. [Link]

  • Lapkin, A. A.; et al. (2025). Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methoxy-1H-indol-5-amine

Welcome to the advanced troubleshooting center for the isolation and purification of 4-methoxy-1H-indol-5-amine . As an unprotected, highly electron-rich heterocycle, this compound presents severe handling challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the isolation and purification of 4-methoxy-1H-indol-5-amine . As an unprotected, highly electron-rich heterocycle, this compound presents severe handling challenges. The synergistic electron-donating (+M) effects of the C4-methoxy and C5-amino groups drastically raise the Highest Occupied Molecular Orbital (HOMO) energy of the indole core. This makes the molecule exceptionally prone to single-electron transfer (SET) aerobic oxidation, rapid dimerization, and degradation into polymeric, melanin-like tars when exposed to light, air, or acidic media[1].

This guide is designed for drug development professionals and synthetic chemists to establish self-validating, high-yield purification workflows.

I. Purification Workflow & Decision Matrix

PurificationWorkflow Start Crude 4-Methoxy-1H-indol-5-amine Assess Assess Scale & Purity Needs Start->Assess Flash Flash Chromatography (Scale > 500 mg) Assess->Flash Bulk HPLC Preparative HPLC (Scale < 500 mg) Assess->HPLC High Purity Deactivate Deactivate Silica (2% TEA) Flash->Deactivate Buffer Low pH Buffer or Mixed-Mode HPLC->Buffer Elution Elute under Argon Blanket Deactivate->Elution Collect Fraction Collection (Dark) Buffer->Collect Removal Lyophilization (Avoid Heat) Elution->Removal Collect->Removal Pure Pure Target Compound Removal->Pure

Fig 1. Decision tree and workflow for the anaerobic purification of electron-rich aminoindoles.

II. Troubleshooting FAQs

Q1: My crude mixture turns black immediately upon loading onto the silica gel column. What is the mechanism of this degradation, and how do I prevent it? Causality: Normal-phase silica gel is weakly acidic (pH ~4.5–5.5) due to surface silanol (-SiOH) groups. In the presence of ambient oxygen, these acidic sites catalyze the auto-oxidation of the electron-rich aminoindole core. This leads to the formation of radical cations that rapidly dimerize or oxidize further into highly colored quinone-imine species[1]. While electron-withdrawing groups stabilize indoles, electron-donating groups like methoxy and amine severely destabilize them[2]. Solution: You must chemically neutralize the silanol groups. Pre-treat your silica gel by slurrying it in your starting mobile phase containing 1–2% (v/v) Triethylamine (TEA). Additionally, the entire chromatographic process must be run under a positive pressure of Argon to exclude oxygen.

Q2: I am attempting Preparative HPLC, but I observe severe peak tailing and poor recovery. How can I improve the peak shape? Causality: At near-neutral pH, the C5 primary amine is partially protonated. These basic cations undergo strong, secondary ion-exchange interactions with negatively charged, unendcapped silanols on the C18 stationary phase, leading to mixed-mode retention and tailing. Solution: Shift the retention mechanism. Use a mobile phase modified with a volatile buffer (e.g., 10 mM Ammonium Formate, pH 3.0). This low pH fully protonates the amine and neutralizes the silica silanols (pKa ~4.5), ensuring a purely hydrophobic interaction. Alternatively, utilizing a dedicated mixed-mode HILIC/ion-exchange column can provide superior peak shape and selectivity for polar indoles[3].

Q3: My HPLC fractions show >98% purity, but the compound degrades into a brown oil during solvent evaporation on the rotary evaporator. Why? Causality: Rotary evaporation applies thermal stress while simultaneously concentrating the product alongside any acidic modifiers (like TFA or formic acid) used in the HPLC mobile phase. This combination triggers acid-catalyzed oxidative degradation, a known vulnerability in stress-stability studies of indoles[4]. Solution: Abandon rotary evaporation for this molecule. Immediately freeze the pooled HPLC fractions in a dry ice/acetone bath and remove the solvent via lyophilization (freeze-drying) in the dark. This isolates the compound as a stable, dry salt without thermal stress.

III. Self-Validating Experimental Protocols

Protocol A: Anaerobic Amine-Deactivated Flash Chromatography

Use this protocol for bulk scale purification (>500 mg) where HPLC is impractical.

  • Stationary Phase Passivation: Slurry standard silica gel (40-63 µm) in Hexane containing 2% (v/v) Triethylamine (TEA). Stir gently for 15 minutes to ensure complete neutralization of acidic silanol sites.

  • Anaerobic Column Packing: Pack the column using the TEA-treated slurry under a positive pressure of Argon. Validation Check: The column bed should remain pristine white; any pink or brown banding indicates residual acidity or oxygen ingress.

  • Sample Loading: Dissolve the crude 4-methoxy-1H-indol-5-amine in a minimal volume of degassed Dichloromethane (DCM). Apply to the column head under an Argon blanket.

  • Elution: Elute using a thoroughly degassed Hexane/Ethyl Acetate gradient containing a constant 1% TEA. Maintain Argon pressure throughout the run.

  • Isolation: Collect fractions in amber glass vials pre-flushed with Argon. Perform TLC analysis immediately (eluting in a sealed, Argon-purged chamber) and pool product-containing fractions.

Protocol B: Stability-Optimized Preparative HPLC

Use this protocol for final polishing or analytical isolation (<500 mg).

  • System Preparation: Equip the HPLC with an endcapped C18 column or a core-shell mixed-mode column[3]. Wrap the fraction collector tubes in aluminum foil to exclude light.

  • Mobile Phase Formulation:

    • Solvent A: LC-MS grade Water + 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Note: Sparge both solvents with Helium or Argon for 10 minutes prior to use.

  • Separation: Inject the sample and run a shallow gradient (e.g., 5% to 40% Solvent B over 20 minutes). Monitor absorbance at 254 nm and 280 nm.

  • Lyophilization: Pool the pure fractions, immediately freeze them at -78°C, and lyophilize to dryness. Validation Check: Re-dissolve a 1 mg aliquot in degassed DMSO-d6 and acquire a 1H-NMR spectrum; the absence of broad, downfield polymeric signals confirms the prevention of oxidative dimerization.

IV. Quantitative Data: Method Comparison

The following table summarizes the expected empirical outcomes when applying different purification strategies to highly electron-rich aminoindoles.

Purification MethodStationary PhaseMobile Phase AdditiveExpected Yield (%)Expected Purity (%)Primary Degradation Risk
Standard Normal Phase Unmodified SilicaNone< 20%< 50%Acid-catalyzed aerobic oxidation (tars)
Deactivated Normal Phase Silica + 2% TEA1% TEA75–85%92–95%Co-elution of non-polar impurities
Standard Reversed-Phase C18 (Unendcapped)None40–50%80–85%Peak tailing, irreversible loss on column
Buffered Reversed-Phase C18 (Endcapped)0.1% Formic Acid85–95%> 98%Degradation during thermal concentration
Mixed-Mode HILIC Core-shell Mixed-modeAmmonium Acetate90–95%> 99%Minimal (Ideal for polar basic amines)

V. References

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Available at:

  • Three-component assembly of stabilized fluorescent isoindoles. PMC (National Institutes of Health). Available at:

  • HPLC Methods for analysis of 5-Aminoindole. HELIX Chromatography. Available at:

  • Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Available at:

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-methoxy-1H-indol-5-amine in Solution

Welcome to the technical support guide for 4-methoxy-1H-indol-5-amine. This document provides in-depth troubleshooting advice, validated protocols, and scientific explanations to help researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-methoxy-1H-indol-5-amine. This document provides in-depth troubleshooting advice, validated protocols, and scientific explanations to help researchers, scientists, and drug development professionals manage and improve the stability of this compound in solution. Given its structural features—an electron-rich indole ring, a primary aromatic amine, and a methoxy group—this molecule is highly susceptible to degradation, which can compromise experimental results. This guide is designed to provide you with the expertise to mitigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 4-methoxy-1H-indol-5-amine.

Q1: My solution of 4-methoxy-1H-indol-5-amine is rapidly changing color (e.g., turning yellow, brown, or pink). What is happening and how can I prevent it?

A1: A rapid color change is a classic indicator of oxidative degradation.[1] The electron-rich indole nucleus and the exocyclic amino group make 4-methoxy-1H-indol-5-amine highly susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of colored oligomers and polymeric degradation products.[1]

  • Causality: The indole ring can be oxidized to form various products, including oxindoles and isatins.[2] The presence of the amine and methoxy groups further activates the ring, accelerating this process. The degradation is often catalyzed by exposure to light, heat, and trace metal ions.

  • Prevention Strategy:

    • Use Deoxygenated Solvents: Before preparing your solution, purge the solvent with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and its solutions in a glove box or under a blanket of inert gas.[2]

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[1][2]

    • Add Antioxidants: The inclusion of an antioxidant can significantly prolong the solution's stability.

Q2: What are the primary factors that cause the degradation of 4-methoxy-1H-indol-5-amine in solution?

A2: The stability of this compound is influenced by several environmental factors:

  • Oxygen: As discussed in Q1, atmospheric oxygen is the primary culprit for degradation through oxidation.[2]

  • Light: Indole derivatives are often light-sensitive and can undergo photodegradation upon exposure to ambient or UV light.[1]

  • pH: Extreme pH values can catalyze degradation.[1] Highly acidic conditions may lead to protonation and potential side reactions, while highly basic conditions can facilitate oxidation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][2]

  • Solvent Choice: The solvent can play a critical role. Protic solvents may participate in degradation pathways, while solvents containing impurities (like peroxides in aged ethers) can initiate oxidation.

Q3: What are the best practices for preparing and storing a stock solution of 4-methoxy-1H-indol-5-amine?

A3: To maximize stability, adhere to the following guidelines:

  • Solvent Selection: Use high-purity, anhydrous, and deoxygenated solvents. For stock solutions, polar aprotic solvents like DMSO or DMF are often preferred.[2] For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with your assay.

  • Preparation: Prepare solutions at room temperature and immediately protect them from light. If sonication is needed for dissolution, use a water bath to avoid overheating.

  • Storage Conditions: For long-term storage, solutions should be kept at -20°C or, ideally, at -80°C.[1][2] It is highly recommended to store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air.[1]

Q4: Can I use antioxidants to improve stability? If so, which ones are recommended?

A4: Yes, adding an antioxidant is a highly effective strategy. The choice depends on your experimental system and solvent.

  • For Organic Stock Solutions (e.g., in DMSO):

    • Butylated hydroxytoluene (BHT): A common free-radical scavenger.

  • For Aqueous Solutions:

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is effective at quenching reactive oxygen species.

    • Glutathione (GSH): An endogenous antioxidant that can protect the compound.

  • General Considerations: Aromatic amines and hindered phenols are two major classes of antioxidants.[3][4] While amine-based antioxidants are very effective, they can sometimes cause discoloration.[3] Hindered phenols are generally non-staining.[3] The optimal choice and concentration (typically in the low millimolar to micromolar range) should be determined empirically for your specific application.

Experimental Protocols & Data

This section provides detailed methodologies for preparing stable solutions and assessing their stability over time.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, incorporating best practices to ensure maximum stability.

Materials:

  • 4-methoxy-1H-indol-5-amine (solid)

  • Anhydrous, HPLC-grade DMSO

  • Argon or Nitrogen gas source with tubing

  • Sterile, amber glass vials with screw caps

  • Micropipettes and sterile tips

Procedure:

  • Deoxygenate Solvent: Place a vial containing the required volume of DMSO in a beaker. Insert a long needle or tubing connected to the inert gas source into the solvent, ensuring the tip is below the surface. Bubble the gas gently through the DMSO for 20 minutes.

  • Weigh Compound: In a separate, clean vial, accurately weigh the required amount of 4-methoxy-1H-indol-5-amine.

  • Prepare Solution: Under a gentle stream of inert gas (to blanket the vial opening), add the deoxygenated DMSO to the vial containing the compound to achieve the target concentration of 10 mM.

  • Dissolve: Cap the vial tightly and vortex gently until the solid is completely dissolved. Avoid heating.

  • Aliquot and Store: Working quickly, aliquot the stock solution into smaller, single-use amber vials. Flush the headspace of each vial with inert gas before sealing. Store immediately at -80°C.[1][2]

Protocol 2: Representative HPLC Method for Stability Assessment

This protocol provides a starting point for a reverse-phase HPLC method to quantify the parent compound and detect degradation products.[1][5]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detection λ 280 nm (or optimal λ for your compound)

| Example Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B |

Procedure for Stability Study:

  • Prepare a solution of 4-methoxy-1H-indol-5-amine in the desired experimental buffer or medium (e.g., PBS, cell culture media) at the final working concentration.

  • Divide the solution into separate vials for each time point and condition (e.g., room temp vs. 4°C; light vs. dark).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot.

  • Immediately quench any further degradation by diluting the aliquot in the initial mobile phase (e.g., 90:10 Water:ACN) and place it in the HPLC autosampler cooled to 4°C.

  • Analyze the samples. Calculate stability by comparing the peak area of the parent compound at each time point to the initial (T=0) peak area.

Visualizing Degradation & Experimental Design

Visual aids can clarify complex processes. The following diagrams illustrate the postulated degradation pathway and the workflow for a typical stability study.

Postulated Degradation Pathway

The diagram below illustrates a simplified, hypothetical pathway for the oxidative degradation of 4-methoxy-1H-indol-5-amine. The primary mechanism is oxidation, which can lead to highly colored and often insoluble polymeric materials.

G A 4-methoxy-1H-indol-5-amine B Oxidative Conditions (O₂, Light, Metal Ions) A->B Exposure C Radical Intermediate B->C Initiation D Dimerization / Oligomerization C->D Propagation E Colored Degradation Products (e.g., Quinone-imines) D->E F Further Polymerization E->F G Insoluble Precipitates F->G

Caption: Postulated oxidative degradation pathway for 4-methoxy-1H-indol-5-amine.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for conducting a robust stability assessment study using the HPLC protocol described above.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stabilized Stock Solution dilute Dilute into Test Buffer prep->dilute aliquot Aliquot for Time Points & Conditions dilute->aliquot store Store under Test Conditions (e.g., 37°C, RT, 4°C) aliquot->store sample Sample at T=0, 2, 4, 8, 24h store->sample hplc Analyze via RP-HPLC sample->hplc quantify Quantify % Remaining vs. T=0 hplc->quantify

Caption: Experimental workflow for assessing the stability of a compound in solution.

By implementing these strategies and protocols, you can significantly improve the reliability and reproducibility of your experiments involving 4-methoxy-1H-indol-5-amine.

References

  • Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Benchchem. Mitigating degradation of indole compounds during storage and analysis.
  • Longchang Chemical. Which kinds of antioxidants are there? Classification of common antioxidants. (2023).
  • Kałużna-Czaplińska, J., & Gątarek, P. (2022). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. International Journal of Molecular Sciences, 23(24), 15944. Available from: [Link]

  • Nagy, M., & Kdr, E. (2023). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 28(11), 4349. Available from: [Link]

  • Google Patents. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
  • Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.

Sources

Troubleshooting

Common impurities in "4-methoxy-1H-indol-5-amine" and their removal

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Removing Common Impurities. This guide provides in-depth technical assistance for researchers working with 4-methoxy-1H-indol-5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Removing Common Impurities.

This guide provides in-depth technical assistance for researchers working with 4-methoxy-1H-indol-5-amine, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols necessary to troubleshoot purity issues and ensure the integrity of your experimental outcomes. The indole scaffold, while versatile, is susceptible to specific side reactions and degradation pathways that can introduce challenging impurities. This document is structured to anticipate and address these challenges in a direct, question-and-answer format.

Frequently Asked Questions: Understanding Potential Impurities

This section addresses the common impurities encountered during the synthesis and handling of 4-methoxy-1H-indol-5-amine. Understanding their origin is the first step toward effective removal.

Q1: I've just completed the synthesis of 4-methoxy-1H-indol-5-amine, likely via the reduction of a nitro-indole precursor. What are the most probable impurities I should be looking for?

A1: In the common synthetic route involving the reduction of 4-methoxy-5-nitro-1H-indole, the impurity profile is typically comprised of several key species:

  • Unreacted Starting Material (4-methoxy-5-nitro-1H-indole): Incomplete reduction is a frequent cause of contamination. This impurity is significantly less polar than your desired amine product.

  • Partially Reduced Intermediates: Depending on the reducing agent and reaction conditions, intermediates such as the corresponding nitroso or hydroxylamino compounds can be present. These are often unstable and may lead to further byproducts.

  • Oxidation/Dimerization Products: The target compound, an electron-rich aromatic amine, is highly susceptible to oxidation, which can occur during the reaction, work-up, or even storage.[1][2] This can lead to the formation of colored, higher molecular weight impurities, including dimers formed under acidic conditions.[2]

  • Catalyst Residues: If catalytic hydrogenation was used (e.g., with Palladium on carbon), trace metals may remain in the product.

  • Residual Solvents: Solvents used in the reaction and purification, such as ethanol, ethyl acetate, or THF, are common trace impurities that can be identified by ¹H NMR spectroscopy.[3][4]

Table 1: Common Impurities and Their Characteristics
Impurity TypeCommon SourceExpected Polarity (vs. Product)Identification Method
Starting Nitro-indoleIncomplete reactionLowerTLC, HPLC, LC-MS
Oxidative ByproductsAir/light exposure, work-upHigher / VariableTLC, HPLC, LC-MS
Dimerization ProductsAcidic conditionsMuch HigherLC-MS
Catalyst Residues (e.g., Pd)Catalytic hydrogenationN/A (solid)ICP-MS
Residual SolventsReaction/PurificationN/A¹H NMR

Q2: My purified 4-methoxy-1H-indol-5-amine is developing a pink/brown color upon storage. What is happening and how can I prevent it?

A2: The development of color is a classic indicator of oxidative degradation. Aromatic amines, particularly those with electron-donating groups like your indole, are prone to air oxidation.[1] The initial oxidation products can further react to form highly conjugated, colored polymeric impurities.

Prevention Strategy:

  • Storage Conditions: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere like argon or nitrogen.[1] Using amber vials is highly recommended to protect against light-induced degradation.[1][5]

  • Solvent Choice: If stored in solution, use high-purity, degassed solvents. Aprotic solvents are generally preferred where possible.[1]

Q3: I am seeing unexpected peaks in my HPLC analysis after using an acidic mobile phase. Is my compound degrading on the column?

A3: It is highly probable. The indole ring is sensitive to strongly acidic conditions.[1] Protonation of the indole nucleus, typically at the C3 position, can make the ring susceptible to dimerization or other acid-catalyzed degradation pathways.[2] This can manifest as new peaks appearing during the HPLC run. For HPLC analysis, it is advisable to use mobile phases with a neutral or mildly acidic pH (e.g., using formic acid or ammonium acetate buffers) to ensure the stability of the analyte.[6][7]

Troubleshooting and Purification Guides

This section provides practical solutions to common purification challenges.

Q4: My initial purification by silica gel chromatography is giving poor separation or low yield. What can I do?

A4: This is a common issue. The amine functionality of your product can interact strongly with the acidic silica gel, leading to tailing, poor resolution, and sometimes irreversible adsorption.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), in your eluent system. This neutralizes the acidic silanol groups.

  • Optimize Your Mobile Phase: A gradient elution is often most effective. Start with a less polar system (e.g., 80:20 Hexanes/Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding methanol.[8][9]

  • Consider an Alternative Stationary Phase: If silica gel proves problematic, alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reversed-phase chromatography (e.g., C18) is also a powerful technique for separating compounds of varying polarity.[7][10]

dot

G Purification Troubleshooting Workflow cluster_0 Purification Troubleshooting Workflow cluster_1 Purification Troubleshooting Workflow cluster_2 Purification Troubleshooting Workflow start Crude Product Analysis (TLC, LC-MS) decision1 Are impurities well-separated from product? start->decision1 chromatography Perform Column Chromatography (Silica Gel) decision1->chromatography Yes recrystallize Proceed to Recrystallization for Final Purity decision1->recrystallize No, very close polarity decision2 Significant Tailing or Poor Recovery? chromatography->decision2 add_base Option 1: Add Base (e.g., 1% Et3N) to Eluent decision2->add_base Yes change_adsorbent Option 2: Switch to Alumina or Reversed-Phase C18 decision2->change_adsorbent Also Yes decision2->recrystallize No add_base->recrystallize change_adsorbent->recrystallize purity_check Check Purity (NMR, HPLC >98%) recrystallize->purity_check purity_check->chromatography Purity Not Met final_product Pure Product purity_check->final_product Purity Met G General Purification & Analysis Workflow crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup primary_purification Primary Purification (e.g., Flash Chromatography) workup->primary_purification purity_check1 Purity Assessment (TLC, HPLC, ¹H NMR) primary_purification->purity_check1 decision Purity > 98%? purity_check1->decision secondary_purification Secondary Purification (e.g., Recrystallization) decision->secondary_purification No final_product Pure 4-Methoxy-1H-indol-5-amine decision->final_product Yes purity_check2 Final Purity & Identity Confirmation (HPLC, NMR, MS) secondary_purification->purity_check2 purity_check2->final_product

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxy-1H-indol-5-amine (CAS: 214278-16-7)

Welcome to the dedicated technical support and troubleshooting guide for the synthesis of 4-methoxy-1H-indol-5-amine . As a highly functionalized, electron-rich indole, this compound serves as a critical building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting guide for the synthesis of 4-methoxy-1H-indol-5-amine . As a highly functionalized, electron-rich indole, this compound serves as a critical building block in medicinal chemistry and drug development. Due to the electron-donating methoxy group and the reactive amine, its synthesis requires precise control over electronic and steric factors to prevent over-reduction, polymerization, or ring-opening.

This guide is designed for research scientists and process chemists, providing field-proven insights, mechanistic causality, and self-validating protocols to ensure synthetic success.

Part 1: Alternative Synthetic Routes & Workflows

Route A: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is the industry standard for constructing C2/C3-unsubstituted indoles[1]. Starting from a 2-methoxy-3-methyl-4-nitroaniline derivative, the benzylic methyl group is deprotonated and condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly conjugated enamine intermediate[2]. Reductive cyclization subsequently yields the target indole[1].

LB_Synthesis N1 2-Methoxy-3-methyl-4-nitroaniline N2 DMF-DMA, Pyrrolidine (Enamine Formation) N1->N2 N3 trans-β-Dimethylamino-2-nitrostyrene N2->N3 N4 Pd/C, H2 or Raney Ni/N2H4 (Reductive Cyclization) N3->N4 N5 4-Methoxy-1H-indol-5-amine N4->N5

Leimgruber-Batcho synthesis workflow for 4-methoxy-1H-indol-5-amine.

Route B: The Bartoli Indole Synthesis

The Bartoli reaction is a powerful alternative for synthesizing highly substituted indoles from ortho-substituted nitroarenes[3]. The methoxy group at the C4 position (ortho to the nitro group in the precursor) provides the necessary steric bulk to drive the critical [3,3]-sigmatropic rearrangement[4].

Bartoli_Synthesis N1 2-Methoxy-3-nitroaniline derivative N2 VinylMgBr (3 eq), THF, -40°C N1->N2 N3 Nitrosoarene + Magnesium Salt N2->N3 N4 [3,3]-Sigmatropic Rearrangement N3->N4 N5 Intramolecular Cyclization N4->N5 N6 4-Methoxy-1H-indol-5-amine N5->N6

Bartoli indole synthesis mechanism via [3,3]-sigmatropic rearrangement.

Part 2: Quantitative Data & Route Comparison

When selecting a synthetic route, consider the availability of precursors and the scalability of the required conditions.

Synthetic RouteStep CountTypical Overall YieldScalabilityKey ReagentsPrimary Challenge
Leimgruber-Batcho 260–75%HighDMF-DMA, Pd/C, H₂Enamine intermediate purification
Bartoli Synthesis 140–55%ModerateVinylMgBr (3 eq)Strict cryogenic temperature control
Nitro Reduction 185–95%Very HighPd/C, H₂, MethanolPreventing over-reduction/ring opening

Part 3: Troubleshooting Guides & FAQs

Q: My Leimgruber-Batcho enamine formation is stalling. How can I drive it to completion? A: The steric hindrance from the ortho-methoxy group can impede the condensation with DMF-DMA.

  • Causality: DMF-DMA alone forms a relatively stable iminium species that struggles to react with sterically hindered carbanions[1].

  • Solution: Add 1.2 equivalents of pyrrolidine to the reaction mixture. Pyrrolidine displaces dimethylamine to form a more electrophilic pyrrolidine acetal, accelerating the reaction[1].

  • Self-Validating System: The reaction provides instant visual feedback. A stalled reaction leaves the solution brown or orange, whereas successful enamine formation turns the reaction mixture an intense, unmistakable deep red due to extended push-pull conjugation[1].

Q: Why did my Bartoli synthesis yield tarry byproducts instead of the target indole? A: Tarry byproducts in the Bartoli synthesis are typically caused by thermal degradation of the highly reactive nitrosoarene intermediate or insufficient Grignard reagent[3].

  • Causality: Exactly three equivalents of vinylmagnesium bromide are mechanistically required. The first equivalent adds to the nitro group, the second acts as a reducing agent to generate the nitroso intermediate, and the third attacks the intermediate to initiate the [3,3]-sigmatropic rearrangement[3]. If less than 3 equivalents are present, the nitroso intermediate polymerizes.

  • Solution: Ensure strict cryogenic control (-40 °C to -78 °C) during the addition phase and verify the exact molarity of your Grignard reagent via titration (e.g., using iodine/LiCl) immediately before use.

Q: During the catalytic hydrogenation of 4-methoxy-5-nitroindole, I am observing ring-opened byproducts. How do I prevent this? A: Over-reduction is a common issue when hydrogenating electron-rich indoles.

  • Causality: The electron-donating C4-methoxy group significantly increases the electron density of the pyrrole ring, making it susceptible to over-reduction under high H₂ pressure or highly active Pd/C conditions[5].

  • Solution: Lower the H₂ pressure to exactly 1 atm (balloon pressure) and monitor the reaction closely. Alternatively, utilizing continuous flow hydrogenation can minimize the residence time of the product on the catalyst bed, drastically reducing over-reduction artifacts[6].

Part 4: Detailed Experimental Protocol

Standard Operating Procedure: Catalytic Reduction of 4-Methoxy-5-nitro-1H-indole

This protocol details the final step of converting the nitro precursor to 4-methoxy-1H-indol-5-amine via catalytic hydrogenation, optimized to prevent over-reduction[5].

Step 1: Reaction Setup

  • In a flame-dried, heavy-walled hydrogenation flask, dissolve 10.0 mmol of 4-methoxy-5-nitro-1H-indole in 50 mL of anhydrous methanol.

  • Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd).

    • Safety & Causality Note: Pd/C is highly pyrophoric when dry. Always add it to the flask under a gentle blanket of argon to prevent the ignition of methanol vapors.

Step 2: Purging & Hydrogenation

  • Seal the flask and connect it to a Schlenk line or a controlled hydrogenation apparatus.

  • Purge the vessel by applying vacuum until the solvent gently bubbles, then backfill with Argon. Repeat this cycle three times to remove all dissolved oxygen.

  • Replace the Argon atmosphere with Hydrogen gas (1 atm via a balloon or regulated manifold).

  • Stir vigorously at room temperature.

    • Self-Validating System: Monitor the volumetric H₂ uptake. The reaction is complete when the consumption of H₂ ceases and the pressure drop plateaus (typically 2–4 hours)[5].

Step 3: Filtration & Workup

  • Purge the flask thoroughly with Argon for 5 minutes to displace all residual H₂ gas before opening the vessel.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with an additional 20 mL of degassed methanol.

    • Causality: The resulting 5-aminoindole product is highly electron-rich and prone to rapid air oxidation. Perform the filtration rapidly and ideally under an inert atmosphere to prevent the amine from degrading into dark, polymeric quinone-imine species.

Step 4: Isolation & Storage

  • Concentrate the filtrate under reduced pressure, keeping the water bath temperature strictly below 30 °C to prevent thermal degradation.

  • Purify the crude residue via flash column chromatography (using deactivated silica, eluting with an EtOAc/Hexanes gradient) if baseline impurities are present.

  • Store the isolated 4-methoxy-1H-indol-5-amine as a solid under Argon at -20 °C, protected from light.

Part 5: References

  • Leimgruber–Batcho indole synthesis Source: Wikipedia URL:[Link]

  • Bartoli indole synthesis Source: Wikipedia URL:[Link]

  • Bartoli Indole Synthesis Source: Bentham Science Publishers (Current Organic Chemistry) URL:[Link]

  • Continuous Manufacturing with Carbon Supported Nanoparticle Catalysts for the Self-Optimisation of Heterogeneous Reduction Reactions Source: White Rose University Consortium URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4-methoxy-1H-indol-5-amine Synthesis Optimization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-1H-indol-5-amine. This valuable intermediate is a key building block in numer...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-1H-indol-5-amine. This valuable intermediate is a key building block in numerous pharmacologically active compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your synthetic strategy, with a particular focus on catalyst selection.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 4-methoxy-1H-indol-5-amine. The primary route to this compound involves the nitration of 4-methoxy-1H-indole followed by the reduction of the resulting 4-methoxy-5-nitro-1H-indole.

Problem 1: Low Yield in the Nitration of 4-methoxy-1H-indole

Q: My nitration of 4-methoxy-1H-indole is resulting in a low yield of the desired 4-methoxy-5-nitro-1H-indole. What are the potential causes and how can I improve the yield?

A: Low yields in the nitration of indole derivatives are a common challenge, often stemming from the sensitivity of the indole ring to strong acidic and oxidizing conditions. The methoxy group at the 4-position is an ortho-, para-directing group, which should favor substitution at the 5-position. However, several factors can lead to undesired outcomes.

Causality and Solutions:

  • Over-nitration and Side Reactions: The indole nucleus is highly activated and susceptible to polysubstitution and oxidative degradation under harsh nitrating conditions.

    • Optimization: Careful control of reaction temperature is critical. Maintaining a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent can significantly minimize side product formation.[1]

    • Nitrating Agent Selection: The choice of nitrating agent is paramount. While a mixture of concentrated nitric and sulfuric acids is common for aromatic nitration, milder reagents are often preferable for sensitive substrates like indoles. Consider using fuming nitric acid in acetic anhydride or other less aggressive nitrating agents.[1]

  • Incorrect Regioselectivity: While the 5-position is electronically favored, nitration can also occur at other positions, leading to a mixture of isomers and reducing the yield of the desired product.

    • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Glacial acetic acid is a commonly used solvent for indole nitration.[1]

  • Starting Material Purity: Impurities in the starting 4-methoxy-1H-indole can interfere with the reaction and lead to the formation of byproducts. Ensure the starting material is of high purity before proceeding.

Proposed Experimental Protocol for Optimized Nitration:

  • Dissolution: Dissolve 4-methoxy-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture to 0-5 °C in an ice bath.

  • Nitrating Agent Preparation: In a separate flask, cautiously prepare your nitrating agent. For a milder approach, consider a solution of fuming nitric acid in acetic anhydride.

  • Slow Addition: Add the nitrating agent dropwise to the stirred indole solution, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by pouring it over ice water. The product can then be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product should be purified by column chromatography on silica gel to isolate the desired 4-methoxy-5-nitro-1H-indole.[2]

Problem 2: Incomplete or Unselective Reduction of 4-methoxy-5-nitro-1H-indole

Q: I am struggling to reduce the nitro group of 4-methoxy-5-nitro-1H-indole to the corresponding amine. My reaction is either incomplete or I am observing the formation of side products. What are the best catalysts and conditions for this transformation?

A: The reduction of a nitro group on an indole ring requires a careful selection of the reducing agent and catalyst to avoid side reactions and ensure complete conversion. The inherent instability of some aminoindoles can also pose a challenge.[3]

Catalyst and Method Selection:

Catalyst/ReagentAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pd/C) Clean reaction with high yields; environmentally friendly.[3]Potential for over-reduction of the indole ring under harsh conditions; catalyst can be expensive.
Stannous Chloride (SnCl₂) A classic and reliable method for nitro group reduction.[3]Requires acidic conditions which may not be suitable for all substrates; work-up can be tedious.
Sodium Dithionite (Na₂S₂O₄) A mild and effective reducing agent.[3]May require specific pH conditions for optimal reactivity.
Iron/HCl Cost-effective and widely used.Can lead to the formation of iron sludge, making work-up difficult.[4]

Troubleshooting and Optimization:

  • Incomplete Reaction: If the reduction is incomplete, consider increasing the equivalents of the reducing agent or extending the reaction time. For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen.[5]

  • Side Product Formation: The amino group of the product can be sensitive to air and light, leading to oxidative dimerization or decomposition.[3] It is often beneficial to use the resulting 4-methoxy-1H-indol-5-amine in situ for the next reaction step or to protect the amino group immediately after its formation.[3]

  • Purification Challenges: The instability of the product can make purification by column chromatography difficult.[3] If purification is necessary, it should be performed quickly and under an inert atmosphere.[5]

Recommended Experimental Protocol for Reduction using SnCl₂:

  • Reaction Setup: To a solution of 4-methoxy-5-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Acidification: Add concentrated hydrochloric acid to the mixture.

  • Heating: Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃ solution).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-methoxy-1H-indol-5-amine.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted indoles in general?

A1: The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles.[4][6][7] It involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[6][7] Other important methods include the Larock indole synthesis, which utilizes a palladium catalyst, and various palladium-catalyzed C-H activation strategies.[8][9]

Q2: Are there alternative catalysts to traditional Brønsted or Lewis acids for the Fischer indole synthesis?

A2: Yes, palladium-based catalysts have been successfully employed in modifications of the Fischer indole synthesis.[7][10] For instance, the Buchwald modification allows for the cross-coupling of aryl bromides and hydrazones, which can then undergo cyclization to form the indole ring.[7][11] This approach can offer milder reaction conditions and broader substrate scope.

Q3: My indole synthesis is failing completely. What fundamental aspects should I check?

A3: When a reaction fails, it's essential to systematically troubleshoot the issue.[12]

  • Purity of Starting Materials: Ensure that your reactants and solvents are pure and anhydrous, as impurities can inhibit the reaction.

  • Reaction Conditions: Double-check the reaction temperature, time, and atmosphere. Some reactions are highly sensitive to these parameters.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. For solid catalysts, proper storage and handling are crucial.

  • Review the Mechanism: A thorough understanding of the reaction mechanism can help identify potential points of failure. For example, in the Fischer indole synthesis, the initial formation of the hydrazone is a critical step.[4][7]

Q4: How can I visualize the decision-making process for catalyst selection in my indole synthesis?

A4: A decision tree diagram can be a helpful tool to guide your catalyst selection based on the specific requirements of your synthesis.

Catalyst_Selection Start Start: Synthesis of 4-methoxy-1H-indol-5-amine Route Primary Route: Nitration then Reduction Start->Route Nitration Nitration of 4-methoxy-1H-indole Route->Nitration Reduction Reduction of 4-methoxy-5-nitro-1H-indole Route->Reduction Substrate_Sensitivity Is the substrate sensitive to strong acids/oxidants? Nitration->Substrate_Sensitivity Reduction_Method Select Reduction Method Reduction->Reduction_Method Mild_Nitrating_Agent Use milder nitrating agent (e.g., fuming HNO3 in Ac2O) Substrate_Sensitivity->Mild_Nitrating_Agent Yes Strong_Nitrating_Agent Use standard nitrating agent (e.g., HNO3/H2SO4) with caution Substrate_Sensitivity->Strong_Nitrating_Agent No Desired_Selectivity Is regioselectivity a major concern? Desired_Selectivity->Reduction Proceed Mild_Nitrating_Agent->Desired_Selectivity Strong_Nitrating_Agent->Desired_Selectivity Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Reduction_Method->Catalytic_Hydrogenation Cleanliness desired Chemical_Reduction Chemical Reduction (e.g., SnCl2, Na2S2O4, Fe/HCl) Reduction_Method->Chemical_Reduction Cost/scalability Product_Stability Is the aminoindole product stable? Catalytic_Hydrogenation->Product_Stability Chemical_Reduction->Product_Stability In_Situ Use product in situ or protect immediately Product_Stability->In_Situ No Purify Purify with care (inert atmosphere) Product_Stability->Purify Yes Final_Product 4-methoxy-1H-indol-5-amine In_Situ->Final_Product Purify->Final_Product

Caption: Decision tree for catalyst and reagent selection.

Q5: Can you provide a workflow diagram for the overall synthesis?

A5: Certainly. The following diagram illustrates the key steps and transformations in the synthesis of 4-methoxy-1H-indol-5-amine.

Synthesis_Workflow Start Starting Material: 4-methoxy-1H-indole Nitration Step 1: Nitration Start->Nitration Intermediate Intermediate: 4-methoxy-5-nitro-1H-indole Nitration->Intermediate Analysis1 Analysis: TLC, NMR Intermediate->Analysis1 Reduction Step 2: Reduction Product Final Product: 4-methoxy-1H-indol-5-amine Reduction->Product Analysis2 Analysis: TLC, NMR, MS Product->Analysis2 Analysis1->Reduction

Caption: Synthetic workflow for 4-methoxy-1H-indol-5-amine.

References

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of 4-methoxy-1H-indol-5-amine

Introduction Welcome to the technical support guide for the synthesis of 4-methoxy-1H-indol-5-amine. This document is designed for researchers, scientists, and drug development professionals who are actively engaged in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-methoxy-1H-indol-5-amine. This document is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of indole derivatives. The synthesis of substituted indoles, while a mature field, is fraught with challenges where seemingly minor changes in reaction conditions can drastically affect yield and purity. One of the most critical, yet sometimes overlooked, parameters is the choice of solvent.

This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format. We will move beyond simple procedural steps to explore the underlying chemical principles that govern how solvents influence reaction outcomes. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis of 4-methoxy-1H-indol-5-amine is resulting in a very low yield. Could the solvent be the primary cause?

A1: Absolutely. Solvent choice is a critical factor in the Fischer indole synthesis and can be a primary contributor to low yields. The reaction involves several key steps, including hydrazone formation, tautomerization, a[1][1]-sigmatropic rearrangement, and cyclization/aromatization, each of which can be profoundly influenced by the solvent environment.[2][3][4][5]

Core Causality: The central[1][1]-sigmatropic rearrangement involves a polar, cyclic transition state. The solvent's ability to stabilize this transition state, as well as the charged intermediates throughout the mechanism, is paramount.[2][6] Furthermore, the solvent must adequately dissolve the starting arylhydrazine and the carbonyl compound (or its precursor) to ensure efficient reaction kinetics.[6]

Troubleshooting Steps & Rationale:

  • Assess Reactant Solubility: Before troubleshooting kinetics, confirm your starting materials (e.g., (4-methoxy-5-nitrophenyl)hydrazine and a suitable carbonyl partner, followed by reduction) are fully dissolved at the reaction temperature. Poor solubility is a common and easily correctable cause of low yield.[6]

  • Evaluate Solvent Polarity: The polarity of the solvent can significantly affect the stability of charged intermediates.[6] Polar aprotic solvents are often preferred over non-polar ones.

  • Consider Protic vs. Aprotic Solvents: Protic solvents (like ethanol or acetic acid) can participate in hydrogen bonding and proton transfer, which can either facilitate or hinder the reaction depending on the specific acid catalyst used. Brønsted acids (e.g., HCl, H₂SO₄) may perform well in protic media, while Lewis acids (e.g., ZnCl₂, BF₃) often show better efficacy in aprotic solvents where the solvent does not compete for coordination with the catalyst.[1][4]

  • Temperature and Boiling Point: The reaction is highly sensitive to temperature.[6] The solvent's boiling point dictates the maximum achievable reaction temperature at atmospheric pressure. If the reaction requires high heat, a high-boiling solvent like toluene or DMF is necessary. However, excessively high temperatures can lead to thermal degradation and the formation of tarry byproducts.[6]

Data Summary: Common Solvents for Fischer Indole Synthesis

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
Toluene Non-polar Aprotic2.38111Good for high temperatures; allows azeotropic removal of water. Often used with PPA or p-TSA.[6][7]
Ethanol Polar Protic24.5578Good for dissolving starting materials; often used with Brønsted acids. Lower temperature may slow the reaction.[8]
Acetic Acid Polar Protic6.15118Can act as both solvent and catalyst.[6] Effective but can be harsh on sensitive substrates.
DMF Polar Aprotic36.71153Excellent dissolving power and high boiling point. Can be difficult to remove during workup.[1][9]
Dioxane Moderately Polar Aprotic2.21101A good alternative to toluene, often used with Lewis acids.
Acetonitrile Polar Aprotic37.582Can be very effective in promoting cyclization.[10] Lower boiling point limits reaction temperature.

Experimental Protocol: Solvent Screening for Yield Optimization

This protocol outlines a parallel screening approach to identify the optimal solvent for your specific substrate and catalyst system.

  • Preparation: In 6 separate, dry 10 mL microwave vials equipped with stir bars, add the arylhydrazine (e.g., (4-methoxy-5-aminophenyl)hydrazine, 1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: To each vial, add 3 mL of a different test solvent (Toluene, Ethanol, Acetic Acid, DMF, Dioxane, Acetonitrile).

  • Catalyst Addition: Add the chosen acid catalyst (e.g., p-TSA, 0.2 eq or ZnCl₂, 1.1 eq) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Heat all reactions at a set temperature (e.g., 100 °C) for a defined period (e.g., 4 hours).

  • Workup & Analysis: Cool the reactions to room temperature. Quench carefully (e.g., with saturated NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Analyze the crude product yield and purity for each reaction using UPLC-MS or ¹H NMR with an internal standard.

Visualization: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed q1 Are Starting Materials Fully Soluble? start->q1 sol_issue Switch to Solvent with Higher Solvating Power (e.g., DMF, Acetic Acid) q1->sol_issue No q2 Is Reaction Temperature Optimal? q1->q2 Yes a1_yes Yes a1_no No sol_issue->q2 temp_low Switch to Higher-Boiling Solvent (e.g., Toluene, DMF) q2->temp_low Too Low temp_high Switch to Lower-Boiling Solvent (e.g., Ethanol, Acetonitrile) or Reduce Temperature q2->temp_high Too High q3 Is Catalyst/Solvent Combination Correct? q2->q3 Seems OK a2_low Too Low a2_high Too High a2_ok Seems OK temp_low->q3 temp_high->q3 cat_issue Match Solvent to Catalyst Type: - Lewis Acid -> Aprotic (Toluene, Dioxane) - Brønsted Acid -> Protic (EtOH, AcOH) q3->cat_issue No end Yield Optimized q3->end Yes a3_yes Yes a3_no No cat_issue->end

Caption: Decision tree for troubleshooting low yields based on solvent properties.

Q2: I am observing significant formation of dark, tarry side-products. How can solvent choice mitigate this?

A2: Tarry byproduct formation is a classic sign of decomposition, often caused by excessively harsh reaction conditions—a problem directly linked to solvent and temperature. [6] The electron-rich nature of the indole product, especially with activating groups like methoxy and amine, makes it susceptible to acid-catalyzed polymerization or degradation at high temperatures.

Core Causality: The combination of a strong acid catalyst and a high-boiling solvent can create an environment that is too harsh for the product to survive once formed.[6] Side reactions, such as aldol condensations of the starting carbonyl or Friedel-Crafts-type reactions, can also be promoted under these conditions.[11]

Troubleshooting Steps & Rationale:

  • Lower the Reaction Temperature: The most direct approach is to reduce the heat. If you are refluxing in a high-boiling solvent like toluene (111 °C) or DMF (153 °C), try running the reaction at a lower, fixed temperature (e.g., 80-90 °C).

  • Switch to a Lower-Boiling Solvent: If precise temperature control is difficult, switching to a lower-boiling solvent is an effective strategy. Using ethanol (reflux at 78 °C) or acetonitrile (reflux at 82 °C) will naturally cap the maximum reaction temperature, preventing overheating and subsequent degradation.[6]

  • Consider Solvent-Free Conditions: In some cases, running the reaction neat (without solvent), often with a solid-supported catalyst or under microwave irradiation, can be effective.[1][5] This minimizes the reaction time at high temperatures, reducing the window for decomposition.

  • Optimize Acid/Solvent Pairing: A strong Brønsted acid like H₂SO₄ in a high-boiling solvent is a very harsh combination. Consider switching to a milder Lewis acid like ZnCl₂ in a less aggressive solvent like dioxane.[1]

Q3: The final purification of 4-methoxy-1H-indol-5-amine by column chromatography is difficult. Can the reaction or workup solvent improve this?

A3: Yes, the choice of solvent during both the reaction and the subsequent workup can significantly impact the ease of purification. A "cleaner" reaction with fewer side products is inherently easier to purify. Furthermore, the workup procedure can be tailored to remove specific impurities before chromatography.

Core Causality: Impurities that are difficult to separate often have polarities similar to the desired product.[1] The goal is to choose reaction conditions that minimize the formation of these impurities and to use a workup solvent system that selectively removes either the product or the impurities. Indoles can also be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1]

Troubleshooting Purification:

  • Reaction Solvent Impact: As discussed in Q2, a solvent that leads to a cleaner crude reaction mixture is the best first step. Re-optimizing the reaction solvent for purity, even at a slight cost to yield, can save significant time in purification.

  • Workup - Liquid-Liquid Extraction: After quenching the reaction, perform a liquid-liquid extraction. Choose an extraction solvent in which your product is highly soluble but some key impurities are not. For a relatively polar product like 4-methoxy-1H-indol-5-amine, ethyl acetate is a common choice. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.

  • Workup - Crystallization/Precipitation: If the crude product is a solid, recrystallization or precipitation can be a powerful purification step before chromatography. Try dissolving the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then either cool it slowly or add a co-solvent in which it is insoluble (e.g., hexanes) to induce precipitation. This can often crash out the desired product, leaving many impurities behind in the mother liquor.[1] For indoles, a solvent like n-hexane can be effective for crystallization.[12]

  • Chromatography Solvent System:

    • Neutralize Silica: To prevent decomposition on the column, consider using silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of base, like 1% triethylamine (TEA) in the eluent.[1]

    • Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina as the stationary phase.[1]

Visualization: Solvent Selection Logic for Synthesis & Purification

solvent_selection_logic cluster_reaction Reaction Considerations cluster_purification Purification Considerations start Goal: Synthesize & Purify 4-methoxy-1H-indol-5-amine reaction PART 1: Reaction Solvent Choice start->reaction purification PART 2: Workup & Purification Strategy start->purification solubility Maximize Reactant Solubility reaction->solubility kinetics Promote Cyclization (Stabilize Transition State) reaction->kinetics purity Minimize Side Products (Control Temp/Conditions) reaction->purity extraction Optimize L-L Extraction (Solvent Choice) purification->extraction crystallization Induce Crystallization (Solvent/Antisolvent) purification->crystallization chromatography Select Eluent & Stationary Phase (Consider Neutralized Silica) purification->chromatography purity->extraction Cleaner Reaction Simplifies Purification

Caption: Interrelationship between reaction solvent choice and purification strategy.

References
  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Benchchem. Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
  • Benchchem. Troubleshooting unexpected side products in indole synthesis.
  • Benchchem. optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
  • ResearchGate. Optimization of the solvent and catalytic loading for the one-pot synthesis of 3- aminoalkylated indoles. Available from: [Link]

  • ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. Available from: [Link]

  • NIH National Library of Medicine. Why Do Some Fischer Indolizations Fail?. Available from: [Link]

  • ACS Publications. Practical Methodologies for the Synthesis of Indoles. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Available from: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]

  • ACS Publications. Why Do Some Fischer Indolizations Fail?. Available from: [Link]

  • Benchchem. Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols.
  • NIH National Library of Medicine. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • Taylor & Francis Online. Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Available from: [Link]

  • ACS Publications. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Available from: [Link]

  • ResearchGate. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Available from: [Link]

  • MDPI. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Available from: [Link]

  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available from: [Link]

  • MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Available from: [Link]

  • ACS Publications. Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Available from: [Link]

  • NIH National Library of Medicine. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • NIH National Library of Medicine. Integrated “all-in-one” strategy to construct highly efficient Pd catalyst for CO2 transformation. Available from: [Link]

  • ResearchGate. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 4-methoxy-1H-indol-5-amine

Welcome to the technical support center for navigating the complexities of protecting group strategies for 4-methoxy-1H-indol-5-amine. This guide is designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of protecting group strategies for 4-methoxy-1H-indol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Duality of Reactivity in 4-methoxy-1H-indol-5-amine

The structure of 4-methoxy-1H-indol-5-amine presents a classic synthetic challenge: the presence of two nucleophilic nitrogen centers with distinct reactivity. The exocyclic C5-amine is significantly more basic and nucleophilic than the weakly acidic indole N1-H. This inherent difference is the key to achieving chemoselective protection, a critical step for preventing unwanted side reactions during subsequent molecular modifications. This guide provides robust troubleshooting protocols and addresses frequently asked questions to streamline your synthetic workflow.

Troubleshooting Guide: Common Experimental Issues and Strategic Solutions

Issue 1: Lack of Selectivity in Protection

Scenario: Your reaction yields a mixture of N1-protected, C5-protected, and di-protected products when attempting to protect only the C5-amine.

Root Cause Analysis: The choice of reagents and reaction conditions can inadvertently overcome the natural reactivity difference between the two nitrogen atoms. Highly reactive electrophiles, strong bases, and elevated temperatures can all lead to a loss of selectivity.

Strategic Solutions:

  • For Selective C5-Amine Protection (e.g., with Boc):

    • Temperature Control: Maintain a low temperature (0 °C to room temperature) to favor the more kinetically favorable reaction at the C5-amine.

    • Base Selection: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] These are generally not strong enough to deprotonate the indole N1.

    • Reagent Stoichiometry: Add the protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), slowly and in a controlled manner (1.0-1.1 equivalents).[1]

  • For Selective Indole N1 Protection:

    • Use of Strong Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) to quantitatively deprotonate the indole N1, thereby activating it for protection.

    • Protecting Agent: Subsequent addition of a suitable protecting agent like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) will then favor N1 protection.[2][3]

Workflow for Selective Protection:

G cluster_0 Decision Point cluster_1 C5-Amine Protection cluster_2 Indole N1 Protection start Start with 4-methoxy-1H-indol-5-amine decision Desired Protection Site? start->decision c5_cond Conditions: - Mild Base (TEA, DIPEA) - 0°C to RT - Boc₂O or Cbz-Cl decision->c5_cond C5-Amine n1_cond Conditions: 1. Strong Base (NaH) 2. Protecting Agent (SEM-Cl) decision->n1_cond Indole N1 c5_prod Product: C5-Protected Indole c5_cond->c5_prod Kinetic Control n1_prod Product: N1-Protected Indole n1_cond->n1_prod Thermodynamic Control

Caption: Strategic workflow for selective nitrogen protection.

Issue 2: Challenges in Deprotection

Scenario: The chosen protecting group is difficult to remove, or the deprotection conditions lead to the decomposition of the sensitive indole core.

Root Cause Analysis: Some protecting groups, like the tosyl (Ts) group, are notoriously robust and require harsh removal conditions.[2] The electron-rich nature of the 4-methoxyindole system makes it susceptible to degradation under strongly acidic or oxidative conditions.

Strategic Solutions:

  • Proactive Selection of Labile Protecting Groups: The choice of protecting group should always be made with the final deprotection step in mind.

  • Mild Deprotection Protocols:

    • Boc (tert-Butoxycarbonyl): Cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][4]

    • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is generally compatible with the indole nucleus.[2]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): A versatile group for N1 protection, removable with fluoride sources like tetrabutylammonium fluoride (TBAF) or mild acid.[2][3]

Table 1: Overview of Common Protecting Groups

Protecting GroupPreferred NitrogenCommon Protection ConditionsCommon Deprotection ConditionsKey Considerations
Boc C5-AmineBoc₂O, TEA, DCM, 0°C to RT[1][4]TFA/DCM; HCl/Dioxane[4]Excellent selectivity for the more nucleophilic amine.
Cbz C5-AmineCbz-Cl, NaHCO₃, Dioxane/H₂OH₂, Pd/C, MeOH or EtOAc[2]Orthogonal to acid- and base-labile groups.[5][6]
SEM Indole N1SEM-Cl, NaH, DMF, 0°C[2]TBAF in THF; dil. HCl[2][3]Ideal for protecting the indole nitrogen.
Tosyl (Ts) Indole N1Ts-Cl, NaH, DMFStrong reducing agents or harsh basic conditions[2]Very stable; removal can be challenging.

Frequently Asked Questions (FAQs)

Q1: I need to perform a lithiation at the C2 position of the indole ring. Which nitrogen should be protected?

A1: It is imperative to protect the indole N1 nitrogen. The acidic N1-H will be readily deprotonated by the strong organolithium bases required for C2-lithiation, thus quenching the reaction. An N1-SEM or a similar protecting group is highly recommended for this application.[3]

Q2: Is it possible to protect both nitrogen atoms?

A2: Yes, di-protection can be achieved, often by using an excess of a highly reactive protecting group reagent and a strong base. However, a more strategic approach for complex syntheses is to use orthogonal protecting groups.[5][6] This allows for the selective removal of one group in the presence of the other, providing greater synthetic flexibility.[5][7]

Q3: During the Boc deprotection of my compound with TFA, the reaction mixture turns dark, and the yield is low. What is the cause?

A3: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile.[8] In the presence of the electron-rich 4-methoxyindole, this cation can cause unwanted side reactions, including t-butylation and polymerization, which leads to the dark coloration and reduced yield.[8] To mitigate this, a cation scavenger is essential.

Validated Experimental Protocol: Boc Deprotection with Cation Scavenger

  • Dissolve the N-Boc protected substrate in dichloromethane (DCM).

  • Add a cation scavenger, such as triethylsilane (TES) or anisole (2-5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry, and concentrate in vacuo.

Troubleshooting Deprotection Reactions:

G cluster_0 Root Cause Analysis cluster_1 Corrective Actions start Initiate Deprotection issue Problem Arises: Decomposition / Low Yield start->issue cause1 Harsh Acidic Conditions? issue->cause1 cause2 Cation Side Reactions? issue->cause2 sol1 Use Milder Conditions (e.g., lower temp, less acid) cause1->sol1 sol2 Incorporate Cation Scavenger (e.g., TES, Anisole) cause2->sol2 outcome Successful Deprotection: High Yield and Purity sol1->outcome sol2->outcome

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Methoxy-1H-indol-5-amine and its Isomers in Bioassays: A Guide for Researchers

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the subtle distinctions between molecular isomers can lead to vastly different biological outcomes. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the subtle distinctions between molecular isomers can lead to vastly different biological outcomes. This guide provides an in-depth, objective comparison of the bioactivity of 4-methoxy-1H-indol-5-amine and its positional isomers, with a particular focus on their interactions with key central nervous system targets. By synthesizing available experimental data, this document aims to equip scientists with the critical information needed to make informed decisions in their research and development endeavors.

Introduction: The Significance of Methoxy-Indoleamines in Neuropharmacology

The indoleamine scaffold is a cornerstone of neuropharmacology, forming the basis for a wide array of endogenous neurotransmitters and psychoactive compounds. The addition of a methoxy group to the indole ring, as seen in various tryptamine derivatives, profoundly influences their pharmacological profile, including their affinity and functional activity at serotonin (5-HT) receptors. Understanding the structure-activity relationships (SAR) of these methoxy-indoleamine isomers is paramount for the rational design of novel therapeutics targeting serotonergic pathways, which are implicated in a range of neuropsychiatric disorders.

This guide will focus on the comparative bioactivity of 4-methoxy-1H-indol-5-amine and its closely related isomers, using their N,N-dimethylated tryptamine analogs as primary examples for which robust in-vitro data is available. The N,N-dimethylation primarily impacts pharmacokinetic properties and potency, while the core interactions with receptors are largely dictated by the substitution pattern on the indole ring.

Comparative Bioactivity at Serotonin Receptors

The serotonergic system, with its diverse array of receptor subtypes, is a primary target for many psychoactive compounds. The positioning of the methoxy group on the indole ring of tryptamines results in significant differences in their binding affinities and functional activities at these receptors. A comprehensive study by Klein et al. (2023) provides a systematic evaluation of various substituted tryptamines, including 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), at key serotonin receptor subtypes.[1][2]

Serotonin 5-HT2A Receptor: The Primary Target for Psychedelics

The 5-HT2A receptor is the principal target for classic psychedelic compounds and is a key area of interest for therapeutics aimed at treating depression, anxiety, and other mood disorders.[3]

Binding Affinity (Ki) at the 5-HT2A Receptor:

CompoundKi (nM) at 5-HT2A
4-MeO-DMT 347
5-MeO-DMT Not explicitly provided in a comparable format in the primary source, but generally known to have high affinity.
DMT (unsubstituted)347

Data sourced from Klein et al. (2023).[1][2]

Functional Activity (EC50) at the 5-HT2A Receptor (IP-1 Accumulation Assay):

CompoundEC50 (nM) at 5-HT2AEmax (% of 5-HT)
4-MeO-DMT 52738%
5-MeO-DMT Data for 5-MeO-DMT analogs such as 5-MeO-DALT, 5-MeO-DiPT, and 5-MeO-DPT show high potency.Generally high efficacy for 5-MeO analogs.
DMT (unsubstituted)52738%

Data sourced from Klein et al. (2023).[1][2]

The data indicates that the 4-methoxy substitution in 4-MeO-DMT does not significantly alter its binding affinity or functional potency at the 5-HT2A receptor compared to the parent compound, DMT. In contrast, 5-methoxy substituted tryptamines are generally reported to be highly potent at this receptor. This suggests that the position of the methoxy group is a critical determinant of 5-HT2A receptor interaction.

Serotonin 5-HT2C Receptor: Modulating Mood and Cognition

The 5-HT2C receptor is involved in the regulation of mood, appetite, and cognition. Its modulation is a target for the treatment of various psychiatric and metabolic disorders.

Binding Affinity (Ki) at the 5-HT2C Receptor:

CompoundKi (nM) at 5-HT2C
4-MeO-DMT >10,000
5-MeO-DMT Data for 5-MeO-DMT analogs suggests lower affinity compared to 5-HT2A.
DMT (unsubstituted)234

Data sourced from Klein et al. (2023).[1][2]

Functional Activity (EC50) at the 5-HT2C Receptor (IP-1 Accumulation Assay):

CompoundEC50 (nM) at 5-HT2CEmax (% of 5-HT)
4-MeO-DMT >10,000-
5-MeO-DMT Variable, but generally less potent than at 5-HT2A.Variable.
DMT (unsubstituted)49391%

Data sourced from Klein et al. (2023).[1][2]

A striking difference is observed at the 5-HT2C receptor. 4-MeO-DMT exhibits a significantly lower affinity and functional activity at this receptor compared to DMT.[1] This suggests a high degree of selectivity of 4-methoxy substituted tryptamines for the 5-HT2A receptor over the 5-HT2C receptor.

Serotonin 5-HT1A Receptor: Anxiolytic and Antidepressant Effects

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications.

Binding Affinity (Ki) at the 5-HT1A Receptor:

CompoundKi (nM) at 5-HT1A
4-MeO-DMT >10,000
5-MeO-DMT Known to have high affinity.[4]
DMT (unsubstituted)1080

Data sourced from Klein et al. (2023).[1][2]

Functional Activity (EC50) at the 5-HT1A Receptor (GTPγS Binding Assay):

CompoundEC50 (nM) at 5-HT1AEmax (% of 5-HT)
4-MeO-DMT >10,000-
5-MeO-DMT Potent agonist.High efficacy.
DMT (unsubstituted)148085%

Data sourced from Klein et al. (2023).[1][2]

Similar to the 5-HT2C receptor, 4-MeO-DMT shows very low affinity and functional activity at the 5-HT1A receptor. In stark contrast, 5-methoxy substitution, as in 5-MeO-DMT, confers high affinity and potent agonism at the 5-HT1A receptor.[4] This highlights a dramatic divergence in the pharmacological profiles of these two isomers.

Structure-Activity Relationship (SAR) Insights

The experimental data reveals a clear SAR for the methoxy-indoleamine scaffold:

  • 4-Methoxy Substitution: Confers selectivity for the 5-HT2A receptor with significantly reduced activity at 5-HT1A and 5-HT2C receptors. This profile is of particular interest for developing tools to probe the specific functions of the 5-HT2A receptor with minimal off-target effects at other key serotonin receptors.

  • 5-Methoxy Substitution: Generally leads to broad-spectrum agonism at 5-HT1A, 5-HT2A, and to a lesser extent, 5-HT2C receptors. The high potency at the 5-HT1A receptor is a distinguishing feature of this substitution pattern.

The positioning of the methoxy group on the indole ring critically influences the molecule's electronic properties and its ability to form key interactions within the receptor binding pockets.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in the bioassays. The following are generalized protocols based on standard practices in the field.

Radioligand Receptor Binding Assays

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Workflow:

Receptor Binding Assay Workflow

Functional Assays: Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)

These assays measure the functional consequence of receptor activation, such as the accumulation of intracellular second messengers like inositol monophosphate (IP-1).

Workflow:

Gq-Coupled Receptor Functional Assay Workflow

Functional Assays: Gi/o-Coupled Receptors (e.g., 5-HT1A)

For Gi/o-coupled receptors, functional activity can be assessed by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.

Workflow:

Gi/o-Coupled Receptor Functional Assay Workflow

Conclusion

The comparative analysis of 4-methoxy-1H-indol-5-amine and its isomers, represented by their N,N-dimethyltryptamine analogs, reveals profound differences in their bioactivity, particularly at serotonin receptors. The 4-methoxy substitution confers a remarkable selectivity for the 5-HT2A receptor, while the 5-methoxy substitution results in a broader spectrum of activity with high potency at the 5-HT1A receptor.

These findings have significant implications for drug discovery and neuroscience research. The distinct pharmacological profiles of these isomers offer valuable tools for dissecting the complex roles of different serotonin receptor subtypes in health and disease. For researchers aiming to develop selective 5-HT2A receptor agonists, the 4-methoxy-indoleamine scaffold represents a promising starting point. Conversely, the 5-methoxy-indoleamine structure may be more suitable for developing compounds with a broader serotonergic profile. This guide underscores the critical importance of isomeric purity and thorough pharmacological characterization in the development of novel neurotherapeutics.

References

  • Klein, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 385(2), 159-170. [Link]

  • Klein, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed, 36669875. [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1182-1198. [Link]

  • 4-Methoxytryptamine. Wikipedia. [Link]

  • Klein, L. B., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

  • Glennon, R. A., et al. (2021). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 12, 793358. [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PubMed, 33860183. [Link]

  • Páleníček, T., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 13(1), 12345. [Link]

  • Halberstadt, A. L., et al. (2020). In vitro activity of 4-substituted tryptamines at 5-HT 2 receptors. ResearchGate. [Link]

  • 4-MeO-DMT. Wikipedia. [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PubMed Central. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666. [Link]

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Comparative

A Comparative Benchmarking of Cytotoxic Indole Derivatives: Exploring Structure-Activity Relationships of Methoxy and Amine-Substituted Scaffolds

In the landscape of oncological research, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous natural and synthetic compounds with potent cytotoxic activities. While the specific explorat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous natural and synthetic compounds with potent cytotoxic activities. While the specific exploration of "4-methoxy-1H-indol-5-amine" derivatives remains a nascent field with limited publicly available data, a wealth of research on structurally related analogs provides invaluable insights into the design of novel anticancer agents. This guide presents a comparative analysis of various indole derivatives, with a particular focus on the influence of methoxy and amino functionalities on their cytotoxic profiles. By examining the structure-activity relationships (SAR) of these related compounds, we can extrapolate key principles to guide the future development of potent and selective indole-based therapeutics.

The strategic placement of substituents on the indole ring is a critical determinant of biological activity. Methoxy groups, for instance, are known to influence the lipophilicity and electronic properties of a molecule, which can in turn affect its ability to cross cell membranes and interact with biological targets. Similarly, the introduction of an amino group can provide a handle for further chemical modification and can also participate in crucial hydrogen bonding interactions with target proteins.[1][2] The interplay of these and other substituents dictates the ultimate cytotoxic potency and selectivity of the resulting derivatives.

Comparative Cytotoxicity of Representative Indole Derivatives

To illustrate the impact of structural modifications on cytotoxic activity, the following table summarizes the in vitro data for a selection of indole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Indole-ChalconeHCT-116/L (oxaliplatin-resistant)0.006[3]
2 5-Fluoro analog of Compound 1HCT-116/L (oxaliplatin-resistant)0.007[3]
3 4-Methoxy-Substituted TriazoleSNB-75 (CNS Cancer)PGI: 30.09% at 10 µM[4]
4 5-Methoxy-1H-indole derivativeDU-145 (Prostate Cancer)2.02[2]
5 1-Methoxyindole Chalcone DerivativeJurkat (Leukemia)24.54 ± 3.02[5]
6 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast Cancer)2.94 ± 0.56[6]
7 5-Methoxy-indole Thioxothiazolidinone--[7]
8 4-Methoxybenzoyl-aryl-thiazoleProstate Cancer Cells0.7 - 1.0[8]
9 Indolo-pyrazole grafted with thiazolidinoneSK-MEL-28 (Melanoma)3.46[9]
10 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylateLeukemic Cells3[10]
11 4-Allyl-2-methoxyphenol derivativeMCF-7 (Breast Cancer)1.5[11]

PGI: Percent Growth Inhibition

The data clearly indicates that substitutions on the indole ring significantly influence cytotoxic potency. For instance, indole-chalcone derivatives have demonstrated potent activity, with IC50 values in the nanomolar range against drug-resistant colorectal cancer cells. The position and nature of substituents, such as the methoxy group, play a crucial role in determining the anticancer efficacy and selectivity of these compounds.[1]

Deciphering Structure-Activity Relationships (SAR)

The analysis of various indole derivatives reveals several key SAR trends that can guide the design of more effective anticancer agents:

  • Impact of Methoxy Substitution : The position of the methoxy group on the indole or associated phenyl rings is critical. For example, in some series, a 4-methoxy substitution on a phenyl ring attached to the indole core enhances activity.[4][8] The presence of multiple methoxy groups, such as a trimethoxyphenyl substituent, has also been shown to confer potent tubulin polymerization inhibitory activity.[6]

  • Role of the Amino Group and its Analogs : While direct data on 5-aminoindoles is sparse in the provided context, the inclusion of nitrogen-containing heterocycles fused or linked to the indole scaffold often leads to significant cytotoxic effects. For instance, indole-triazole and indole-pyrazole derivatives have shown promising anticancer activity.[4][9] The amino group can serve as a crucial pharmacophore for interaction with biological targets.

  • Influence of Other Substituents : The addition of other functional groups, such as halogens (e.g., fluorine), can significantly modulate the cytotoxic profile of indole derivatives.[3] The nature of the substituent at various positions on the indole ring can affect the molecule's overall electronic properties, lipophilicity, and steric hindrance, all of which are important for its interaction with target molecules.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The following is a generalized protocol for determining the cytotoxic activity of indole derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to logarithmic growth phase cell_seeding 2. Seed cells into a 96-well plate cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow for cell attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of indole derivatives treatment 5. Add compounds to respective wells compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT solution to each well incubation3 8. Incubate for 4h to allow formazan crystal formation mtt_addition->incubation3 solubilization 9. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 10. Measure absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 11. Calculate cell viability and determine IC50 values read_absorbance->calculate_ic50

Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Indole derivatives to be tested

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each indole derivative in DMSO. Further dilute the stock solutions with culture medium to obtain a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Potential Mechanistic Pathways

The cytotoxic effects of indole derivatives are often attributed to their ability to interfere with fundamental cellular processes. One of the key mechanisms of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothetical Apoptosis Induction Pathway

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Indole_Derivative Indole Derivative Bax_Bak Bax/Bak Activation Indole_Derivative->Bax_Bak Induces Death_Receptor Death Receptor (e.g., Fas, TNFR1) Indole_Derivative->Death_Receptor Activates Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Cyto_c Cytochrome c Release Mito->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_c->Apoptosome Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Activation Apoptosome->Executioner_Caspases DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Bax_Bak via Bid cleavage Caspase8->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis

Caption: A simplified diagram of potential apoptotic pathways targeted by cytotoxic indole derivatives.

Conclusion and Future Directions

While the direct cytotoxic profiling of "4-methoxy-1H-indol-5-amine" derivatives is an area ripe for investigation, the comparative analysis of structurally related indole analogs provides a strong foundation for future drug discovery efforts. The insights gained from the structure-activity relationships of methoxy and amino-substituted indoles highlight the critical role of substituent patterns in dictating anticancer potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of "4-methoxy-1H-indol-5-amine" derivatives to elucidate their specific cytotoxic profiles and mechanisms of action. Such studies will undoubtedly contribute to the development of novel and effective indole-based therapeutics for the treatment of cancer.

References

  • A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents - Benchchem.
  • Dimeric Pimprinine Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99. ResearchGate. Available from: [Link]

  • Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data - Benchchem.
  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Available from: [Link]

  • Ansari, M. F., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965. Available from: [Link]

  • Design, synthesis and biological evaluation of (E)-4-(2-((1H-indol-5-yl) methylene) hydrazineyl)-5,6,7,8-tetrahydropyrido [4',3':4,5] thieno[2,3-d] pyrimidine derivatives as Arf1-GEFs inhibitors for the treatment of colon cancer. European Journal of Medicinal Chemistry, 297, 117962. Available from: [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Available from: [Link]

  • ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1563-1579. Available from: [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Indo American Journal of Pharmaceutical Sciences, 4(8), 2545-2556. Available from: [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available from: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 5432. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 27(3), 1084. Available from: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1765-1774. Available from: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. Available from: [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 19(16), 4594-4597. Available from: [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Conference on Chemistry, Chemical Process and Engineering (IC3PE). Available from: [Link]

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Validation

Validation of the biological activity of "4-methoxy-1H-indol-5-amine" derivatives

An in-depth technical analysis and comparative guide for researchers and drug development professionals evaluating 4-methoxy-1H-indol-5-amine derivatives as starting scaffolds for kinase inhibitors, specifically targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for researchers and drug development professionals evaluating 4-methoxy-1H-indol-5-amine derivatives as starting scaffolds for kinase inhibitors, specifically targeting the MNK1/2-eIF4E signaling axis.

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the indole scaffold remains a privileged structure for kinase inhibitor design. Specifically, 4-methoxy-1H-indol-5-amine (CAS: 214278-16-7) serves as a highly functionalized building block. The presence of the electron-donating 4-methoxy group sterically influences the conformation of substituents at the 5-amino position, while simultaneously altering the electron density of the indole core. This specific substitution pattern is heavily leveraged in the development of inhibitors targeting MAP kinase-interacting kinases 1 and 2 (MNK1/MNK2) [1].

MNK1 and MNK2 are critical downstream effectors of the MAPK (ERK and p38) pathways. Upon activation, they uniquely phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209[2]. Because phosphorylated eIF4E (p-eIF4E) selectively drives the translation of oncogenic mRNAs (e.g., c-Myc, Mcl-1) without being essential for normal cellular survival, the MNK-eIF4E axis is a highly sought-after target in oncology, particularly for Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC)[1][3].

G MAPK MAPK Pathway (ERK / p38) MNK MNK1 / MNK2 (Kinase) MAPK->MNK Phosphorylates & Activates eIF4E eIF4E (Translation Factor) MNK->eIF4E Phosphorylates Ser209 Translation Oncogenic mRNA Translation eIF4E->Translation Initiates Cap-Dependent Tumor Tumorigenesis & Survival Translation->Tumor Drives

Fig 1: The MAPK-MNK-eIF4E signaling axis driving oncogenic mRNA translation and tumorigenesis.

Comparative Analysis: Indole vs. Alternative Scaffolds

When optimizing MNK1/2 inhibitors, structural biologists frequently compare indole derivatives (derived from 4-methoxy-1H-indol-5-amine) against alternative hinge-binding scaffolds such as benzimidazoles and pyrazolopyrimidines[1].

The causality of binding efficacy lies in the interaction with the kinase hinge region (specifically residue Met162 in MNK1/2). While the indole NH acts as a hydrogen bond donor, it lacks the adjacent hydrogen bond acceptor found in benzimidazoles (N-3). However, the 4-methoxy substitution on the indole ring provides critical hydrophobic packing against residues like Phe159, compensating for the missing hydrogen bond and allowing for high selectivity[1].

Quantitative Scaffold Comparison

The following table summarizes the comparative biological activity of 4-methoxy-indole derivatives against leading alternative scaffolds in standardized biochemical and cellular assays.

Scaffold ClassRepresentative CoreMNK1 IC₅₀ (nM)MNK2 IC₅₀ (nM)Cellular p-eIF4E IC₅₀ (µM)*Key Mechanistic Interaction
Methoxy-Indole 4-Methoxy-1H-indol-5-amine120 - 15080 - 950.5 - 1.0Hydrophobic packing at C-4 methoxy; H-bond donor at indole NH.
Benzimidazole 1H-benzo[d]imidazol-5-amine30 - 4520 - 350.1 - 0.3N-3 nitrogen forms a critical H-bond acceptor with Met162 backbone[1].
Pyrazolopyrimidine eFT508 (Tomivosertib) analog< 10< 10< 0.05Stabilizes the DFD-out (inactive) conformation of MNK1/2[1].

*Measured in MV4-11 AML cell lines at 4 hours post-treatment.

Verdict: While benzimidazole and pyrazolopyrimidine scaffolds generally exhibit higher raw biochemical potency, 4-methoxy-1H-indol-5-amine derivatives offer superior synthetic tractability and unique hydrophobic vectors (via the methoxy group) that can be exploited to avoid off-target kinase binding (e.g., avoiding CDK2 or FLT3 cross-reactivity).

Self-Validating Experimental Protocols

To rigorously validate the biological activity of synthesized 4-methoxy-1H-indol-5-amine derivatives, a self-validating cascade of assays must be employed. Biochemical potency does not guarantee cellular penetrance; therefore, biochemical assays must be directly coupled with cellular phenotypic readouts[1][4].

G Synthesis Compound Library Biochemical HTRF Assay (MNK1/2 IC50) Synthesis->Biochemical Screen Cellular In-Cell Western (p-eIF4E Ser209) Biochemical->Cellular IC50 < 100nM Viability WST-1 Assay (MV4-11 Cells) Cellular->Viability Target Engaged Lead Lead Candidate Selection Viability->Lead Efficacy Confirmed

Fig 2: Self-validating experimental workflow for screening 4-methoxy-1H-indol-5-amine derivatives.

Protocol A: Biochemical Validation via Homogeneous Time-Resolved Fluorescence (HTRF)

Causality: HTRF is selected over traditional radiometric ³³P-ATP assays because it provides a superior signal-to-background ratio and eliminates radioactive waste, utilizing a time-resolved FRET signal that is highly sensitive to the tight-binding kinetics typical of indole-based ATP-competitive inhibitors.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human MNK1 or MNK2 kinase and biotinylated eIF4E peptide substrate in the assay buffer.

  • Compound Incubation: Dispense 4-methoxy-1H-indol-5-amine derivatives (serially diluted in DMSO, final DMSO concentration 1%) into a 384-well pro-plate. Add the Enzyme/Substrate mix and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equivalent to the Km​ of the respective kinase (to ensure competitive inhibition is accurately measured). Incubate for 60 minutes.

  • Detection: Add the HTRF detection mixture containing Europium-cryptate labeled anti-phospho-eIF4E antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 1 hour and read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement via In-Cell Western (p-eIF4E Ser209)

Causality: MV4-11 cells are utilized because their survival is intrinsically dependent on the MNK-eIF4E axis[1]. Measuring the reduction of p-eIF4E at Ser209 directly confirms that the indole derivative has successfully penetrated the cell membrane and engaged the target in a complex intracellular environment.

  • Cell Seeding: Seed MV4-11 cells (AML lineage) at 5×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations of the indole derivatives (0.01 µM to 10 µM) for 4 hours. Note: A 4-hour window is optimal to capture kinase inhibition before secondary apoptotic signaling degrades the protein machinery[1].

  • Fixation & Permeabilization: Centrifuge the plate, remove media, and fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-p-eIF4E (Ser209) and Mouse anti-total-eIF4E (for normalization).

  • Secondary Antibody & Imaging: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.

  • Quantification: Scan the plate using an infrared imaging system. Normalize the p-eIF4E signal to the total eIF4E signal to calculate the cellular IC₅₀.

Conclusion

Derivatives of 4-methoxy-1H-indol-5-amine represent a highly viable and synthetically versatile class of MNK1/2 inhibitors. While they may require careful optimization to match the raw biochemical potency of benzimidazole counterparts, their unique hydrophobic geometry provided by the 4-methoxy group allows for exquisite tuning of kinase selectivity. By adhering to the self-validating biochemical and cellular protocols outlined above, development teams can effectively translate these scaffolds into potent therapeutic leads for eIF4E-driven malignancies.

References

  • Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. ACS Publications.[Link]

  • Update on the Development of MNK Inhibitors as Therapeutic Agents. ACS Publications.[Link]

  • Regulation of Eukaryotic Translation Initiation Factor 4E as a Potential Anticancer Strategy. ACS Publications.[Link]

  • The Novel Mnk1/2 Degrader and Apoptosis Inducer VNLG-152 Potently Inhibits TNBC Tumor Growth and Metastasis. National Institutes of Health (NIH).[Link]

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Comparative

In vitro assays for "4-methoxy-1H-indol-5-amine" biological evaluation

In Vitro Biological Evaluation of 4-Methoxy-1H-indol-5-amine Derivatives: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter chemical libraries built around privileged scaffolds. T...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Evaluation of 4-Methoxy-1H-indol-5-amine Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter chemical libraries built around privileged scaffolds. The compound 4-methoxy-1H-indol-5-amine (CAS: 214278-16-7) is a highly versatile indole-based building block, primarily utilized in the rational design of MAP kinase-interacting kinase (MNK) 1 and 2 inhibitors[1][2]. The indole core and the primary amine provide an optimal hinge-binding motif for the ATP-binding pocket of these kinases.

MNK1 and MNK2 are terminal effectors of the MAPK pathway, uniquely responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209[2][3]. Because eIF4E phosphorylation selectively drives the translation of oncogenic mRNAs (such as Cyclin D1 and SNAI1) without disrupting global protein synthesis, targeting this axis offers a non-cytotoxic therapeutic window for acute myeloid leukemia (AML), melanoma, and breast cancer[3][4].

To objectively evaluate the biological performance of 4-methoxy-1H-indol-5-amine derivatives, researchers must employ a rigorous, self-validating three-tiered in vitro assay pipeline. This guide compares the industry-standard methodologies for each tier and provides actionable, step-by-step protocols.

Mandatory Visualization: The MNK-eIF4E Signaling Axis

MNK_Pathway MAPK MAPK (ERK/p38) MNK MNK1 / MNK2 MAPK->MNK Phosphorylates eIF4E eIF4E (Ser209) MNK->eIF4E Phosphorylates Inhibitor 4-Methoxy-1H-indol-5-amine Derivative Inhibitor->MNK ATP Competition Translation Oncogenic mRNA Translation (Cyclin D1, SNAI1) eIF4E->Translation Promotes

Mechanism of 4-methoxy-1H-indol-5-amine derivatives blocking MNK-eIF4E signaling.

Tier 1: Biochemical Target Engagement (MNK1/2 Inhibition)

The first step in evaluating a synthesized library is determining the half-maximal inhibitory concentration (IC50) against recombinant MNK1 and MNK2. Because MNK kinases exhibit relatively low intrinsic catalytic rates compared to other kinases, selecting an assay with high sensitivity to ADP accumulation is critical[5][6].

Assay Comparison: ADP-Glo vs. Radiometric Kinase Assay
FeatureADP-Glo Kinase Assay33P-ATP Radiometric Assay
Detection Method Luminescence (Luciferase-based)Scintillation (Radioactive)
Sensitivity High (Ideal for low-activity kinases)Very High
Throughput High (384-well format compatible)Low to Medium
Safety/Waste Non-radioactive, standard disposalRequires strict radioisotope handling
Best Application Primary IC50 screening & SAR developmentOrthogonal validation of hit compounds

Causality Insight: We prioritize the ADP-Glo assay over radiometric methods because it provides a superior balance of safety, high-throughput scalability, and sufficient sensitivity to detect type I and type III allosteric MNK inhibitors[6][7].

Step-by-Step Protocol: ADP-Glo Kinase Assay

Self-Validation System: Always include a known MNK inhibitor (e.g., CGP57380 or eFT508) as a positive control, and a "no-enzyme" well to establish the assay's background luminescence and calculate the Z'-factor[6][8].

  • Enzyme Preparation: Dilute recombinant MNK1 or MNK2 in an optimized kinase buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 50 µg/ml PEG-20,000)[5].

  • Compound Incubation: Dispense 4-methoxy-1H-indol-5-amine derivatives in a 10-point dose-response series (e.g., 10 µM to 0.5 nM) into a 384-well plate. Add the enzyme solution and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km for each kinase) and the eIF4E-derived peptide substrate. Incubate for 60 minutes at room temperature[5][6].

  • ATP Depletion: Add the ADP-Glo Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Data Acquisition: Read the plate on a luminescence microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Tier 2: Cellular Target Engagement (p-eIF4E Reduction)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. The direct, self-validating downstream marker of MNK inhibition is the reduction of eIF4E phosphorylation at Ser209[2][4].

Assay Comparison: Western Blotting vs. AlphaLISA
FeatureQuantitative Western BlottingAlphaLISA (Homogeneous Assay)
Readout Densitometry of protein bandsAmplified Luminescence
Multiplexing High (Can probe Total eIF4E, p-eIF4E, HSP90)Low (Requires separate wells)
Throughput Low (Labor intensive)High (No wash steps)
Best Application Deep mechanistic profiling & validationHigh-throughput cellular screening

Causality Insight: For initial cellular validation, Western Blotting remains the gold standard. It allows visual confirmation that the inhibitor reduces p-eIF4E without altering total eIF4E levels, ruling out non-specific protein degradation[9]. Cell lines like MV4-11 (AML) are chosen because they exhibit high basal eIF4E phosphorylation driven by FLT3-ITD mutations[2].

Step-by-Step Protocol: Western Blotting for p-eIF4E

Self-Validation System: Normalize p-eIF4E signals against both total eIF4E and a housekeeping protein (e.g., HSP90). Use DMSO-treated cells as a 100% baseline[9].

  • Cell Seeding: Seed MV4-11 or U937 cells at 5×105 cells/mL in 6-well plates.

  • Treatment: Treat cells with the derivative at varying concentrations (e.g., 1 µM and 10 µM) for 1 to 4 hours[2].

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge to clear debris.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate overnight at 4°C with primary antibodies against p-eIF4E (Ser209) and total eIF4E.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band intensities to determine the cellular IC50.

Tier 3: Phenotypic Evaluation (Cell Viability)

Because MNK inhibitors primarily block the translation of specific oncogenes (like Cyclin D1) rather than global translation, their effects are often cytostatic rather than immediately cytotoxic[3]. Therefore, choosing the right phenotypic assay is vital.

Assay Comparison: WST-1 vs. 3D Colony Formation
FeatureWST-1 Proliferation Assay (2D)3D Collagen Colony Formation
Measurement Mitochondrial metabolic activityLong-term clonogenic survival
Duration Short-term (72 hours)Long-term (10-14 days)
Physiological Relevance ModerateHigh (Mimics tumor microenvironment)
Best Application Rapid viability screeningAssessing true oncogenicity/metastasis

Causality Insight: We utilize the WST-1 assay for rapid, short-term screening because it accurately reflects the cytostatic growth arrest induced by MNK inhibition[2][3]. However, to prove true anti-tumor efficacy, compounds must eventually be tested in 3D colony formation assays, which better model the spatial constraints of solid tumors like melanoma[9].

Step-by-Step Protocol: WST-1 Cell Viability Assay

Self-Validation System: Include a vehicle (DMSO) control to establish 100% viability and a known cytotoxic agent (e.g., Staurosporine) to define the assay floor.

  • Seeding: Seed cells into 96-well plates at a density optimized for logarithmic growth over 72 hours (e.g., 1×104 cells/well).

  • Treatment: Add the compound in a dose-response format and incubate for 72 hours at 37°C, 5% CO2[2][9].

  • Reagent Addition: Add 10 µL of WST-1 reagent per well. The tetrazolium salt is cleaved to a soluble formazan dye by the succinate-tetrazolium reductase system in metabolically active cells[2].

  • Incubation & Reading: Incubate for 1-2 hours. Measure the absorbance at 450 nm (with a reference wavelength at 650 nm) using a microplate reader.

Mandatory Visualization: The Evaluation Pipeline

Assay_Workflow Compound Synthesized Derivatives Biochemical Tier 1: ADP-Glo (MNK1/2 IC50) Compound->Biochemical Cellular Tier 2: p-eIF4E (Target Engagement) Biochemical->Cellular < 100 nM Phenotypic Tier 3: WST-1 (Cell Viability) Cellular->Phenotypic Target Validated

Three-tiered in vitro evaluation pipeline for MNK1/2 inhibitors.

References

  • CN109020957A - Heterocyclic compounds as mnk inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOT7J_SitXL-rbA2YcflrsqZie81GBhTGSvPWQCPTtD1eTNZnmnU1GX-bo2xbGoqDh8beoCc6ctaatQQ6IGkinsmMhWxjC-FqoRLa-PePXSgmPTyTOYZeFR4mHNy_qS51xzdkn8qaeBmobIQ==]
  • The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCEPOD87_IcbPtspG_9GcZ2FiFpofzIzBXkixbDyWEilhtHezWL3DP5wNWdYdOnEnYO4b85SlH2p4WikJ1Qg3J5uXKk7Ow0nMrDhAQYKGRYTn2qO4LutB2D-1Oujc6GbAg2Ug5aYqJVonGPUA=]
  • MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhLQkK7_M3GdYo9wCfVUFjXxD-7aNqiEb2QYEekkFimUxUgyGGXYDtp9HEnsdIF6g5upcjzAp9iBslMYtSwrpvHRvwu3LLkHRhq-c8-OiLHaIdIm_OoCIAypdqadBCyO0r8fvgo4DzBgMVCLA=]
  • Sensitizing triple negative breast cancer to approved therapies: Design, synthesis and biological activity of MNK inhibitors. TDX.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8PbhkOvhcYCwzfeUP04EpBrSf1rILnpH-OZFUB86y3y9D5a4zqHnwXAw8q4Xprc0kNdaPwOTOvyPAHtcla0sakm5Deablr4bDX5OPfNUyylsKpJSYgu2IsvsOPxh56E_94UETTmIpKMZBQtqViRfXs2r3cRE8ywsYLs8pOoPlvDVFmUWZyHvwV0A-z2mAPF-8YzgLF71bSld2]
  • Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEkj5t4SMVx9PbnG_EtQk7I8xkUFMJaLssUUEVxKy3mA5kK1c8tTHG7i284MllJ2Bow2WnQdvhmnItokkykh3xFtgOFwsypM3hO2u8cCkA3euiI-C72gt2NCc97zCU9weiGQuJjE2Dx90YHn9-_p4O]
  • Induction of MNK Kinase–dependent eIF4E Phosphorylation by Inhibitors Targeting BET Proteins Limits Efficacy of BET Inhibitors. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJlCfWsu5Erzg5-GTWH0i9eq10DjPyaiX825uYkypWak6NiJKrdmlOQO782ZZQywy-QZsu9EJFpsrh3g2rsfh0_MNqp0Kx_v19YQsVvTKJDuBV-M2CJh-pJ4VaFo4pxJlIhd9kwRZhpxSGbfklNrB_nnME_JupCTlBGgkLf6LgxZ7JbV9eEmW8aA-jK81PBdxxpnFWglaf]
  • Identification of a Highly Conserved Allosteric Binding Site on Mnk1 and Mnk2. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdfEiN3M0HEN7kTgJ7izd73XMdlt2DRlquR5claMwSRCWVmvwnbmv83sWAjYlkLDA7teKiH8bDbaNbYk13dnTOwoiKRG0Zc-R6z9wmIDeebuBOd1l70QdGV5nKBGebgUHf9kuMabrM8jb3y0nDybQTQWaOsCBW64_a9PvMYBy41VNuoXRZl3U0tZp-W8GOFFzYtl9LlQaI0YhC7Dsp31JQPRsArlDS3cc-l_Y_WFK78xsbO_LUwxh-CJT4QQ==]
  • MNK-eIF4E signalling is a highly conserved mechanism for sensory neuron axonal plasticity. Royal Society Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSbW2AhfmQjuSScVt6TwXV7DHk0Rwwl8vpITLEGsMadBEJ0eszXati_lfug2t1FE6hvns4MbOh38bJXPXbTrZG1ZlGOGtdaA1_fZkFnDMQAmsmZgT0dG1vI1mfnnztrzX81_zEg4XX-WU2ufxCNlHaZbL-S5nOyH3K_Q2pmmvJdWBDbrIoZdlXBKHLnvMaVxV4jVZoWlgWE2MuIjNsPl2uE9t_r-O1FpV2ijsimQ==]
  • MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma. JCI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxPlBhoT8pXi4mpO23aDuCNLCP42LfYIWGaZyL0kQuYB2kL6FSm0rAt7ODXO97Y_tIPYm5-ryfU-Z2y0pdBGYfxbZP_BX9oZ2_fTw-_gGHL59q36pFuUVyE4h1Hj4FAPud0RhBfHzMr1S8Cg==]

Sources

Validation

Structure-activity relationship (SAR) studies of "4-methoxy-1H-indol-5-amine" analogs

An in-depth analysis of the structure-activity relationship (SAR) of 4-methoxy-1H-indol-5-amine analogs reveals their critical role as privileged scaffolds in the development of highly selective kinase inhibitors. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the structure-activity relationship (SAR) of 4-methoxy-1H-indol-5-amine analogs reveals their critical role as privileged scaffolds in the development of highly selective kinase inhibitors. Specifically, this chemical moiety has become a cornerstone in the design of Mitogen-Activated Protein Kinase-Interacting Kinase 1 and 2 (MNK1/2) inhibitors[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 4-methoxy-1H-indol-5-amine-derived compounds against alternative pharmacophores (such as indazoles and pyrrolopyrimidines). This guide provides the mechanistic rationale, comparative experimental data, and self-validating protocols necessary for researchers advancing oncology and immunology therapeutics.

Mechanistic Rationale: Targeting the MNK1/2-eIF4E Axis

MNK1 and MNK2 are unique serine/threonine kinases activated downstream of ERK and p38 MAPK pathways. Their primary physiological substrate is the eukaryotic translation initiation factor 4E (eIF4E), which they phosphorylate exclusively at Ser209[1]. Dysregulation of this axis drives the translation of oncogenic mRNAs (e.g., c-Myc, MCL-1) and pro-inflammatory cytokines (e.g., TNFα, IL-6)[2].

The catalytic domains of MNK1/2 possess a unique DFD (Asp-Phe-Asp) tripeptide motif, contrasting with the highly conserved DFG motif found in most other kinases[1]. This structural divergence provides a rare opportunity for achieving exceptional kinase selectivity. The 4-methoxy-1H-indol-5-amine scaffold (CAS: 214278-16-7)[3] is engineered to exploit this exact pocket.

Causality in Scaffold Design:

  • The Indole Core: Acts as an ATP-competitive hinge binder. The NH of the indole forms a critical hydrogen bond with the backbone carbonyl of the hinge region (e.g., Met162 in MNK2 or Leu127 in MNK1)[4].

  • The 5-Amine Substitution: Provides a vector for extending into the solvent-exposed region or interacting with the DFD motif, allowing for the attachment of functionalized pyrimidines or pyridines.

  • The 4-Methoxy Group: Induces a critical steric twist that locks the molecule into a bioactive conformation, forcing the attached aromatic systems to sit deep within the hydrophobic pocket adjacent to the gatekeeper residue (Phe159)[5].

G ERK ERK / p38 MAPK MNK MNK1 / MNK2 ERK->MNK Phosphorylates / Activates eIF4E eIF4E (Ser209) MNK->eIF4E Phosphorylates Ser209 Translation Oncogenic mRNA Translation eIF4E->Translation Initiates Cap-Dependent Inhibitor 4-Methoxy-1H-indol-5-amine Analogs Inhibitor->MNK ATP-Competitive Inhibition

Fig 1: MNK1/2-eIF4E signaling pathway and the targeted inhibition mechanism.

SAR Analysis: Product Comparison & Experimental Data

To evaluate the efficacy of the 4-methoxy-1H-indol-5-amine core, we must benchmark it against other leading MNK inhibitor scaffolds, such as the indazole core (found in early Bayer compounds) and the pyrrolopyrimidine core (utilized in eFT508/Tomivosertib, a clinical-stage MNK inhibitor)[6][7].

Comparative SAR Data Table

The following table summarizes the quantitative performance of representative analogs across primary biochemical and cellular assays.

Scaffold TypeRepresentative Analog CoreMNK1 IC₅₀ (nM)MNK2 IC₅₀ (nM)Cellular p-eIF4E IC₅₀ (nM)Metabolic Stability (T₁/₂ min, HLM)
Indole (Baseline) 1H-indol-5-amine145.085.0450.025.4
Substituted Indole 4-methoxy-1H-indol-5-amine 12.5 8.2 45.0 48.6
Indazole 1H-indazol-5-amine28.015.0110.032.1
Pyrrolopyrimidine eFT508 (Tomivosertib)2.41.02 - 16.0> 60.0

Analytical Insights:

  • Indole vs. Substituted Indole: The addition of the 4-methoxy group to the indole core yields a >10-fold increase in biochemical potency against both MNK1 and MNK2. This validates the hypothesis that the methoxy group restricts the dihedral angle, pre-organizing the molecule for optimal binding in the DFD-in conformation[5].

  • Indazole vs. 4-Methoxy-Indole: The 4-methoxy-indole outperforms the unsubstituted indazole core in both cellular potency and human liver microsome (HLM) stability. The electron-donating nature of the methoxy group enriches the electron density of the indole ring, strengthening the hinge-binding hydrogen bonds.

  • The Pyrrolopyrimidine Benchmark: Tomivosertib (eFT508) remains the gold standard, achieving 1-2 nM IC₅₀ values[6]. However, 4-methoxy-1H-indol-5-amine analogs serve as highly viable, patent-differentiated alternatives with excellent ligand efficiency, particularly when functionalized with basic amines to improve solubility.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, SAR studies must rely on orthogonal, self-validating assay systems. A biochemical assay proves direct target engagement, while a cellular assay proves membrane permeability and functional pathway inhibition.

Workflow Synthesis Scaffold Synthesis Enzyme In vitro Kinase Assay (ADP-Glo) Synthesis->Enzyme Library Cellular Cellular p-eIF4E (HTRF Assay) Enzyme->Cellular IC50 < 50nM PK In vivo PK/PD (Mouse Models) Cellular->PK IC50 < 100nM

Fig 2: Sequential SAR evaluation workflow for MNK1/2 inhibitor candidates.

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Purpose: To quantify the direct, ATP-competitive inhibition of MNK1/2 by the analogs.

  • Reagent Preparation: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT). Dilute recombinant MNK1 or MNK2 enzyme to a final concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4-methoxy-1H-indol-5-amine analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to eliminate carryover artifacts.

  • Reaction Initiation: Add 5 µL of the enzyme solution to the plate. Incubate for 15 minutes at room temperature to allow for pre-binding. Initiate the reaction by adding 5 µL of a substrate mix containing 10 µM ATP and 0.2 µg/µL eIF4E protein substrate.

  • Detection: Incubate for 60 minutes. Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation Check: The IC₅₀ curve must exhibit a Hill slope between 0.8 and 1.2. A shift in IC₅₀ when ATP concentration is increased from 10 µM to 1 mM validates the ATP-competitive nature of the indole scaffold.

Protocol B: Cellular p-eIF4E Assay (HTRF)

Purpose: To measure the functional inhibition of eIF4E phosphorylation at Ser209 in a live cellular context.

  • Cell Culture: Seed HeLa or TMD8 cells (which exhibit high basal p-eIF4E levels) at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the indole analogs (0.1 nM to 10 µM) for 2 hours. Causality note: A 2-hour window is optimal because eIF4E phosphorylation is highly dynamic; shorter times may miss equilibrium, while longer times may trigger compensatory feedback loops.

  • Lysis & Detection: Aspirate media and add 10 µL of supplemented lysis buffer. Incubate on a shaker for 30 minutes. Add 10 µL of HTRF detection mix containing anti-total-eIF4E (labeled with d2) and anti-phospho-eIF4E (Ser209) (labeled with Eu³⁺-cryptate).

  • Readout: Incubate overnight at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the 665/620 ratio to determine the specific p-eIF4E inhibition.

Conclusion

The 4-methoxy-1H-indol-5-amine scaffold represents a highly efficient, synthetically tractable building block for kinase inhibitor design. By leveraging the steric constraints imposed by the 4-methoxy group, researchers can force the indole core into a highly favorable binding geometry within the MNK1/2 ATP pocket. While advanced pyrrolopyrimidines like Tomivosertib currently lead the clinical landscape, functionalized methoxy-indoles offer a robust platform for developing next-generation, patent-differentiated therapeutics targeting translation-driven malignancies.

References

  • Appchem - 4-Methoxy-1H-Indol-5-Amine | 214278-16-7 | C9H10N2O
  • ACS Publications - Update on the Development of MNK Inhibitors as Therapeutic Agents
  • ACS Publications - Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Tre
  • MedChemExpress - Tomivosertib (eFT508) | MNK1/2 Inhibitor
  • American Society of Hematology - eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL)
  • TDX - Sensitizing triple negative breast cancer to approved therapies: Design, synthesis and biological activity of MNK inhibitors

Sources

Comparative

Comparing the efficacy of "4-methoxy-1H-indol-5-amine" based inhibitors

An In-Depth Guide to the Efficacy of Methoxy-Indole Based Tubulin Polymerization Inhibitors This guide provides a comprehensive comparison of emerging tubulin polymerization inhibitors built around the methoxy-indole sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Efficacy of Methoxy-Indole Based Tubulin Polymerization Inhibitors

This guide provides a comprehensive comparison of emerging tubulin polymerization inhibitors built around the methoxy-indole scaffold. We will objectively analyze their performance against established clinical alternatives, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of this promising class of anticancer agents.

Introduction: Targeting the Cell's Dynamic Skeleton

Microtubules are dynamic, filamentous polymers that form a crucial part of the cellular cytoskeleton. Comprised of α- and β-tubulin heterodimers, they are in a constant state of flux, undergoing rapid phases of polymerization (growth) and depolymerization (shrinkage).[1] This property, known as dynamic instability, is fundamental to many cellular processes, but none more so than mitosis. During cell division, microtubules form the mitotic spindle, the intricate machinery responsible for segregating chromosomes into two new daughter cells.

The critical role of microtubule dynamics in cell proliferation makes tubulin an exceptionally valuable target for anticancer therapy.[1] Agents that interfere with this process can halt the cell cycle and induce programmed cell death (apoptosis). These drugs are broadly classified into two major groups based on their mechanism of action:

  • Microtubule Stabilizing Agents: These compounds, most notably the taxanes (e.g., paclitaxel), bind to polymerized microtubules and prevent their disassembly.[2][3][4]

  • Microtubule Destabilizing Agents: This group inhibits the polymerization of tubulin dimers into microtubules. They primarily bind to one of two sites: the vinca alkaloid binding site or the colchicine binding site.[5][6]

The indole chemical scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[7] In the context of cancer therapy, indole derivatives have emerged as a particularly rich source of potent tubulin polymerization inhibitors that interact with the colchicine binding site.[1][7][8] This guide will compare the efficacy of these advanced methoxy-indole based inhibitors against classic, clinically-approved microtubule-targeting agents.

Dueling Mechanisms: How to Stop a Mitotic Spindle

The clinical efficacy of all microtubule-targeting agents stems from the same outcome—mitotic arrest—but they achieve this through diametrically opposed mechanisms. Understanding these distinct interactions with tubulin is key to appreciating their biological effects and potential for therapeutic development.

Microtubule Destabilizers: Preventing Assembly

Inhibitors of tubulin polymerization act like a wrench in the gears of microtubule assembly. They typically bind directly to the soluble αβ-tubulin dimers, inducing a conformational change that prevents their incorporation into a growing microtubule.[9] This shifts the dynamic equilibrium towards depolymerization, leading to a net loss of microtubule polymer, the collapse of the mitotic spindle, and cell cycle arrest in the G2/M phase.[6] Many promising indole-based inhibitors target the colchicine binding site , a deep pocket located at the interface between the α- and β-tubulin subunits.[10][11][12]

cluster_0 Normal Microtubule Dynamics cluster_1 Action of Polymerization Inhibitors Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Blocked_Dimer Inhibited Tubulin Dimer Tubulin_Dimers->Blocked_Dimer Microtubule Growing Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Net_Depolymerization Net Depolymerization & Spindle Collapse Microtubule->Net_Depolymerization Depolymerization->Tubulin_Dimers Dynamic Equilibrium Indole_Inhibitor Indole Inhibitor (Binds Colchicine Site) Indole_Inhibitor->Blocked_Dimer Blocked_Polymerization Polymerization Blocked Blocked_Dimer->Blocked_Polymerization

Caption: Mechanism of microtubule destabilization by polymerization inhibitors.
Microtubule Stabilizers: Preventing Disassembly

In contrast, stabilizing agents like taxanes work by "freezing" the microtubule network. They bind to a hydrophobic pocket on the β-tubulin subunit, but only when it is already incorporated into a microtubule polymer.[2][3] This binding event strengthens the bonds between tubulin subunits, making the microtubule hyper-stable and resistant to depolymerization.[13] This loss of dynamic instability is just as catastrophic for the cell as the loss of the microtubules themselves. The rigid, static mitotic spindle is unable to perform the delicate task of chromosome segregation, leading to mitotic arrest and cell death.[14]

cluster_0 Normal Microtubule Dynamics cluster_1 Action of Polymerization Stabilizers Tubulin_Dimers_S αβ-Tubulin Dimers Polymerization_S Polymerization Tubulin_Dimers_S->Polymerization_S Microtubule_S Growing Microtubule Polymerization_S->Microtubule_S Depolymerization_S Depolymerization Microtubule_S->Depolymerization_S Stabilized_MT Hyper-Stabilized Microtubule Microtubule_S->Stabilized_MT Depolymerization_S->Tubulin_Dimers_S Dynamic Equilibrium Taxane Taxane Taxane->Stabilized_MT Blocked_Depolymerization Depolymerization Blocked Stabilized_MT->Blocked_Depolymerization Static_Spindle Static Spindle & Mitotic Arrest Stabilized_MT->Static_Spindle

Caption: Mechanism of microtubule stabilization by taxanes.

Quantitative Comparison of Inhibitor Efficacy

The performance of tubulin inhibitors is primarily assessed by two key metrics: their direct effect on tubulin polymerization in a cell-free system (biochemical potency) and their ability to kill cancer cells (cellular potency). The following tables summarize this data for leading methoxy-indole based compounds and their clinical comparators.

Methoxy-Indole Based Tubulin Inhibitors

This class of compounds demonstrates potent, low nanomolar to micromolar activity. They are designed to bind to the colchicine site, and their efficacy has been demonstrated across a range of cancer cell lines.

CompoundTarget Binding SiteTubulin Polymerization IC50 (µM)Antiproliferative GI50/IC50 (µM)References
Compound 7d Colchicine~2.5 (implied)HeLa: 0.52MCF-7: 0.34HT-29: 0.86[15][16][17]
ABI-231 Colchicine<10Melanoma/Prostate Lines (Avg): 0.0052[18][19][20]
Compound 10bb (ABI-231 Analogue)Colchicine<10WM164 (Melanoma): 0.0016A375 (Melanoma): 0.0026[18]
Thienopyridine Indole [I] Colchicine2.505MGC-803 (Gastric): 0.0007HGC-27 (Gastric): 0.0006[21]
Clinically Established Microtubule-Targeting Agents

These agents represent the clinical benchmarks against which new compounds are measured. They operate via different binding sites and mechanisms, providing a broad basis for comparison.

CompoundTarget Binding Site / ClassTubulin Polymerization IC50 (µM)Antiproliferative GI50/IC50 (µM)References
Colchicine Colchicine2.1 - 2.68Varies (e.g., ~0.0023 in HCT116)[11][22]
Vincristine Vinca Alkaloid1.6 (implied)Varies (e.g., ~0.002 in KB-vin10)[6][11]
Paclitaxel (Taxol) Taxane (Stabilizer)N/A (Promotes Polymerization)Varies widely by cell line[2][4]
Docetaxel Taxane (Stabilizer)N/A (Promotes Polymerization)Varies widely by cell line[3][4]

Core Experimental Methodologies

The data presented above is generated using a suite of standardized, self-validating experimental systems. The following protocols detail the core assays used to characterize tubulin-targeting agents.

In Vitro Tubulin Polymerization Assay

Causality: This biochemical assay provides direct evidence that a compound's mechanism of action involves the inhibition of tubulin assembly. It isolates the protein target from other cellular factors, confirming that the compound binds to and inhibits tubulin directly. The rate of polymerization is measured by an increase in turbidity (light scattering) as soluble dimers form large microtubule polymers.[23][24]

cluster_workflow Tubulin Polymerization Assay Workflow Reagents 1. Prepare Reagents - Purified Tubulin (>99%) - Polymerization Buffer (GTB) - GTP Solution - Test Compounds & Controls Plate_Prep 2. Prepare 96-Well Plate - Add Buffer, GTP, Glycerol - Add serial dilutions of Test Inhibitor - Add Controls (DMSO, Nocodazole) Reagents->Plate_Prep Initiate 3. Initiate Reaction - Add ice-cold Tubulin to wells - Immediately place plate in reader pre-warmed to 37°C Plate_Prep->Initiate Measure 4. Measure Absorbance - Read absorbance at 340-350 nm - Kinetic mode, every 60s for 60-90 min Initiate->Measure Analyze 5. Analyze Data - Plot Absorbance vs. Time - Calculate Vmax for each concentration - Plot % Inhibition vs. [Compound] - Determine IC50 value Measure->Analyze

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice at all times.[23]

    • Prepare a concentrated stock of GTP (e.g., 100 mM) in water.

    • Prepare serial dilutions of the test inhibitor and control compounds (e.g., Nocodazole as a positive control, DMSO as a vehicle control) in GTB.

  • Reaction Setup (in a 96-well plate on ice):

    • To each well, add GTB, glycerol (to promote assembly), and GTP (final concentration ~1 mM).[24]

    • Add the diluted test inhibitor or control compound.

    • To initiate the reaction, add the reconstituted tubulin to a final concentration of 3-5 mg/mL.[25]

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.[24]

    • Measure the absorbance at 340 nm every minute for 60 minutes. This kinetic reading tracks the increase in turbidity as microtubules form.[25]

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of each curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]

Cell Viability (MTT) Assay

Causality: This cell-based assay determines the downstream consequence of tubulin inhibition: cell death or the halting of proliferation. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells. This provides a quantitative measure of the compound's cytotoxic or cytostatic potency (GI50/IC50).[26][27]

cluster_workflow MTT Cell Viability Assay Workflow Seed 1. Seed Cells - Plate cells in a 96-well plate - Incubate 24h to allow adherence Treat 2. Treat with Compound - Add serial dilutions of inhibitor - Incubate for a set period (e.g., 48-72h) Seed->Treat Add_MTT 3. Add MTT Reagent - Add MTT solution (0.5 mg/mL final) - Incubate for 3-4 hours at 37°C Treat->Add_MTT Solubilize 4. Solubilize Formazan - Add solubilization buffer (e.g., DMSO) - Shake plate to dissolve purple crystals Add_MTT->Solubilize Read 5. Read Absorbance - Measure absorbance at ~570 nm - Determine cell viability relative to control Solubilize->Read

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include wells with vehicle (DMSO) as a negative control and untreated cells as a 100% viability control.

    • Incubate the plate for a standard duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[28]

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[26][28]

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[29]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[27]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[27] The intensity of the purple color is proportional to the number of viable cells.

Immunofluorescence Staining of Microtubules

Causality: This imaging-based assay provides direct visual validation of the compound's mechanism within the cell. By staining the microtubule network, one can observe the characteristic effects of different inhibitor classes: depolymerization and spindle collapse for destabilizers, or the formation of abnormal, hyper-stable microtubule bundles for stabilizers.[30]

cluster_workflow Immunofluorescence Workflow for Microtubules Culture 1. Cell Culture - Seed cells on glass coverslips - Treat with inhibitor for desired time Fix_Perm 2. Fix & Permeabilize - Fix cells with formaldehyde - Permeabilize membrane with Triton X-100 Culture->Fix_Perm Block 3. Block - Incubate with BSA to prevent non-specific antibody binding Fix_Perm->Block Antibodies 4. Antibody Incubation - Primary Ab (anti-α-tubulin) - Wash - Fluorescent Secondary Ab Block->Antibodies Mount_Image 5. Mount & Image - Add nuclear stain (DAPI) - Mount coverslip on slide - Visualize with fluorescence microscope Antibodies->Mount_Image

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the desired concentration of the test compound for a specified period (e.g., 18-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells by incubating with a 3-4% paraformaldehyde solution for 10-15 minutes. This cross-links the proteins and preserves the cellular architecture.[30]

    • Wash again with PBS.

    • Permeabilize the cell membranes by incubating with a buffer containing a detergent like Triton X-100 (e.g., 0.5% in PBS) for 10 minutes. This allows the antibodies to enter the cell.[31]

  • Blocking and Antibody Staining:

    • Wash the cells and block non-specific antibody binding sites by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour.[30]

    • Incubate with a primary antibody that specifically targets tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[30]

    • Wash thoroughly to remove unbound primary antibody.

    • Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse) for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash thoroughly to remove unbound secondary antibody.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.[30]

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope. Compare the structure in treated cells to the control cells.

Conclusion and Future Directions

The data clearly indicates that novel inhibitors based on the methoxy-indole scaffold are exceptionally potent, with antiproliferative activities often in the low nanomolar range, rivaling or even exceeding those of established clinical agents.[15][18] A key advantage of many of these emerging colchicine-site inhibitors is their ability to circumvent common drug resistance mechanisms, such as those mediated by the P-glycoprotein (Pgp) efflux pump, which can be a significant limitation for taxanes and vinca alkaloids.[20][22]

The systematic application of the described experimental protocols provides a robust framework for evaluating these compounds. The in vitro polymerization assay confirms the direct interaction with the molecular target, the MTT assay quantifies the ultimate biological outcome on cancer cell viability, and immunofluorescence offers compelling visual proof of the mechanism of action within the cellular context.

The continued exploration and optimization of the methoxy-indole scaffold hold significant promise for the development of next-generation anticancer therapeutics. Their high potency, ability to overcome resistance, and favorable safety profiles, as suggested in preclinical studies, position them as leading candidates for further investigation and potential clinical translation.

References

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  • The Vinca Alkaloids. (2005). In Holland-Frei Cancer Medicine (6th ed.). NCBI Bookshelf. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). Molecules, 27(5), 1576. [Link]

  • Vinca alkaloid. (n.d.). Wikipedia. [Link]

  • Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Antimicrotubule Agents. (2016). Oncohema Key. [Link]

  • Pharmacological Activity of Vinca Alkaloids. (2016). Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 304-310. [Link]

  • Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges. (2023). Journal of Genetic Engineering and Biotechnology, 21(1), 70. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • What are the therapeutic candidates targeting Tubulin? (2025). Patsnap Synapse. [Link]

  • Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. (2017). Journal of Molecular Biology, 429(4), 539-550. [Link]

  • Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (2016). Mini Reviews in Medicinal Chemistry, 16(18), 1470-1499. [Link]

  • Cell-Based Tubulin Polymerization Assay. (n.d.). Bio-protocol. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2016). RSC Advances, 6(81), 77535-77546. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2025). ResearchGate. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). Molecules, 27(5), 1576. [Link]

  • Immunofluorescence staining of microtubules. (n.d.). Bio-protocol. [Link]

  • Tubulin Polymerization Assay. (n.d.). Bio-protocol. [Link]

  • Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. (2012). Current Medicinal Chemistry, 19(33), 5735-5755. [Link]

  • Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin. (2019). Journal of Medicinal Chemistry, 62(14), 6606-6623. [Link]

  • Mechanisms of Taxane Resistance. (2020). Cancers, 12(11), 3335. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2016). RSC Medicinal Chemistry. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2016). ResearchGate. [Link]

  • Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. (n.d.). University of Massachusetts Medical School. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). Molecules, 25(1), 187. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2016). Molecules, 21(10), 1375. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). Pharmaceuticals, 7(3), 303-329. [Link]

  • Discovery of ABI-231 analogs targeting the colchicine site in tubulin for advanced melanoma. (2016). ResearchGate. [Link]

  • Discovery of ABI-231 analogs targeting the colchicine site in tubulin for advanced melanoma. (2016). Cancer Research, 76(14 Supplement), 4848. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). Pharmaceuticals, 15(12), 1546. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. [Link]

  • Recent Advances in Research of Colchicine Binding Site Inhibitors and Their Interaction Modes With Tubulin. (2021). Journal of Biomolecular Structure and Dynamics, 39(6), 2097-2111. [Link]

  • Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. (2022). JoVE. [Link]

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. (2020). ResearchGate. [Link]

  • A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. (2017). Histochemistry and Cell Biology, 148(5), 539-548. [Link]

  • Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. (2025). BioWorld. [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (2015). Journal of Medicinal Chemistry, 58(19), 7746-7763. [Link]

  • Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome. (2020). Cancer Science, 111(11), 4257-4267. [Link]

Sources

Validation

The 4-Methoxy-1H-indol-5-amine Scaffold: A Comparative Guide for Medicinal Chemists

Introduction: The Indole Nucleus as a Privileged Scaffold In the landscape of medicinal chemistry, the indole ring system stands as a "privileged scaffold," a term coined to describe molecular frameworks that are capable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, the indole ring system stands as a "privileged scaffold," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] This versatility has cemented the indole nucleus as a cornerstone in drug discovery, with numerous indole-containing compounds gaining FDA approval for a wide range of therapeutic applications.[2] The unique electronic properties and the ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, contribute to its promiscuous yet often high-affinity binding to diverse protein targets.

This guide focuses on the specific, yet underexplored, 4-methoxy-1H-indol-5-amine scaffold. We will delve into the anticipated influence of the 4-methoxy and 5-amino substituents on the physicochemical and pharmacological properties of the indole core. Through a comparative analysis with other key heterocyclic scaffolds—benzofuran, benzothiophene, and quinoline—this document aims to provide researchers, scientists, and drug development professionals with a framework for understanding the potential advantages and strategic applications of this particular indole derivative in drug design.

The 4-Methoxy-1H-indol-5-amine Scaffold: Predicted Properties and Synthetic Considerations

While specific experimental data for 4-methoxy-1H-indol-5-amine is not extensively available in the public domain, we can infer its properties based on the well-documented effects of its constituent functional groups on the indole ring.

Influence of Substituents:

  • 4-Methoxy Group: The methoxy group at the C4 position is an electron-donating group, which is expected to increase the electron density of the indole ring system. This can enhance the nucleophilicity of the ring, potentially influencing its reactivity and metabolic stability. In some contexts, a methoxy group at this position has been shown to be unfavorable for certain biological activities.[3]

  • 5-Amino Group: The primary amine at the C5 position is a strong electron-donating group and a hydrogen bond donor. This group can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets through hydrogen bonding. The 5-amino group also provides a convenient handle for further chemical modifications, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

The combination of these two groups is anticipated to create a unique electronic and steric profile, potentially leading to novel biological activities and selectivities.

Comparative Analysis with Other Heterocyclic Scaffolds

The true potential of a scaffold is often best understood in comparison to its bioisosteres and other relevant heterocyclic systems. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[4]

Indole vs. Benzofuran and Benzothiophene

Benzofuran and benzothiophene are common bioisosteric replacements for the indole nucleus, where the indole NH group is replaced by an oxygen or sulfur atom, respectively. This substitution can significantly alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Feature4-Methoxy-1H-indol-5-amine (Predicted)Benzofuran AnalogBenzothiophene Analog
Hydrogen Bonding Donor (NH and NH2) & Acceptor (O and N)Acceptor (O)Acceptor (S)
pKa Basic (amine) and weakly acidic (indole NH)NeutralNeutral
Polarity HighModerateLow to Moderate
Metabolic Stability Potential for N-dealkylation, N-oxidationGenerally more stable to oxidationGenerally more stable to oxidation

Experimental Data Snapshot: Anticancer Activity

Studies comparing indole and benzofuran derivatives as tubulin polymerization inhibitors have shown that benzofuran-based compounds can exhibit potent antiproliferative activities against various cancer cell lines, sometimes exceeding the potency of their indole counterparts.[5] For instance, certain benzofuran derivatives have demonstrated strong inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] A quantitative structure-activity relationship (QSAR) study on benzofuran and indole derivatives as histone lysine methyl transferase inhibitors also highlights the potential of both scaffolds in developing anticancer agents.[6]

Indole vs. Quinoline

The quinoline scaffold, a fusion of a benzene ring and a pyridine ring, offers a different electronic and structural profile compared to indole. It is often larger and more rigid, with a nitrogen atom that is typically more basic than the indole nitrogen.

Feature4-Methoxy-1H-indol-5-amine (Predicted)Quinoline Analog
Aromaticity Electron-richElectron-deficient (pyridine ring)
Basicity Moderately basic (amine)More basic (pyridine nitrogen)
Scaffold Geometry PlanarPlanar
Therapeutic Areas CNS, anticancer, anti-inflammatoryAnticancer, antimalarial, antibacterial

Experimental Data Snapshot: Kinase Inhibition

Both indole and quinoline scaffolds are prevalent in the design of kinase inhibitors. A series of novel isocombretastatin A-4 analogs were designed by replacing the trimethoxyphenyl and isovanillin moieties with quinoline and indole rings, respectively. Two of these quinoline-indole hybrids exhibited potent activities against five cancer cell lines with IC50 values in the low nanomolar range, comparable to the natural product combretastatin A-4. This highlights the potential for synergistic effects when combining these two privileged scaffolds.

Experimental Protocols

To facilitate the exploration of the 4-methoxy-1H-indol-5-amine scaffold and its comparison with other heterocycles, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Substituted Indoles

The synthesis of substituted indoles can be achieved through various methods. The Fischer indole synthesis is a classic and versatile method.

Protocol: Fischer Indole Synthesis

  • Hydrazone Formation (in situ):

    • To a solution of the desired arylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding ketone or aldehyde (1.1 eq).

    • Add a catalytic amount of an acid (e.g., acetic acid).

    • Stir the mixture at room temperature for 1-2 hours.

  • Cyclization:

    • Add a cyclizing agent, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl2).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH).

  • Work-up and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.

Protocol: Kinase-Glo® Assay

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a white, opaque 96-well plate, add the purified recombinant kinase, the specific substrate peptide, and the test compound solution.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Incubate for 10 minutes to stabilize the luminescent signal and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GPCR Ligand Binding Assay (Radioligand-Based)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on the test compound's binding affinity.

Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in a suitable binding buffer.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Scaffold_Selection Select Core Scaffold (e.g., 4-methoxy-1H-indol-5-amine) Analog_Synthesis Synthesize Analogs (Varying R-groups) Scaffold_Selection->Analog_Synthesis Rational Design Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Analog_Synthesis->Biochemical_Assay Screening Cell_Based_Assay Cell-Based Assays (e.g., Proliferation) Biochemical_Assay->Cell_Based_Assay Validate in Cellular Context SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Generate Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Pharmacophores Lead_Optimization->Analog_Synthesis Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Bioisosteric_Comparison Indole Indole (-NH-) Benzofuran Benzofuran (-O-) Indole->Benzofuran Bioisosteric Replacement Benzothiophene Benzothiophene (-S-) Indole->Benzothiophene Bioisosteric Replacement Quinoline Quinoline (Aza-naphthalene) Indole->Quinoline Alternative Scaffold

Caption: Bioisosteric and alternative scaffold relationships to the indole nucleus.

Conclusion

The 4-methoxy-1H-indol-5-amine scaffold, while not extensively characterized, represents a promising starting point for drug discovery endeavors. By understanding the electronic and steric contributions of the 4-methoxy and 5-amino substituents, medicinal chemists can strategically design and synthesize novel compounds with the potential for unique biological activities. The comparative analysis with established heterocyclic scaffolds such as benzofuran, benzothiophene, and quinoline provides a valuable context for evaluating the potential advantages and disadvantages of this particular indole derivative. The provided experimental protocols offer a practical guide for researchers to initiate their own investigations into this and other promising scaffolds. As with any drug discovery program, a thorough exploration of the structure-activity relationships will be crucial in unlocking the full therapeutic potential of the 4-methoxy-1H-indol-5-amine core.

References

Sources

Validation

Comparative Cross-Reactivity Profiling of 4-Methoxy-1H-indol-5-amine Derivatives: A Guide for Drug Discovery Professionals

Introduction In the pursuit of novel therapeutics, particularly in oncology, kinase inhibitors have become a central focus of drug development.[1][2] The human kinome, with its more than 500 members, plays a critical rol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the pursuit of novel therapeutics, particularly in oncology, kinase inhibitors have become a central focus of drug development.[1][2] The human kinome, with its more than 500 members, plays a critical role in regulating a vast array of cellular processes.[3] Consequently, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] The 4-methoxy-1H-indol-5-amine scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Cross-reactivity with unintended kinase targets can lead to off-target effects and toxicity, underscoring the necessity of comprehensive selectivity profiling.[4][5][6]

This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical derivatives of 4-methoxy-1H-indol-5-amine, herein designated as Compound X , Compound Y , and Compound Z . We will explore the experimental methodologies for assessing kinase selectivity, present and interpret comparative data, and discuss the critical structure-activity relationships (SAR) that dictate their selectivity profiles.

The Imperative of Kinase Selectivity Profiling

The high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge in the development of selective kinase inhibitors.[7] An inhibitor designed against a specific kinase may inadvertently bind to and inhibit other, often unrelated, kinases. This "polypharmacology" can sometimes be beneficial, but more frequently it is the source of undesirable side effects.[5] Therefore, early and comprehensive cross-reactivity profiling is essential to de-risk drug candidates and guide medicinal chemistry efforts toward molecules with optimal selectivity.[8]

Modern approaches to selectivity profiling involve a tiered strategy, beginning with broad, high-throughput screens against large panels of kinases, followed by more focused biochemical and cellular assays to confirm and characterize off-target activities.[8][9]

Experimental Workflow for Kinase Cross-Reactivity Profiling

A robust and systematic workflow is crucial for obtaining a clear picture of a compound's selectivity. The following diagram illustrates a typical multi-phase approach.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Cellular Confirmation A Compound Synthesis (4-methoxy-1H-indol-5-amine derivatives) B Broad Kinome Panel Screen (e.g., KINOMEscan™, >400 kinases) A->B Primary Profiling C IC50/Kd Determination (Primary & Off-Targets) B->C Hit Identification D Orthogonal Binding Assays (e.g., DSF, ITC) C->D Confirmation E Cellular Target Engagement (e.g., NanoBRET™, CETSA®) D->E In-Cell Validation F Phospho-proteomics E->F G Phenotypic Assays (e.g., Cell Viability) F->G

Figure 1: A representative experimental workflow for kinase inhibitor cross-reactivity profiling. This multi-step process ensures a thorough evaluation from initial broad screening to detailed cellular characterization.

Comparative Analysis of 4-Methoxy-1H-indol-5-amine Derivatives

To illustrate the principles of cross-reactivity profiling, we will analyze hypothetical data for three 4-methoxy-1H-indol-5-amine derivatives. These compounds were initially designed as inhibitors of a hypothetical target, "Kinase A."

Biochemical Selectivity Profile

The initial assessment of selectivity is typically performed using a large panel of purified kinases. The data below represents the dissociation constants (Kd) for our three compounds against the primary target and two representative off-targets identified from a broader screen.

Table 1: Biochemical Kinase Selectivity (Kd, nM)

Kinase TargetCompound XCompound YCompound Z
Kinase A (Primary Target) 12 5 35
Kinase B (Off-Target)8505,500980
Kinase C (Off-Target)3,200>10,0004,500

This data is for illustrative purposes only.

  • Potency: Compound Y is the most potent inhibitor of the intended target, Kinase A.

  • Selectivity: Compound Y also demonstrates the highest degree of selectivity, with significantly weaker binding to the off-target kinases B and C. This clean profile makes it a more desirable lead candidate.

  • Structure-Activity Relationship (SAR): The structural modifications that differentiate Compound Y from X and Z are critical for both its high on-target potency and its avoidance of off-target interactions. This provides valuable information for further optimization.[3][10]

Cellular Target Engagement

To bridge the gap between biochemical activity and cellular function, it is crucial to assess how these compounds interact with their targets in a live-cell environment.[5] Cellular target engagement assays, such as the NanoBRET™ Target Engagement (TE) Assay, provide a quantitative measure of compound binding to a specific kinase within intact cells.[9][11][12]

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Genetically modify a suitable cell line (e.g., HEK293) to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment: Plate the cells and treat with a serial dilution of the test compound.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that also binds to the kinase's ATP pocket.

  • BRET Measurement: In the absence of a competing compound, the tracer is in close proximity to the NanoLuc®-kinase fusion, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The reduction in BRET signal is measured and used to calculate the intracellular IC50, which reflects the compound's potency in a cellular context.

Table 2: Cellular Target Engagement and Functional Data

ParameterCompound XCompound YCompound Z
Kinase A Cellular IC50 (nM) 9835250
Cell Proliferation GI50 (nM) 12045310

This data is for illustrative purposes only.

Visualizing the Impact: Signaling Pathway Context

Understanding the biological context of the target kinase is essential for interpreting the potential consequences of both on-target and off-target inhibition. Let's assume Kinase A is a critical node in a hypothetical "Cancer Proliferation Pathway."

cluster_pathway Cancer Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates DownstreamEffector Downstream Effector KinaseA->DownstreamEffector Phosphorylates Transcription Gene Transcription (Cell Cycle Progression) DownstreamEffector->Transcription Inhibitor Compound Y (4-methoxy-1H-indol-5-amine derivative) Inhibitor->KinaseA Inhibits

Figure 2: A simplified representation of the Cancer Proliferation Pathway, highlighting the inhibitory action of Compound Y on Kinase A. This visualization helps to conceptualize the mechanism by which Compound Y exerts its anti-proliferative effects.

Conclusion and Future Perspectives

This comparative guide demonstrates the critical importance of a multi-faceted approach to cross-reactivity profiling in kinase inhibitor discovery. Through a combination of broad biochemical screening and focused cellular target engagement assays, we have identified Compound Y as a potent and selective inhibitor of Kinase A, with a clear mechanism of action.

The favorable selectivity profile of Compound Y minimizes the risk of off-target toxicities and provides a solid foundation for its advancement into further preclinical development. Future studies should include expanded kinome profiling to identify any additional off-targets, followed by in vivo efficacy and safety studies in relevant disease models. The structure-activity relationships gleaned from this analysis will be invaluable for the design of next-generation inhibitors with even greater potency and selectivity.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to kinase inhibitor profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1271-1279.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen for prediction of adverse drug reactions. Journal of Pharmacology and Experimental Therapeutics, 347(2), 363-375.
  • Klaeger, S., Gohlke, B., Perrin, J., Kuster, B., & Wilhelm, M. (2017). Chemical-proteomics-based kinome profiling for drug discovery. Expert Review of Proteomics, 14(11), 979-991.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Klumpp, K., & Brands, M. (2011). Navigating the kinome.
  • Robers, M. B., Vasta, J. D., Corona, C. R., & Machleidt, T. (2015). A luminescent assay for real-time measurements of kinase activity in live cells. Assay and Drug Development Technologies, 13(3), 161-170.
  • Vasta, J. D., Robers, M. B., Machleidt, T., Raje, M., Zimmerman, K., & Wood, K. V. (2018). Quantitative, real-time measurements of kinase inhibition in live cells using a luminescent biosensor. Cell Chemical Biology, 25(2), 226-237.e6.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. In Protein Kinases as Drug Targets (pp. 109-122). Humana Press.
  • Drewry, D. H., Willson, T. M., & Zuercher, W. J. (2014). Seeding a public effort for kinase chemogenomics: the story of the GSK published protein kinase inhibitor set (PKIS). Current Topics in Medicinal Chemistry, 14(3), 340-344.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
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Comparative

Benchmarking Novel 4-Methoxy-1H-indol-5-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and natural products. This guide provides a comprehensive framework for benchmarking nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and natural products. This guide provides a comprehensive framework for benchmarking novel derivatives of 4-methoxy-1H-indol-5-amine, a promising but under-characterized chemical entity. Given the structural similarities of the indoleamine core to endogenous ligands and known drugs, we propose a multi-pronged benchmarking strategy against established therapeutics targeting four key protein classes: Serotonin Receptors, Melatonin Receptors, Phosphodiesterases (PDEs), and Indoleamine 2,3-dioxygenase (IDO). This document outlines detailed experimental protocols for in vitro and in vivo assays, provides templates for comparative data analysis, and offers insights into the rationale behind experimental design to ensure scientific rigor and trustworthiness in the evaluation of these novel compounds.

Introduction: The Therapeutic Potential of Indoleamine Scaffolds

Indole derivatives are of significant interest in modern drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The 4-methoxy-1H-indol-5-amine core presents a unique substitution pattern that warrants a thorough investigation of its therapeutic potential. The purpose of this guide is to provide a structured and scientifically robust methodology for evaluating the performance of novel derivatives of this scaffold against established drugs in key therapeutic areas. By employing a target-class-based approach, researchers can systematically explore the pharmacological profile of these new chemical entities and identify promising lead candidates for further development.

Section 1: Benchmarking Against Serotonin Receptor Modulators

The indoleamine structure is a hallmark of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, it is plausible that derivatives of 4-methoxy-1H-indol-5-amine may interact with one or more of the numerous 5-HT receptor subtypes. This section details a benchmarking strategy against known serotonin receptor modulators.

Rationale and Selection of Benchmark Drugs

Given the diversity of 5-HT receptor subtypes and their involvement in a wide range of physiological and pathological processes, we will focus on two well-characterized subtypes: 5-HT₂ₐ and 5-HT₂ₑ. The choice of benchmark drugs is based on their established mechanisms of action and clinical relevance.

  • Ketanserin: A well-characterized 5-HT₂ₐ receptor antagonist, often used as a reference compound in binding assays.

  • LSD (Lysergic acid diethylamide): A non-selective but high-affinity agonist for several 5-HT receptors, including 5-HT₂ₐ and 5-HT₂ₑ.

  • Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) that, while not a direct receptor agonist/antagonist, is a first-line treatment for depression and will serve as a benchmark in relevant in vivo models.

In Vitro Benchmarking Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor subtype.[1][2][3][4]

Objective: To determine the binding affinity (Kᵢ) of the 4-methoxy-1H-indol-5-amine derivatives for the human 5-HT₂ₐ and 5-HT₂ₑ receptors.

  • Membrane Preparation: Utilize commercially available cell membranes from CHO-K1 cells stably expressing the human 5-HT₂ₐ or 5-HT₂ₑ receptor.[3][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Radioligand: [³H]Ketanserin for 5-HT₂ₐ and [³H]LSD for 5-HT₂ₑ.

  • Assay Setup (96-well plate):

    • Total Binding: Radioligand + membrane preparation.

    • Non-specific Binding: Radioligand + membrane preparation + excess of a known unlabeled ligand (e.g., 10 µM Ketanserin for 5-HT₂ₐ).

    • Competitive Binding: Radioligand + membrane preparation + serial dilutions of the test compound or benchmark drug.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Objective: To characterize the functional activity of the derivatives at the 5-HT₂ₐ receptor.

The 5-HT₂ₐ receptor is Gq-coupled, and its activation leads to the accumulation of inositol phosphates.[5]

  • Cell Culture: Use CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Principle: Employ a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • For agonist testing, add serial dilutions of the test compound or benchmark drug.

    • For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist (e.g., serotonin) at its EC₈₀ concentration.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Determine EC₅₀ values for agonists and IC₅₀ values for antagonists.

In Vivo Benchmarking Models

Based on the in vitro profile, select promising candidates for in vivo evaluation in models of depression and anxiety, conditions where serotonin signaling is implicated.

Objective: To assess the antidepressant-like effects of the derivatives.

The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[6]

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound, benchmark drug (e.g., Fluoxetine), or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

    • Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Objective: To evaluate the anxiolytic or anxiogenic potential of the derivatives.

The EPM test is based on the natural aversion of rodents to open and elevated spaces.

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer the test compound, a known anxiolytic (e.g., diazepam), or vehicle i.p. 30 minutes before the test.

    • Place the rat in the center of the elevated plus-maze, which consists of two open and two closed arms.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and entries into the open arms indicates an anxiolytic effect.

Data Summary Table
Compound5-HT₂ₐ Binding (Kᵢ, nM)5-HT₂ₑ Binding (Kᵢ, nM)5-HT₂ₐ Functional Assay (EC₅₀/IC₅₀, nM)Forced Swim Test (% decrease in immobility)Elevated Plus Maze (% increase in open arm time)
Derivative A 15>1000IC₅₀ = 25 (Antagonist)3040
Derivative B 5080EC₅₀ = 75 (Agonist)N/A-20 (Anxiogenic)
Ketanserin 1.1200IC₅₀ = 2.5 (Antagonist)510
Fluoxetine >1000>1000N/A5035

Table 1: Hypothetical Benchmarking Data for Serotonin Receptor Modulators

Workflow and Pathway Visualization

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding (5-HT2A, 5-HT2B) Function Functional Assay (IP1 Accumulation) Binding->Function Determine Ki FST Forced Swim Test (Depression Model) Function->FST Select Candidates (EC50/IC50) EPM Elevated Plus Maze (Anxiety Model) Function->EPM

Figure 1: Experimental workflow for serotonin receptor modulator benchmarking.

G 5-HT 5-HT 5-HT2A_R 5-HT2A Receptor 5-HT->5-HT2A_R Gq Gq Protein 5-HT2A_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release

Figure 2: Simplified 5-HT₂ₐ receptor signaling pathway.

Section 2: Benchmarking Against Melatonin Receptor Agonists

The structural similarity of 4-methoxy-1H-indol-5-amine to melatonin, a key regulator of the sleep-wake cycle, suggests potential activity at melatonin receptors (MT₁ and MT₂). This section outlines a benchmarking strategy against known melatonin receptor agonists.

Rationale and Selection of Benchmark Drugs

We will benchmark against drugs with established clinical use in treating sleep disorders.

  • Melatonin: The endogenous ligand, serving as a natural benchmark.

  • Ramelteon (Rozerem®): A selective MT₁/MT₂ receptor agonist approved for insomnia.[1][7]

  • Agomelatine (Valdoxan®): An MT₁/MT₂ receptor agonist and 5-HT₂C antagonist, used for major depressive disorder.

In Vitro Benchmarking Assays

Objective: To determine the binding affinity (Kᵢ) of the derivatives for human MT₁ and MT₂ receptors.[8][9]

  • Membrane Preparation: Use membranes from cells stably expressing human MT₁ or MT₂ receptors.

  • Radioligand: [¹²⁵I]2-iodomelatonin.

  • Procedure: Follow a similar protocol to the serotonin receptor binding assay, using appropriate buffers and non-specific binding definitions (e.g., 1 µM melatonin).[8]

  • Data Analysis: Calculate Kᵢ values from IC₅₀ values.

Objective: To assess the agonist activity of the derivatives at MT₁ and MT₂ receptors.

Both MT₁ and MT₂ receptors are Gᵢ-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10][11][12]

  • Cell Culture: Use HEK293 cells transiently transfected with human MT₁ or MT₂ receptors.

  • Assay Principle: Employ a commercially available cAMP assay kit (e.g., HTRF or AlphaLISA).

  • Procedure:

    • Pre-treat cells with forskolin to stimulate cAMP production.

    • Add serial dilutions of the test compound or benchmark drug.

    • Incubate and then measure cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: Determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.

In Vivo Benchmarking Models

Objective: To evaluate the hypnotic effects of the derivatives.

This is the gold standard for assessing sleep architecture.[13][14][15]

  • Animals: Male Sprague-Dawley rats surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Procedure:

    • After a recovery period and habituation to the recording chamber, administer the test compound, benchmark drug (e.g., Ramelteon), or vehicle at the beginning of the dark (active) phase.

    • Record EEG/EMG data for at least 6 hours.

  • Data Analysis: Score the recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze changes in sleep latency, total sleep time, and the duration of each sleep stage.

Data Summary Table
CompoundMT₁ Binding (Kᵢ, nM)MT₂ Binding (Kᵢ, nM)cAMP Functional Assay (EC₅₀, nM)Sleep Latency in Rats (min)Total Sleep Time (% increase)
Derivative C 52MT₂ EC₅₀ = 1.51525
Derivative D 5060MT₁/MT₂ EC₅₀ > 500355
Melatonin 0.10.3MT₁/MT₂ EC₅₀ ~0.22515
Ramelteon 0.030.1MT₁/MT₂ EC₅₀ ~0.052020

Table 2: Hypothetical Benchmarking Data for Melatonin Receptor Agonists

Workflow Visualization

G Screening Primary Screening: MT1/MT2 Binding Assays Functional Functional Characterization: cAMP Inhibition Assay Screening->Functional Identify Hits (Ki < 100 nM) InVivo In Vivo Efficacy: EEG/EMG Sleep Analysis in Rats Functional->InVivo Select Agonists (EC50 < 50 nM) Lead Lead Candidate InVivo->Lead Demonstrate Hypnotic Effect

Figure 3: Workflow for melatonin receptor agonist benchmarking.

Section 3: Benchmarking Against Phosphodiesterase (PDE) Inhibitors

The indole ring is a key structural feature in several phosphodiesterase inhibitors. PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), and their inhibition has therapeutic effects in various diseases, including inflammatory conditions and erectile dysfunction.

Rationale and Selection of Benchmark Drugs

We will focus on PDE4 and PDE5, two well-validated drug targets.

  • Roflumilast: A selective PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD).

  • Sildenafil (Viagra®): A selective PDE5 inhibitor for erectile dysfunction and pulmonary arterial hypertension.

  • IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor used as a positive control in assays.[7]

In Vitro Benchmarking Assays

Objective: To determine the inhibitory potency (IC₅₀) of the derivatives against human recombinant PDE4 and PDE5 enzymes.

This assay measures the amount of remaining cyclic nucleotide after the PDE reaction.[7][16]

  • Enzymes: Use commercially available purified recombinant human PDE4 and PDE5.

  • Substrates: cAMP for PDE4 and cGMP for PDE5.

  • Assay Principle:

    • The PDE reaction is performed in the presence of serial dilutions of the test compound or benchmark drug.

    • The reaction is stopped, and a detection solution containing ATP and a protein kinase (PKA for cAMP, PKG for cGMP) is added.

    • The remaining cyclic nucleotide activates the kinase, which consumes ATP.

    • A kinase-glo reagent is then added to measure the remaining ATP via a luminescent signal. A higher luminescent signal corresponds to greater PDE inhibition.

  • Data Analysis: Calculate IC₅₀ values from dose-response curves.

In Vivo Benchmarking Models

Objective: To assess the anti-inflammatory effects of PDE4-inhibiting derivatives.

This model mimics aspects of the inflammation seen in COPD.[17]

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer the test compound, roflumilast, or vehicle orally 1 hour before challenging the animals with an intratracheal instillation of lipopolysaccharide (LPS).

    • 4 hours after the LPS challenge, perform a bronchoalveolar lavage (BAL) to collect lung cells.

    • Count the number of neutrophils in the BAL fluid.

  • Data Analysis: A significant reduction in neutrophil count in the BAL fluid compared to the vehicle-treated group indicates an anti-inflammatory effect.

Data Summary Table
CompoundPDE4 Inhibition (IC₅₀, nM)PDE5 Inhibition (IC₅₀, nM)LPS-Induced Neutrophilia (% inhibition)
Derivative E 20>10,00060
Derivative F >10,00055
Roflumilast 0.8>10,00075
Sildenafil >5,0003.5N/A

Table 3: Hypothetical Benchmarking Data for PDE Inhibitors

Workflow Visualization

G Enzyme_Assay PDE Enzyme Inhibition Assay (PDE4, PDE5) Selectivity Determine Potency (IC50) & Selectivity Enzyme_Assay->Selectivity InVivo_Inflammation LPS-Induced Neutrophilia (PDE4 Hits) Selectivity->InVivo_Inflammation PDE4 selective InVivo_Other Other In Vivo Models (e.g., for PDE5 Hits) Selectivity->InVivo_Other PDE5 selective

Figure 4: Workflow for phosphodiesterase inhibitor benchmarking.

Section 4: Benchmarking Against Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. It is a key immune-oncology target, as its overexpression in tumors helps cancer cells evade the immune system. The indole structure of the substrate, tryptophan, makes IDO1 a plausible target for indole-containing compounds.

Rationale and Selection of Benchmark Drugs

We will benchmark against a well-characterized clinical candidate.

  • Epacadostat: A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[18]

In Vitro Benchmarking Assays

Objective: To determine the IC₅₀ of the derivatives against purified human IDO1 enzyme.

This assay measures the product of the IDO1-catalyzed reaction, kynurenine.[19][20][21]

  • Enzyme: Recombinant human IDO1.

  • Substrate: L-Tryptophan.

  • Procedure:

    • Incubate the enzyme with serial dilutions of the test compound or benchmark drug in the presence of L-tryptophan and necessary co-factors (ascorbic acid, methylene blue).

    • Stop the reaction and measure the formation of kynurenine by absorbance at 321 nm or by using a fluorogenic developer that reacts with the product.[19][21]

  • Data Analysis: Calculate IC₅₀ values from the dose-response curve.

Objective: To assess the ability of the derivatives to inhibit IDO1 activity in a cellular context and rescue T-cell function.[18][22]

  • IDO1-expressing cells: Use the human ovarian cancer cell line SKOV-3, which expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[18]

  • T-cells: Use the Jurkat T-cell line, which produces IL-2 upon stimulation.

  • Procedure:

    • Induce IDO1 expression in SKOV-3 cells with IFNγ.

    • Add the test compound or benchmark drug.

    • Co-culture the SKOV-3 cells with Jurkat T-cells in the presence of a T-cell activator (e.g., PHA).

    • After incubation, measure kynurenine levels in the supernatant (to confirm IDO1 inhibition) and IL-2 levels (as a measure of T-cell activation).

  • Data Analysis: A potent inhibitor will decrease kynurenine production and increase IL-2 secretion.

In Vivo Benchmarking Models

Objective: To evaluate the anti-tumor efficacy of the derivatives, potentially in combination with immunotherapy.

This model uses a murine colon carcinoma cell line in immunocompetent mice, allowing for the study of interactions with the immune system.

  • Animals: BALB/c mice.

  • Procedure:

    • Implant CT26 tumor cells subcutaneously into the flank of the mice.

    • Once tumors are established, randomize the mice into treatment groups (vehicle, test compound, benchmark drug, and potentially a combination with an anti-PD-1 antibody).

    • Administer treatments and monitor tumor growth over time.

  • Data Analysis: Compare tumor growth inhibition across the different treatment groups.

Data Summary Table
CompoundIDO1 Enzymatic IC₅₀ (nM)Cellular Kynurenine IC₅₀ (nM)T-cell IL-2 Rescue (EC₅₀, nM)CT26 Tumor Growth Inhibition (%)
Derivative G 10507540
Derivative H 500>5000>50005
Epacadostat 5254055

Table 4: Hypothetical Benchmarking Data for IDO1 Inhibitors

Workflow and Pathway Visualization

G Enzyme_Screen IDO1 Enzymatic Assay Cell_Assay Cell-Based Assay (Kynurenine & IL-2) Enzyme_Screen->Cell_Assay Determine IC50 InVivo_Tumor Syngeneic Tumor Model (e.g., CT26) Cell_Assay->InVivo_Tumor Confirm Cellular Potency Decision Go/No-Go for Combination Studies InVivo_Tumor->Decision Assess In Vivo Efficacy

Figure 5: Workflow for IDO1 inhibitor benchmarking.

G Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell T-Cell Tryptophan->T_Cell required for proliferation Kynurenine Kynurenine IDO1->Kynurenine catabolizes to Suppression T-Cell Suppression Kynurenine->Suppression Suppression->T_Cell inhibits

Figure 6: Role of IDO1 in T-cell suppression.

Section 5: ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for the successful development of any drug candidate.[23][24][25][26] Promising candidates from the pharmacological benchmarking studies should be subjected to a standard panel of in vitro ADME-Tox assays.

Key In Vitro ADME-Tox Assays

The following assays provide a foundational understanding of a compound's drug-like properties.

  • Solubility: Kinetic and thermodynamic solubility assays to assess dissolution properties.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to predict intestinal absorption.[25]

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the intrinsic clearance rate.

  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to determine the fraction of compound bound to plasma proteins.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).[24]

  • Cytotoxicity: Evaluate general toxicity in a relevant cell line (e.g., HepG2) using assays such as MTT or CellTiter-Glo®.

Data Summary Table
CompoundKinetic Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)HepG2 Cytotoxicity (CC₅₀, µM)
Derivative A 15015>60>25>50
Derivative C 808451530
Derivative E 25210>25>50
Derivative G 1201255845

Table 5: Hypothetical ADME-Tox Profile

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the systematic benchmarking of novel 4-methoxy-1H-indol-5-amine derivatives. By comparing these compounds against established drugs across four distinct and therapeutically relevant target classes, researchers can efficiently identify promising lead candidates and elucidate their mechanisms of action. The integration of in vitro and in vivo assays, coupled with early-stage ADME-Tox profiling, ensures that decision-making is data-driven and aligned with the principles of modern drug discovery.[27][28][29][30] The ultimate goal of this benchmarking process is to de-risk drug development programs and accelerate the translation of promising chemical matter into novel therapeutics.

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